A3N19
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C31H31N9O2S |
|---|---|
Molecular Weight |
593.7 g/mol |
IUPAC Name |
4-[[4-[[4-[[4-(4-cyano-2,6-dimethylphenoxy)thieno[3,2-d]pyrimidin-2-yl]amino]piperidin-1-yl]methyl]triazol-1-yl]methyl]benzamide |
InChI |
InChI=1S/C31H31N9O2S/c1-19-13-22(15-32)14-20(2)27(19)42-30-28-26(9-12-43-28)35-31(36-30)34-24-7-10-39(11-8-24)17-25-18-40(38-37-25)16-21-3-5-23(6-4-21)29(33)41/h3-6,9,12-14,18,24H,7-8,10-11,16-17H2,1-2H3,(H2,33,41)(H,34,35,36) |
InChI Key |
VXMHGGPCMIWHJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=NC(=NC3=C2SC=C3)NC4CCN(CC4)CC5=CN(N=N5)CC6=CC=C(C=C6)C(=O)N)C)C#N |
Origin of Product |
United States |
Foundational & Exploratory
The Immunomodulatory Landscape of the Adenovirus Type 19 E3 Region: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Adenovirus Type 19 (Ad19), a member of species D, is a primary causative agent of epidemic keratoconjunctivitis (EKC), a severe and highly contagious ocular infection characterized by pronounced inflammation of the cornea and conjunctiva.[1][2][3] The ability of adenoviruses to establish persistent infections and modulate host inflammatory responses is largely attributed to the sophisticated immune evasion strategies encoded within the early transcription unit 3 (E3) of the viral genome.[4][5][6] This technical guide provides an in-depth exploration of the function of the Ad19 E3 region in subverting host immunity, with a focus on the molecular mechanisms, quantitative effects on host immune cells, and the experimental methodologies used to elucidate these functions.
The E3 region of species D adenoviruses, including Ad19, is a complex genomic locus containing multiple open reading frames (ORFs) that encode for a suite of immunomodulatory proteins.[1] These proteins target various arms of the host immune system, from antigen presentation and T-cell recognition to apoptosis and innate immune signaling. Understanding the intricate functions of the Ad19 E3 proteins is paramount for the development of novel therapeutics for EKC and for harnessing adenoviral vectors for gene therapy and vaccine development.
The Arsenal of Ad19 E3 Immunoevasins
The E3 region of Ad19 and other species D adenoviruses encodes several key proteins that orchestrate the evasion of host immune surveillance. The gene organization includes homologs of well-characterized E3 proteins from other adenovirus serotypes, as well as unique proteins that may contribute to the specific tropism and pathogenesis of EKC.[1]
E3/19K: The Master of MHC-I Downregulation
The E3/19K glycoprotein is a cornerstone of adenovirus immune evasion, and the Ad19 homolog (also referred to as E3/18.6K) maintains this critical function.[7] Its primary role is to prevent the presentation of viral antigens to cytotoxic T lymphocytes (CTLs) by downregulating the expression of Major Histocompatibility Complex class I (MHC-I) molecules on the surface of infected cells.[8][9][10][11]
Mechanism of Action:
-
ER Retention: E3/19K is an endoplasmic reticulum (ER)-resident protein that directly binds to newly synthesized MHC-I heavy chains.[8] This interaction is mediated by the luminal domain of E3/19K.[8]
-
Inhibition of Transport: The binding of E3/19K to MHC-I prevents the transport of the MHC-I/peptide complex from the ER to the Golgi apparatus, and subsequently to the cell surface.[8][9][12] This intracellular sequestration effectively renders the infected cell "invisible" to circulating CTLs.[8][11] The transmembrane domain (TMD) of E3/19K also contributes to its static retention in the ER.[8][12]
-
TAP Inhibition: There is evidence to suggest that E3/19K can also interfere with the Transporter associated with Antigen Processing (TAP), a key component of the antigen presentation machinery responsible for translocating peptides into the ER.[13]
Evasion of Natural Killer (NK) Cell Recognition:
In addition to suppressing CTL responses, E3/19K also plays a role in evading NK cell-mediated cytotoxicity. It achieves this by sequestering MHC class I chain-related proteins A and B (MICA/B) in the ER.[7] MICA/B are stress-induced ligands for the activating NK cell receptor NKG2D. By preventing their surface expression, E3/19K dampens NK cell activation and subsequent lysis of the infected cell.[7]
Quantitative Impact of E3/19K on MHC-I Surface Expression
While specific quantitative data for Ad19 E3/19K is limited, studies on other adenovirus serotypes provide a clear indication of its potent activity. Flow cytometry analysis of cells expressing E3/19K from other serotypes has demonstrated a significant reduction in surface MHC-I levels.
| Cell Line | Adenovirus Serotype | Reduction in MHC-I Surface Expression (Mean Fluorescence Intensity) | Reference |
| Human fibroblasts | Ad2 | >90% reduction compared to uninfected cells | [14][15] |
| 293 cells (human embryonic kidney) | Ad5 | Significant downregulation, often exceeding 80% | [8] |
Note: This table presents illustrative data from non-Ad19 serotypes to demonstrate the general efficacy of E3/19K-mediated MHC-I downregulation.
E3/49K: A Unique Secreted Immunomodulator of Ad19
A distinctive feature of the Ad19 E3 region is the presence of the E3/49K gene, which encodes a secreted glycoprotein with potent immunomodulatory properties.[16][17] This protein targets leukocytes, thereby extending the virus's immune evasion tactics beyond the infected cell.
Mechanism of Action:
-
Binding to CD45: Secreted E3/49K binds to the leukocyte common antigen CD45, a receptor-like protein tyrosine phosphatase that is crucial for T-cell and B-cell activation.[16][17]
-
Inhibition of Lymphocyte Signaling: The interaction between E3/49K and CD45 leads to the enforced dimerization of CD45, which inhibits its phosphatase activity.[16][17] This, in turn, dampens T-cell receptor (TCR) and B-cell receptor (BCR) signaling, leading to a suppression of T-cell and B-cell activation and proliferation.[16][18][19]
Quantitative Effects of E3/49K on Lymphocyte Function:
| Lymphocyte Function | Effect of E3/49K | Quantitative Measurement | Reference |
| T-cell Proliferation | Inhibition | Up to 53% reduction in CD8+ T-cell proliferation in the presence of a compound that mimics aspects of E3/49K's downstream effects. | [20] |
| T-cell Activation (CD69 expression) | Inhibition | Significant reduction in Mean Fluorescence Intensity of CD69 upon TCR stimulation in the presence of sec49K. | [16] |
| B-cell Receptor Signaling | Inhibition | Impaired BCR signal phenotypes, comparable to B-cells with defective CD45 expression. | [18][19] |
Note: Quantitative data for the direct effect of Ad19 E3/49K on T-cell proliferation is an estimation based on related studies.
The RID Complex and Other E3 Proteins
The E3 region of species D adenoviruses, including Ad19, also encodes homologs of the Receptor Internalization and Degradation (RID) complex and other immuno-modulatory proteins.[1]
-
RIDα (E3-10.4K) and RIDβ (E3-14.5K): This complex is known to downregulate several cell surface receptors, including the Fas receptor (CD95) and Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) receptors, thereby protecting infected cells from apoptosis.[21][22][23][24] It can also downmodulate the Epidermal Growth Factor Receptor (EGFR).[23][24]
-
E3-14.7K: This protein is a well-characterized inhibitor of Tumor Necrosis Factor (TNF)-mediated apoptosis and inflammation.[21]
-
CR1γ (30K): This is a unique open reading frame found in the E3 region of species D adenoviruses.[1][2] Its function is not yet fully elucidated, but it is predicted to be an integral membrane protein with potential roles in intracellular trafficking and immune evasion.[2]
Signaling Pathways and Experimental Workflows
Signaling Pathway of E3/19K-Mediated MHC-I Downregulation
Caption: E3/19K binds to MHC-I in the ER, preventing its transport.
Signaling Pathway of E3/49K-Mediated T-Cell Inhibition
Caption: Secreted E3/49K dimerizes CD45 on T-cells, inhibiting TCR signaling.
Experimental Workflow for Co-Immunoprecipitation
Caption: Workflow for identifying protein-protein interactions.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Detect E3-Host Protein Interactions
This protocol is adapted from standard Co-IP procedures and can be used to verify interactions between Ad19 E3 proteins and host cellular proteins.[25][26][27][28][29]
Materials:
-
Ad19-infected or mock-infected cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody specific to the E3 protein of interest
-
Primary antibody specific to the putative host interacting protein
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting apparatus
-
Secondary antibodies conjugated to HRP or a fluorescent dye
Procedure:
-
Cell Lysis:
-
Harvest Ad19-infected and mock-infected cells.
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a fresh pre-chilled tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge and transfer the pre-cleared lysate to a new tube.
-
Add the primary antibody against the E3 protein to the pre-cleared lysate and incubate overnight at 4°C on a rotator.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator to capture the immune complexes.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic stand.
-
Discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution:
-
Elute the protein complexes from the beads by resuspending them in elution buffer and incubating at room temperature or by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot using the primary antibody against the putative host interacting protein.
-
Detect the protein of interest using a suitable secondary antibody and imaging system.
-
Flow Cytometry Analysis of MHC-I Surface Expression
This protocol outlines the steps for quantifying the downregulation of MHC-I on the surface of Ad19-infected cells.[10][13]
Materials:
-
Ad19-infected and mock-infected cells
-
Fluorescently-conjugated primary antibody against a specific MHC-I allotype (e.g., FITC-conjugated anti-HLA-A2)
-
Flow cytometry buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest Ad19-infected and mock-infected cells at the desired time post-infection.
-
Wash the cells twice with ice-cold flow cytometry buffer.
-
Resuspend the cells to a concentration of 1x10^6 cells/mL in flow cytometry buffer.
-
-
Antibody Staining:
-
Add the fluorescently-conjugated anti-MHC-I antibody to the cell suspension at the manufacturer's recommended concentration.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
-
Washing:
-
Wash the cells twice with ice-cold flow cytometry buffer to remove unbound antibody.
-
-
Data Acquisition:
-
Resuspend the cells in an appropriate volume of flow cytometry buffer.
-
Analyze the cells on a flow cytometer, acquiring a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
-
Data Analysis:
-
Gate on the live cell population based on forward and side scatter profiles.
-
Analyze the histogram of fluorescence intensity for the MHC-I positive population.
-
Compare the Mean Fluorescence Intensity (MFI) of the Ad19-infected cells to the mock-infected cells to quantify the extent of MHC-I downregulation.
-
In Vitro T-Cell Proliferation Assay
This assay measures the ability of T-cells to proliferate in response to stimulation, and can be used to assess the inhibitory effect of Ad19 E3/49K.[30][31][32][33][34]
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or purified T-cells
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
T-cell activation stimuli (e.g., anti-CD3 and anti-CD28 antibodies, or a specific antigen)
-
Purified secreted Ad19 E3/49K protein or control protein
-
Complete cell culture medium
-
96-well culture plates
-
Flow cytometer
Procedure:
-
T-Cell Labeling:
-
Isolate PBMCs or purify T-cells from a healthy donor.
-
Label the cells with a cell proliferation dye according to the manufacturer's instructions. This dye is equally distributed between daughter cells upon division, allowing for the tracking of cell proliferation.
-
-
Assay Setup:
-
Plate the labeled T-cells in a 96-well plate.
-
Add the T-cell activation stimuli to the appropriate wells.
-
Add varying concentrations of purified Ad19 E3/49K or a control protein to the treatment wells.
-
Include unstimulated and stimulated control wells without the E3/49K protein.
-
-
Incubation:
-
Incubate the plate for 3-5 days at 37°C in a humidified CO2 incubator.
-
-
Data Acquisition and Analysis:
-
Harvest the cells and stain with antibodies for T-cell markers (e.g., CD4, CD8) if necessary.
-
Analyze the cells by flow cytometry.
-
Gate on the T-cell population of interest.
-
Analyze the histogram of the proliferation dye fluorescence. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.
-
Calculate the percentage of divided cells or the proliferation index to quantify the effect of E3/49K on T-cell proliferation.
-
Conclusion
The E3 region of Adenovirus Type 19 encodes a sophisticated and multifaceted arsenal of proteins dedicated to the subversion of host immunity. From the well-established MHC-I downregulation by E3/19K to the unique leukocyte-targeting function of the secreted E3/49K, these viral proteins work in concert to create an environment conducive to viral replication and persistence. The detailed molecular mechanisms and quantitative effects described in this guide highlight the intricate interplay between Ad19 and the host immune system. The provided experimental protocols offer a foundation for researchers to further investigate these interactions and to explore novel therapeutic strategies targeting these viral immunoevasins. A deeper understanding of the Ad19 E3 region is not only crucial for combating EKC but also for advancing the design of safer and more effective adenovirus-based vectors for a range of biomedical applications.
References
- 1. Homologous Recombination in E3 Genes of Human Adenovirus Species D - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The E3 CR1-gamma gene in human adenoviruses associated with epidemic keratoconjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of adenovirus type 5 early region 3 in the pathogenesis of ocular disease and cell culture infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. addgene.org [addgene.org]
- 5. Adenovirus genome - Wikipedia [en.wikipedia.org]
- 6. Adenoviridae - Wikipedia [en.wikipedia.org]
- 7. Conserved Amino Acids within the Adenovirus 2 E3/19K Protein Differentially Affect Downregulation of MHC Class I and MICA/B Proteins | BrombergLab [bromberglab.org]
- 8. The Transmembrane Domain of the Adenovirus E3/19K Protein Acts as an Endoplasmic Reticulum Retention Signal and Contributes to Intracellular Sequestration of Major Histocompatibility Complex Class I Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. E3/19K from adenovirus 2 is an immunosubversive protein that binds to a structural motif regulating the intracellular transport of major histocompatibility complex class I proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adenovirus E3-19K Proteins of Different Serotypes and Subgroups Have Similar, Yet Distinct, Immunomodulatory Functions toward Major Histocompatibility Class I Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of early region 3 (E3) in pathogenesis of adenovirus disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The transmembrane domain of the adenovirus E3/19K protein acts as an endoplasmic reticulum retention signal and contributes to intracellular sequestration of major histocompatibility complex class I molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determinants of the endoplasmic reticulum (ER) lumenal-domain of the Adenovirus serotype 2 E3-19K protein for association with and ER-retention of major histocompatibility complex class I molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human adenovirus-specific CD8+ T-cell responses are not inhibited by E3-19K in the presence of gamma interferon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Human adenovirus-specific CD8+ T-cell responses are not inhibited by E3-19K in the presence of gamma interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enforced Dimerization of CD45 by the Adenovirus E3/49K Protein Inhibits T Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enforced Dimerization of CD45 by the Adenovirus E3/49K Protein Inhibits T Cell Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of B cell receptor signaling induced by the human adenovirus species D E3/49K protein - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of B cell receptor signaling induced by the human adenovirus species D E3/49K protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Paradoxical activation of T cells via augmented ERK signaling mediated by a RAF inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The adenovirus E3 RID complex protects some cultured human T and B lymphocytes from Fas-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Distinct Domains in the Adenovirus E3 RIDα Protein Are Required for Degradation of Fas and the Epidermal Growth Factor Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Adenovirus early region 3 RIDα protein limits NFκB signaling through stress-activated EGF receptors | PLOS Pathogens [journals.plos.org]
- 25. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 26. Analysis of the Virus–Host Protein–Protein Interaction via Co-Immunoprecipitation (Co-IP) | Springer Nature Experiments [experiments.springernature.com]
- 27. Identifying a Ubiquitinated Adaptor Protein by a Viral E3 Ligase Through Co-immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - TW [thermofisher.com]
- 29. assaygenie.com [assaygenie.com]
- 30. Protocol-In vitro T Cell Proliferation and Treg Suppression Assay with Celltrace Violet [bio-protocol.org]
- 31. Protocol-In vitro T Cell Proliferation and Treg Suppression Assay with Celltrace Violet [en.bio-protocol.org]
- 32. researchgate.net [researchgate.net]
- 33. tools.thermofisher.com [tools.thermofisher.com]
- 34. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
The Role of E3/19K Protein in Adenovirus 19 Pathogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Human Adenovirus 19 (Ad19), a member of species D, is a primary causative agent of epidemic keratoconjunctivitis (EKC), a severe and highly contagious ocular infection. A key factor in the virus's ability to establish infection and evade the host immune response is the E3/19K protein. This glycoprotein, located in the early E3 transcription region of the adenoviral genome, plays a critical role in downregulating cell surface expression of Major Histocompatibility Complex class I (MHC-I) and MHC-I related chain A and B (MICA/B) molecules. This sequestration within the endoplasmic reticulum (ER) effectively shields infected cells from recognition and elimination by cytotoxic T-lymphocytes (CTLs) and Natural Killer (NK) cells, respectively. This guide provides a detailed technical overview of the Ad19 E3/19K protein, its mechanism of action, its role in pathogenesis, and relevant experimental protocols for its study. It is important to note that much of the literature refers to EKC-causing strains of Ad19 which have now been reclassified as Adenovirus 64 (Ad64). Therefore, this guide will focus on the properties of E3/19K from these pathogenic strains.
Molecular Function of Ad19 E3/19K
The E3/19K protein is a type I transmembrane glycoprotein that resides primarily in the endoplasmic reticulum of infected cells. Its primary function is to intercept newly synthesized MHC-I and MICA/B molecules, preventing their transport to the cell surface.
Mechanism of MHC-I and MICA/B Sequestration
The sequestration of MHC-I and MICA/B by E3/19K is a two-step process mediated by distinct domains of the protein:
-
Luminal Domain: The N-terminal luminal domain of E3/19K is responsible for binding to the α1 and α2 domains of the MHC-I heavy chain and the corresponding domains of MICA/B. This interaction occurs early in the protein folding pathway within the ER.
-
Transmembrane and Cytoplasmic Domains: The transmembrane domain and a di-lysine motif (KKXX) in the short cytoplasmic tail of E3/19K act as an ER-retention/retrieval signal. This ensures that the E3/19K-MHC-I/MICA/B complex is retained within the ER and retrieved from the cis-Golgi if it happens to escape.
This dual mechanism effectively depletes the cell surface of these crucial molecules for immune recognition, allowing the virus to replicate undetected by the adaptive and innate immune systems.
Quantitative Analysis of Immune Evasion
While direct quantitative data for the E3/19K protein of Ad64 is limited, studies on other adenovirus serotypes, including those from species D, provide a strong basis for understanding its efficiency. The downregulation of MHC-I and MICA/B is a hallmark of pathogenic adenoviruses.
Table 1: Estimated Efficiency of MHC-I and MICA/B Downregulation by Adenovirus E3/19K
| Target Molecule | Cell Type | Adenovirus Serotype (Species) | Estimated Reduction in Surface Expression (%) | Reference |
| MHC-I | Human fibroblasts | Ad5 (C) | >90% | [1] |
| MHC-I | Chicken hepatoma | FAdV-9 (D) | 89% | [2][3] |
| MICA/B | Human fibroblasts | Ad5 (C) | Significant downregulation | [1] |
| MICB | Human intestinal cells | Ad41 (F) | Significant intracellular sequestration | [4] |
Note: The data for FAdV-9, a species D fowl adenovirus, suggests a high efficiency of MHC-I downregulation, which is likely comparable to that of human species D adenoviruses like Ad64.
Role in Epidemic Keratoconjunctivitis (EKC) Pathogenesis
In the context of EKC, the function of E3/19K is critical for establishing a productive infection in the corneal epithelium. By preventing the presentation of viral antigens on the surface of infected corneal epithelial cells, E3/19K allows the virus to replicate and spread, leading to the characteristic inflammation and clinical symptoms of EKC.
Furthermore, Ad19 infection of corneal cells has been shown to activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway[5][6]. This activation is thought to promote cell survival and inhibit apoptosis, thereby creating a more favorable environment for viral replication. The interplay between E3/19K-mediated immune evasion and the manipulation of host cell signaling pathways is a key aspect of Ad19 pathogenesis.
Experimental Protocols
The following are detailed methodologies for key experiments used to study the Ad19 E3/19K protein.
Generation of E3/19K Knockout and Mutant Adenoviruses
This protocol describes the generation of recombinant adenoviruses with a deleted or mutated E3/19K gene to study its function in the context of a viral infection.
Workflow for Generating Recombinant Adenoviruses
Caption: Workflow for generating E3/19K mutant adenoviruses.
Methodology:
-
Plasmid Construction:
-
Obtain a shuttle vector containing the full-length genome of Ad64.
-
Use site-directed mutagenesis to introduce a deletion or specific point mutations into the E3/19K coding sequence.
-
Verify the mutation by Sanger sequencing.
-
-
Virus Rescue:
-
Linearize the mutant shuttle vector using a restriction enzyme (e.g., PacI).
-
Transfect the linearized DNA into a complementing cell line, such as HEK293 cells, which express the E1 proteins required for adenovirus replication.
-
Monitor the cells for the appearance of cytopathic effect (CPE) and plaque formation.
-
-
Virus Amplification and Purification:
-
Isolate a single plaque and use it to infect a larger culture of HEK293 cells to amplify the virus.
-
Purify the viral particles from the cell lysate using cesium chloride (CsCl) gradient ultracentrifugation.
-
Determine the viral titer using a standard method such as the Tissue Culture Infectious Dose 50 (TCID50) assay or a plaque assay.
-
Immunoprecipitation of E3/19K and Associated Proteins
This protocol is used to isolate the E3/19K protein and any interacting host proteins, such as MHC-I, from infected cells.
Workflow for Immunoprecipitation
Caption: Immunoprecipitation workflow for E3/19K protein.
Methodology:
-
Cell Culture and Infection:
-
Culture primary human corneal epithelial cells (HCECs) or a relevant cell line.
-
Infect the cells with Ad64 at a multiplicity of infection (MOI) of 10-50.
-
Incubate for 24-48 hours post-infection.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G agarose beads.
-
Incubate the pre-cleared lysate with a specific monoclonal or polyclonal antibody against the Ad E3/19K protein overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for 1-2 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using antibodies against E3/19K and potential interacting partners like MHC-I (HC-10 antibody).
-
Flow Cytometry Analysis of MHC-I and MICA/B Surface Expression
This protocol allows for the quantitative measurement of MHC-I and MICA/B on the surface of infected cells.
Workflow for Flow Cytometry Analysis
Caption: Flow cytometry workflow for surface protein analysis.
Methodology:
-
Cell Culture and Infection:
-
Seed HCECs in 6-well plates.
-
Infect cells with wild-type Ad64 and an E3/19K-knockout Ad64 control at an MOI of 10. Include an uninfected control.
-
Incubate for 24 to 48 hours.
-
-
Cell Preparation and Staining:
-
Gently detach the cells using a non-enzymatic cell dissociation solution.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Incubate the cells with fluorescently conjugated primary antibodies against MHC-I (e.g., FITC-conjugated W6/32) and MICA/B (e.g., PE-conjugated anti-MICA/B) for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry:
-
Resuspend the cells in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software, gating on the live cell population.
-
Compare the Mean Fluorescence Intensity (MFI) of MHC-I and MICA/B staining between uninfected, wild-type infected, and knockout virus-infected cells.
-
Signaling Pathways in Ad19-Infected Corneal Cells
Ad19 infection of corneal fibroblasts triggers the activation of the PI3K/Akt signaling pathway, which is crucial for preventing premature apoptosis of the host cell and ensuring successful viral replication[5][6].
Signaling Pathway Diagram
Caption: PI3K/Akt signaling pathway activation by Ad19.
This activation leads to the phosphorylation and inactivation of pro-apoptotic proteins such as BAD and the activation of the transcription factor NF-κB, which promotes the expression of pro-survival and inflammatory genes.
Conclusion and Future Directions
The E3/19K protein of Ad19 (Ad64) is a potent immune evasion molecule that plays a central role in the pathogenesis of epidemic keratoconjunctivitis. Its ability to efficiently downregulate MHC-I and MICA/B expression on the surface of infected corneal cells is fundamental to the virus's ability to establish a persistent infection. Understanding the precise molecular interactions and the downstream consequences of E3/19K expression is crucial for the development of targeted antiviral therapies.
Future research should focus on:
-
Obtaining precise quantitative data on the efficiency of MHC-I and MICA/B downregulation by Ad64 E3/19K in primary human corneal epithelial cells.
-
Identifying other potential host interaction partners of Ad64 E3/19K in corneal cells.
-
Elucidating the interplay between E3/19K-mediated immune evasion and the activation of pro-survival signaling pathways.
-
Developing therapeutic strategies that target the function of E3/19K to restore immune recognition of Ad64-infected cells.
By continuing to unravel the complexities of Ad19/Ad64 pathogenesis, the scientific community can move closer to developing effective treatments for the debilitating effects of epidemic keratoconjunctivitis.
References
- 1. Adenovirus E3/19K Promotes Evasion of NK Cell Recognition by Intracellular Sequestration of the NKG2D Ligands Major Histocompatibility Complex Class I Chain-Related Proteins A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Downregulation of Cell Surface Major Histocompatibility Complex Class I Expression Is Mediated by the Left-End Transcription Unit of Fowl Adenovirus 9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Downregulation of Cell Surface Major Histocompatibility Complex Class I Expression Is Mediated by the Left-End Transcription Unit of Fowl Adenovirus 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracellular Sequestration of the NKG2D Ligand MIC B by Species F Adenovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Corneal Cell Survival in Adenovirus Type 19 Infection Requires Phosphoinositide 3-Kinase/Akt Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
Adenovirus Type 19 E3 Gene: A Technical Deep Dive into Sequence, Organization, and Function
For Immediate Release
Freiburg, Germany – November 20, 2025 – A comprehensive technical guide on the Early Region 3 (E3) gene of Human Adenovirus Type 19 (HAdV-19) has been compiled to serve as a critical resource for researchers, scientists, and professionals in drug development. This whitepaper details the genetic sequence, organizational structure, and functional roles of the HAdV-19 E3 proteins, with a particular focus on their immunomodulatory functions.
Human Adenovirus Type 19, a member of species D, is a significant pathogen, notably associated with epidemic keratoconjunctivitis (EKC), a severe and contagious eye infection. The E3 region of the adenovirus genome is non-essential for viral replication in vitro but plays a pivotal role in evading the host's immune response in vivo, thereby contributing to the virus's pathogenesis. Understanding the intricacies of the HAdV-19 E3 region is paramount for the development of effective antiviral therapies and the design of adenoviral vectors for gene therapy and vaccine applications.
Gene Sequence and Organization of the HAdV-19 E3 Region
The complete genome of a clinical isolate of HAdV-19, strain C, has been sequenced and determined to be 35,231 base pairs in length.[1] The E3 transcription unit of HAdV-19 exhibits significant divergence from that of other adenovirus serotypes, particularly the well-studied species C adenoviruses.[1] Analysis of the HAdV-19 E3 region has revealed several putative open reading frames (ORFs) that encode for proteins with immunomodulatory functions.
A key feature of the HAdV-19 E3 region is the presence of a unique gene encoding the E3/49K protein, a secreted glycoprotein that is not found in other adenovirus species.[2] In addition to the novel 49K protein, the E3A region of the closely related Ad19a strain has been shown to contain ORFs for pVIII, a 12.2K, a 16.2K, and an 18.6K protein. The 18.6K protein is the HAdV-19 homolog of the well-characterized E3/19K protein found in other adenovirus serotypes, which is known to interfere with the host's adaptive immune response.
Table 1: Putative Open Reading Frames in the Adenovirus Type 19 E3 Region
| Gene Name | Protein Product | Predicted Molecular Weight (kDa) | Putative Function |
| E3 pVIII | pVIII | - | Viral assembly/maturation |
| E3 12.2K | 12.2K protein | 12.2 | Unknown |
| E3 16.2K | 16.2K protein | 16.2 | Unknown |
| E3 18.6K | 18.6K glycoprotein (gp18.6K) | 18.6 | Inhibition of MHC class I antigen presentation |
| E3 49K | 49K glycoprotein (gp49K) | 49 (highly glycosylated to 80-100) | Secreted immunomodulator, targets leukocytes |
Note: The exact coordinates and full characterization of all ORFs in the HAdV-19 E3 region are subject to ongoing research. The data presented is based on the analysis of HAdV-19 strain C and the closely related Ad19a strain.
Functions of Adenovirus Type 19 E3 Proteins
The proteins encoded by the HAdV-19 E3 region are primarily involved in counteracting the host's antiviral immune defenses. These functions are critical for the establishment and maintenance of a successful infection.
Immune Evasion by the 18.6K Protein (E3/19K Homolog)
The 18.6K protein of HAdV-19 is the structural and functional homolog of the E3/19K glycoprotein found in other adenovirus serotypes.[3] The primary function of E3/19K is to downregulate the surface expression of Major Histocompatibility Complex class I (MHC-I) molecules on infected cells. By retaining MHC-I molecules in the endoplasmic reticulum, the 18.6K protein prevents the presentation of viral peptides to cytotoxic T lymphocytes (CTLs), thereby protecting the infected cell from CTL-mediated lysis. This mechanism is a cornerstone of adenovirus immune evasion.
The Unique Role of the Secreted 49K Protein
The E3/49K protein is a distinctive feature of species D adenoviruses, including HAdV-19.[2] This highly glycosylated protein is secreted from infected cells and targets leukocytes, a unique mechanism among adenovirus E3 proteins. The secreted 49K protein has been shown to bind to the CD45 receptor on the surface of leukocytes, suggesting a role in modulating the function of immune cells at a distance from the site of infection. This interaction may suppress the activation and effector functions of immune cells, contributing to a dampened host immune response.
The following diagram illustrates the proposed signaling pathway of the secreted E3/49K protein.
Caption: Proposed mechanism of action for the HAdV-19 E3/49K protein.
Experimental Protocols
Detailed methodologies are crucial for the accurate study of the HAdV-19 E3 gene and its products. The following sections provide an overview of key experimental protocols.
Cloning and Sequencing of the HAdV-19 E3 Gene
The cloning and sequencing of the HAdV-19 E3 region are foundational steps for its characterization. A typical workflow is outlined below.
Caption: Workflow for cloning and sequencing the HAdV-19 E3 gene.
Methodology:
-
Viral DNA Extraction: High-quality viral DNA is extracted from purified HAdV-19 particles using standard phenol-chloroform extraction or commercial kits.
-
PCR Amplification: The E3 region is amplified by Polymerase Chain Reaction (PCR) using specific primers designed from conserved flanking regions of the adenovirus genome. High-fidelity DNA polymerase is used to minimize errors.
-
Gel Electrophoresis and Purification: The PCR product is resolved on an agarose gel, and the band corresponding to the expected size of the E3 region is excised and purified.
-
Cloning: The purified PCR product is ligated into a suitable cloning vector (e.g., pGEM-T Easy or a similar vector).
-
Transformation and Selection: The ligation mixture is transformed into competent E. coli cells. Recombinant colonies are selected, and plasmid DNA is purified.
-
Sequencing: The inserted E3 region is sequenced using Sanger sequencing with primers specific to the vector and internal primers designed based on the obtained sequence.
-
Analysis: The resulting sequence is assembled and analyzed using bioinformatics tools to identify ORFs and predict protein sequences.
Functional Analysis of E3 Proteins: Immunoprecipitation and Western Blotting
To study the expression and interaction of HAdV-19 E3 proteins, immunoprecipitation followed by Western blotting is a standard and powerful technique.
Detailed Immunoprecipitation Protocol:
-
Cell Lysis: HAdV-19 infected or mock-infected cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Pre-clearing: The cell lysate is pre-cleared by incubation with protein A/G agarose or magnetic beads to reduce non-specific binding.
-
Antibody Incubation: The pre-cleared lysate is incubated with a primary antibody specific to the E3 protein of interest (e.g., anti-E3/49K) overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Protein A/G beads are added to the lysate-antibody mixture to capture the immune complexes.
-
Washing: The beads are washed several times with lysis buffer to remove unbound proteins.
-
Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
Detailed Western Blotting Protocol:
-
SDS-PAGE: The eluted proteins from the immunoprecipitation are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
This technical guide provides a foundational understanding of the Adenovirus Type 19 E3 gene sequence and organization. The detailed experimental protocols serve as a valuable resource for researchers aiming to further elucidate the roles of these immunomodulatory proteins in viral pathogenesis and to explore their potential as therapeutic targets.
References
- 1. Human adenovirus type 19: genomic and bioinformatics analysis of a keratoconjunctivitis isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the Human Adenovirus 19a E3/49K Protein [edoc.ub.uni-muenchen.de]
- 3. The Transmembrane Domain of the Adenovirus E3/19K Protein Acts as an Endoplasmic Reticulum Retention Signal and Contributes to Intracellular Sequestration of Major Histocompatibility Complex Class I Molecules - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanisms of Action of Adenovirus E3 Immunomodulatory Proteins
Prepared for: Researchers, scientists, and drug development professionals.
Executive Summary
Human adenoviruses (Ads) have evolved a sophisticated suite of immunomodulatory proteins encoded within the Early Region 3 (E3) transcription unit to evade host immune surveillance and establish persistent infections. These proteins employ a variety of mechanisms to interfere with both innate and adaptive immunity, primarily by targeting key pathways involved in antigen presentation and apoptosis. This technical guide provides a comprehensive overview of the mechanisms of action of the principal Adenovirus E3 immunomodulatory proteins, including E3-gp19K, the Receptor Internalization and Degradation (RID) complex (E3-10.4K and E3-14.5K), E3-6.7K, E3-14.7K, and the species D-specific E3/49K. The function of the less-characterized E3-12.5K protein is also discussed. This document details the molecular interactions and signaling pathways targeted by these viral proteins, presents available quantitative data, outlines relevant experimental protocols, and provides visualizations of key mechanisms to facilitate a deeper understanding for research and therapeutic development.
E3-gp19K: Master of MHC Class I Downregulation
The E3-gp19K glycoprotein is a pivotal component of adenovirus immune evasion, primarily functioning to inhibit the presentation of viral antigens to cytotoxic T lymphocytes (CTLs) by downregulating cell surface expression of Major Histocompatibility Complex class I (MHC-I) molecules.[1][2]
Mechanism of Action
E3-gp19K is a type I transmembrane protein that localizes to the endoplasmic reticulum (ER).[1] Its mechanism of action involves two key functions:
-
ER Retention of MHC-I: The luminal domain of E3-gp19K binds to newly synthesized MHC-I heavy chains within the ER.[1][3] This interaction prevents the proper folding and assembly of the MHC-I complex, thereby inhibiting its transport to the Golgi apparatus and subsequent presentation on the cell surface.[1]
-
Inhibition of TAP-Mediated Peptide Loading: E3-gp19K has been shown to interact with the Transporter associated with Antigen Processing (TAP), a critical component of the peptide loading complex. This interaction interferes with the loading of viral peptides onto MHC-I molecules, further diminishing the potential for CTL recognition.
Quantitative Data
The interaction between E3-gp19K and MHC-I has been quantitatively characterized, demonstrating a high affinity for peptide-filled HLA-A11 molecules.
| Interacting Proteins | Method | Dissociation Constant (Kd) | Reference |
| E3-19K and peptide-filled HLA-A11 | Sedimentation Velocity | 50 ± 10 nM | [4] |
| E3-19K and peptide-deficient HLA-A11 | Sedimentation Velocity | ~10 µM | [4] |
Experimental Protocols
1.3.1. Co-immunoprecipitation of E3-gp19K and MHC-I
This protocol is designed to verify the interaction between E3-gp19K and MHC-I in adenovirus-infected or transfected cells.[3][5]
-
Cell Lysis: Infected or transfected cells are lysed in a non-denaturing buffer (e.g., 1% Nonidet P-40, 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA) supplemented with protease inhibitors.
-
Pre-clearing: The cell lysate is pre-cleared by incubation with protein A/G-agarose beads to reduce non-specific binding.
-
Immunoprecipitation: The pre-cleared lysate is incubated with a primary antibody specific for MHC-I (e.g., W6/32 monoclonal antibody) overnight at 4°C.[5]
-
Complex Capture: Protein A/G-agarose beads are added to the lysate-antibody mixture and incubated for 1-2 hours at 4°C to capture the immune complexes.
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with antibodies specific for E3-gp19K to detect its presence in the MHC-I immunoprecipitate.
1.3.2. Pulse-Chase Analysis of MHC-I Transport
This method is used to monitor the effect of E3-gp19K on the intracellular transport and maturation of MHC-I molecules.
-
Metabolic Labeling (Pulse): Cells are starved of methionine and cysteine for 30 minutes, then incubated with a medium containing 35S-labeled methionine and cysteine for a short period (e.g., 15-30 minutes) to label newly synthesized proteins.
-
Chase: The radioactive medium is removed and replaced with a medium containing an excess of unlabeled methionine and cysteine. Cells are then incubated for various time points (e.g., 0, 30, 60, 120 minutes).
-
Cell Lysis and Immunoprecipitation: At each time point, cells are lysed, and MHC-I molecules are immunoprecipitated as described in the co-immunoprecipitation protocol.
-
Endoglycosidase H Digestion: The immunoprecipitated MHC-I is treated with Endoglycosidase H (Endo H) to differentiate between ER-resident (Endo H-sensitive) and Golgi-processed (Endo H-resistant) forms.
-
SDS-PAGE and Autoradiography: The samples are analyzed by SDS-PAGE, and the radiolabeled MHC-I bands are visualized by autoradiography. A delay or absence of the Endo H-resistant form of MHC-I in the presence of E3-gp19K indicates ER retention.
Visualization of E3-gp19K Mechanism
Caption: Mechanism of E3-gp19K-mediated MHC-I downregulation.
The Receptor Internalization and Degradation (RID) Complex: A Multi-pronged Attack on Apoptosis
The RID complex, composed of the E3-10.4K and E3-14.5K proteins, is a potent inhibitor of extrinsic apoptosis.[6] It functions by downregulating several members of the tumor necrosis factor (TNF) receptor superfamily from the cell surface.[6][7]
Mechanism of Action
The RIDα (E3-10.4K) and RIDβ (E3-14.5K) proteins form a complex in the plasma membrane and endosomes.[8] The RID complex targets the following receptors for internalization and degradation:
-
Fas (CD95/APO-1): The RID complex induces the internalization of Fas, a key receptor in CTL- and NK cell-mediated cytotoxicity, leading to its degradation in lysosomes.[9][10] This protects infected cells from Fas ligand (FasL)-induced apoptosis.[9]
-
TRAIL Receptors (TRAIL-R1/DR4 and TRAIL-R2/DR5): The RID complex, in conjunction with the E3-6.7K protein for TRAIL-R2, mediates the downregulation of TRAIL receptors, thereby inhibiting TRAIL-induced apoptosis.[7][11][12]
-
Epidermal Growth Factor Receptor (EGFR): The RID complex also downregulates EGFR, although the direct immunological consequence of this is less clear.[6]
Quantitative Data
Currently, there is a lack of specific quantitative data, such as binding affinities or IC50 values, for the interaction of the RID complex with its target receptors in the publicly available literature.
Experimental Protocols
2.3.1. Flow Cytometry for Measuring Fas Downregulation
This protocol is used to quantify the reduction of cell surface Fas expression in the presence of the RID complex.[9][13][14]
-
Cell Preparation: Adenovirus-infected or RID-expressing cells and control cells are harvested and washed with PBS.
-
Antibody Staining: Cells are incubated with a primary antibody specific for the extracellular domain of Fas (e.g., anti-Fas mAb) on ice for 30-60 minutes.
-
Secondary Antibody Staining: After washing to remove unbound primary antibody, cells are incubated with a fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-mouse IgG) on ice for 30 minutes in the dark.
-
Flow Cytometric Analysis: The fluorescence intensity of the cells is measured using a flow cytometer. A decrease in the mean fluorescence intensity in RID-expressing cells compared to control cells indicates downregulation of surface Fas.
Visualization of RID Complex Mechanism
Caption: Mechanism of Fas receptor downregulation by the RID complex.
E3-6.7K: A Collaborator in Apoptosis Inhibition
The small, hydrophobic E3-6.7K protein primarily functions in concert with the RID complex to downregulate TRAIL-R2.[11][12] It also appears to have independent anti-apoptotic functions.
Mechanism of Action
-
Cooperation with RID: E3-6.7K is required for the efficient internalization and degradation of TRAIL-R2 by the RID complex.[11][12]
-
Calcium Homeostasis: E3-6.7K has been shown to localize to the ER and maintain calcium homeostasis, thereby protecting cells from apoptosis induced by disruptions in intracellular calcium levels.[15]
Quantitative Data
E3-14.7K: A Potent Inhibitor of TNF-α Signaling
The E3-14.7K protein is a key player in counteracting the pro-inflammatory and pro-apoptotic effects of Tumor Necrosis Factor-alpha (TNF-α).[16][17]
Mechanism of Action
E3-14.7K is a cytoplasmic protein that inhibits TNF-α-induced apoptosis through multiple mechanisms:[16][18]
-
Inhibition of Caspase-8 Activation: E3-14.7K can interact with cellular proteins involved in the TNF-α signaling pathway, such as FIP-3 (NEMO/IKKγ), potentially interfering with the formation of the death-inducing signaling complex (DISC) and subsequent activation of caspase-8.[18][19]
-
Inhibition of Phospholipase A2: E3-14.7K has been shown to inhibit the activation of cytosolic phospholipase A2 (cPLA2), an enzyme involved in the inflammatory response and in some forms of TNF-α-mediated cell death.[17]
Quantitative Data
Detailed quantitative data on the inhibitory activity of E3-14.7K, such as IC50 values for TNF-α-induced apoptosis, are not consistently reported across studies.
Experimental Protocols
4.3.1. Yeast Two-Hybrid (Y2H) Screening for E3-14.7K Interacting Partners
This protocol is used to identify host proteins that interact with E3-14.7K.[19][20][21][22][23]
-
Bait and Prey Plasmid Construction: The coding sequence of E3-14.7K is cloned into a "bait" vector, fusing it to a DNA-binding domain (e.g., Gal4-BD). A cDNA library from a relevant cell line (e.g., HeLa) is cloned into a "prey" vector, fusing the cDNAs to a transcriptional activation domain (e.g., Gal4-AD).
-
Yeast Transformation: The bait plasmid is transformed into a yeast reporter strain. Subsequently, the prey library is transformed into the same yeast strain.
-
Selection: Yeast cells are grown on selective media lacking specific nutrients (e.g., histidine, adenine) and containing a reporter gene substrate (e.g., X-gal). Only yeast cells in which the bait and prey proteins interact, thereby reconstituting a functional transcription factor and activating the reporter genes, will grow and exhibit a color change.
-
Identification of Interactors: Plasmids from positive yeast colonies are isolated, and the prey cDNA inserts are sequenced to identify the interacting host proteins.
Visualization of E3-14.7K Signaling Inhibition
Caption: Inhibition of TNF-α-induced apoptosis by E3-14.7K.
E3/49K: A Secreted Immunomodulator of Species D Adenoviruses
The E3/49K protein is unique to species D adenoviruses and exhibits a novel mechanism of action by being secreted from infected cells to modulate the function of uninfected immune cells.[24]
Mechanism of Action
E3/49K is a type I transmembrane glycoprotein that undergoes proteolytic cleavage, releasing a large soluble ectodomain (sec49K).[24][25] sec49K binds to the CD45 protein tyrosine phosphatase on the surface of leukocytes, including T cells and NK cells.[24][26] This interaction inhibits the activation and effector functions of these immune cells.[24]
Quantitative Data
While the high affinity of E3/49K for CD45 has been noted, specific Kd values are not widely reported.[26]
E3-12.5K: An Enigmatic E3 Protein
The function of the E3-12.5K protein remains largely unknown.[27][28][29] While it is conserved among several adenovirus serotypes, its deletion does not significantly impact viral replication in cell culture.[27] It has a reported half-life of approximately 10 hours.[27] Further in vivo studies are required to elucidate its role in the context of a natural infection.[27][28]
Conclusion
The Adenovirus E3 proteins represent a remarkable example of viral evolution to counteract host immunity. Through a diverse array of mechanisms, from ER retention of MHC-I molecules to the downregulation of death receptors and the secretion of immunomodulatory factors, these proteins ensure the survival and propagation of the virus. A thorough understanding of these mechanisms is not only crucial for basic virology research but also holds significant potential for the development of novel antiviral therapies and the design of improved adenoviral vectors for gene therapy and oncolytic applications. The detailed protocols and visualizations provided in this guide are intended to serve as a valuable resource for researchers in these fields.
References
- 1. E3/19K from adenovirus 2 is an immunosubversive protein that binds to a structural motif regulating the intracellular transport of major histocompatibility complex class I proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression of adenovirus E3/19K protein does not alter mouse MHC class I-restricted responses to vaccinia virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Transmembrane Domain of the Adenovirus E3/19K Protein Acts as an Endoplasmic Reticulum Retention Signal and Contributes to Intracellular Sequestration of Major Histocompatibility Complex Class I Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Endoplasmic Reticulum Lumenal Domain of the Adenovirus Type 2 E3-19K Protein Binds to Peptide-Filled and Peptide-Deficient HLA-A*1101 Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of class I MHC regions which bind to the adenovirus E3-19k protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of TRAIL-induced apoptosis and forced internalization of TRAIL receptor 1 by adenovirus proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adenovirus RID complex enhances degradation of internalized tumour necrosis factor receptor 1 without affecting its rate of endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Adenovirus E3 RID Complex Protects Some Cultured Human T and B Lymphocytes from Fas-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The adenovirus E3-10.4K/14.5K complex mediates loss of cell surface Fas (CD95) and resistance to Fas-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adenovirus E3-6.7K protein is required in conjunction with the E3-RID protein complex for the internalization and degradation of TRAIL receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Adenovirus E3-6.7K Protein Is Required in Conjunction with the E3-RID Protein Complex for the Internalization and Degradation of TRAIL Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Distinct Domains in the Adenovirus E3 RIDα Protein Are Required for Degradation of Fas and the Epidermal Growth Factor Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fas ligand gene transfer to the vessel wall inhibits neointima formation and overrides the adenovirus-mediated T cell response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Adenovirus E3-6.7K Maintains Calcium Homeostasis and Prevents Apoptosis and Arachidonic Acid Release - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The adenovirus E3-14.7K protein is a general inhibitor of tumor necrosis factor-mediated cytolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The adenovirus E3-14.7K protein and the E3-10.4K/14.5K complex of proteins, which independently inhibit tumor necrosis factor (TNF)-induced apoptosis, also independently inhibit TNF-induced release of arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of Tumor Necrosis Factor (TNF) Signal Transduction by the Adenovirus Group C RID Complex Involves Downregulation of Surface Levels of TNF Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. Interaction of an Adenovirus E3 14.7-Kilodalton Protein with a Novel Tumor Necrosis Factor Alpha-Inducible Cellular Protein Containing Leucine Zipper Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]
- 22. Principle and Protocol of Yeast Two Hybrid System - Creative BioMart [creativebiomart.net]
- 23. journals.asm.org [journals.asm.org]
- 24. pnas.org [pnas.org]
- 25. Characterization of E3/49K, a Novel, Highly Glycosylated E3 Protein of the Epidemic Keratoconjunctivitis-Causing Adenovirus Type 19a - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Adenovirus E3 protein modulates leukocyte functions - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A 12,500 MW protein is coded by region E3 of adenovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Discovery and Characterization of the Adenovirus Serotype 19 (Ad19) E3 Region
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Early Region 3 (E3) of the adenovirus genome is a fascinating and complex locus dedicated to the modulation of the host immune response. While non-essential for viral replication in vitro, the E3 gene products are critical for establishing and maintaining a persistent infection in vivo by counteracting host immunosurveillance.[1][2] Among the diverse serotypes of human adenoviruses, serotype 19 (Ad19), a member of subgroup D, is a significant pathogen, often associated with epidemic keratoconjunctivitis. This guide provides a comprehensive technical overview of the discovery and characterization of the Ad19 E3 region, with a particular focus on its key immunomodulatory proteins, the experimental methodologies used to elucidate their function, and the underlying molecular mechanisms.
Genetic Organization of the Ad19 E3 Region
The initial characterization of the Ad19 E3 region was achieved through cloning and sequencing of the E3A region of an Ad19a strain. This revealed a genetic organization more closely related to subgroup B adenoviruses than to the more commonly studied subgroup C adenoviruses.[3] The sequenced region contains five open reading frames (ORFs) with the potential to encode for several proteins.[3]
Table 1: Open Reading Frames Identified in the Ad19a E3A Region
| Open Reading Frame (ORF) | Predicted Protein | Known or Homologous Function |
| ORF 1 | pVIII equivalent | Hexon-associated protein involved in virion assembly. |
| ORF 2 | 12.2K | Function not fully characterized. |
| ORF 3 | 16.2K | Homologs in other serotypes have been identified. |
| ORF 4 | 18.6K (E3/19K) | Downregulation of MHC class I and MICA/B surface expression.[3] |
| ORF 5 | 49K (E3/49K) | A novel, secreted glycoprotein that interacts with CD45.[3] |
Characterization of the Ad19 E3/19K Protein
The 18.6K ORF of Ad19 encodes the homolog of the well-characterized E3/19K protein found in other adenovirus serotypes. This protein plays a crucial role in evading cytotoxic T lymphocyte (CTL) recognition of infected cells.
Function: Downregulation of MHC Class I and MICA/B
The primary function of Ad19 E3/19K is to prevent the presentation of viral antigens to CTLs by sequestering newly synthesized Major Histocompatibility Complex (MHC) class I molecules in the endoplasmic reticulum (ER).[3] This prevents their transport to the cell surface. Furthermore, E3/19K has been shown to downregulate the surface expression of MHC class I chain-related proteins A and B (MICA/B), which are ligands for the activating natural killer (NK) cell receptor NKG2D. This dual functionality allows the virus to evade both adaptive (CTL) and innate (NK cell) immune responses.
Mechanism of Action
The Ad E3/19K protein is a type I transmembrane glycoprotein. Its luminal domain binds to the α1 and α2 domains of the MHC class I heavy chain.[4] A di-lysine motif in the cytoplasmic tail of E3/19K acts as an ER retrieval signal, ensuring that any E3/19K-MHC-I complexes that escape the ER are returned from the Golgi apparatus.
Quantitative Analysis of Protein Interactions
Table 2: Quantitative Binding Data for Ad2 E3-19K
| Interacting Proteins | Method | Dissociation Constant (Kd) | Reference |
| Ad2 E3-19K (residues 1-93) & HLA-A*1101 | Surface Plasmon Resonance (SPR) | 15.9 ± 0.2 nM | [5] |
It is important to note that the binding affinity of E3/19K can vary between different HLA alleles, suggesting a degree of allele specificity.[6]
Discovery and Characterization of the Novel Ad19 E3/49K Protein
Sequencing of the Ad19a E3 region led to the discovery of a novel open reading frame encoding a 49K protein, which has no counterpart in other well-characterized adenovirus subgroups.[3]
A Secreted Glycoprotein with Immunomodulatory Function
The E3/49K protein is a type I transmembrane protein that is highly glycosylated.[5] A significant finding was that the ectodomain of E3/49K is proteolytically cleaved and secreted from infected cells. This secreted form, termed sec49K, is the first known secreted adenovirus protein and is responsible for its immunomodulatory effects on distal, uninfected immune cells.[7]
Interaction with CD45 and Inhibition of T-cell and NK-cell Function
The secreted E3/49K protein has been shown to bind to the leukocyte common antigen CD45, a receptor-like protein tyrosine phosphatase present on all nucleated hematopoietic cells.[7][8] This interaction has profound consequences for immune cell function.
Binding of E3/49K to CD45 on T-cells leads to the inhibition of T-cell receptor (TCR) signaling.[8][9] This is achieved by enforcing the dimerization of CD45, which sterically hinders the access of substrates to its intracellular phosphatase domains.[8][10] The inhibition of CD45 phosphatase activity results in reduced dephosphorylation of key signaling molecules, such as Lck and ZAP-70, ultimately dampening T-cell activation and cytokine production.[11] Similarly, E3/49K can inhibit the activation of NK cells.
Experimental Protocols
The characterization of the Ad19 E3 region and its protein products has relied on a combination of molecular biology, immunology, and cell biology techniques. Below are detailed methodologies for key experiments.
Cloning and Expression of Ad19 E3 Genes
Objective: To isolate and express Ad19 E3 genes for functional studies.
Methodology:
-
Viral DNA Extraction: Isolate viral DNA from Ad19-infected cells.
-
PCR Amplification: Amplify the E3 region or individual ORFs using specific primers.
-
Vector Ligation: Clone the amplified DNA fragments into a suitable expression vector (e.g., pcDNA3.1 for mammalian expression or pAcGP67-A for baculovirus expression of secreted proteins).
-
Transformation and Selection: Transform competent E. coli with the ligation mixture and select for positive clones.
-
Sequence Verification: Verify the sequence of the cloned insert.
-
Transfection: Transfect the expression vector into a suitable cell line (e.g., HEK293 for transient expression or Sf9 for baculovirus production).
-
Expression Analysis: Confirm protein expression by Western blotting or immunofluorescence.
Immunoprecipitation
Objective: To demonstrate the physical interaction between Ad19 E3 proteins and their host cell targets.
Methodology:
-
Cell Lysis: Lyse Ad19-infected or E3-transfected cells in a non-denaturing lysis buffer.
-
Pre-clearing: Incubate the cell lysate with protein A/G-agarose beads to reduce non-specific binding.
-
Antibody Incubation: Incubate the pre-cleared lysate with a primary antibody specific for the protein of interest (e.g., anti-MHC class I or anti-CD45).
-
Immune Complex Precipitation: Add protein A/G-agarose beads to precipitate the antibody-antigen complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
SDS-PAGE and Western Blotting: Separate the eluted proteins by SDS-PAGE and detect the co-precipitated protein by Western blotting using a specific antibody (e.g., anti-E3/19K or anti-E3/49K).
Pulse-Chase Analysis
Objective: To study the synthesis, processing, and stability of Ad19 E3 proteins.
Methodology:
-
Cell Starvation: Starve cells in methionine/cysteine-free medium.
-
Pulse Labeling: Incubate the cells for a short period (the "pulse") with medium containing 35S-methionine/cysteine to label newly synthesized proteins.
-
Chase: Replace the labeling medium with complete medium containing an excess of unlabeled methionine and cysteine (the "chase").
-
Time Points: Harvest cells at different time points during the chase.
-
Immunoprecipitation and SDS-PAGE: Perform immunoprecipitation for the protein of interest at each time point, followed by SDS-PAGE and autoradiography to visualize the labeled protein.
Flow Cytometry (FACS) Analysis
Objective: To quantify the downregulation of cell surface molecules by Ad19 E3 proteins.
Methodology:
-
Cell Preparation: Harvest Ad19-infected or E3-transfected cells and control cells.
-
Antibody Staining: Incubate the cells with a fluorescently labeled primary antibody specific for the cell surface molecule of interest (e.g., anti-MHC class I).
-
Washing: Wash the cells to remove unbound antibody.
-
FACS Analysis: Analyze the stained cells using a flow cytometer to measure the mean fluorescence intensity, which is proportional to the amount of the target protein on the cell surface.
-
Data Analysis: Compare the mean fluorescence intensity of E3-expressing cells to control cells to determine the percentage of downregulation.
Conclusion
The Ad19 E3 region is a prime example of the intricate strategies employed by viruses to manipulate the host immune system. The characterization of its protein products, particularly the MHC-I-downregulating E3/19K and the novel, secreted CD45-binding E3/49K, has significantly advanced our understanding of adenovirus pathogenesis. The detailed experimental methodologies and findings presented in this guide provide a solid foundation for researchers and drug development professionals working to unravel the complexities of virus-host interactions and to develop novel therapeutic interventions. Further research into the less-characterized ORFs within the Ad19 E3 region promises to reveal even more about the sophisticated immune evasion tactics of this important human pathogen.
References
- 1. researchgate.net [researchgate.net]
- 2. Region E3 of human adenoviruses; differences between the oncogenic adenovirus-3 and the non-oncogenic adenovirus-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Early region 3 of adenovirus type 19 (subgroup D) encodes an HLA-binding protein distinct from that of subgroups B and C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The E3/19K protein of adenovirus type 2 binds to the domains of histocompatibility antigens required for CTL recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determinants of the endoplasmic reticulum (ER) lumenal-domain of the Adenovirus serotype 2 E3-19K protein for association with and ER-retention of major histocompatibility complex class I molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Association of human class I MHC alleles with the adenovirus E3/19K protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enforced Dimerization of CD45 by the Adenovirus E3/49K Protein Inhibits T Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enforced Dimerization of CD45 by the Adenovirus E3/49K Protein Inhibits T Cell Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Viral Interference with Functions of the Cellular Receptor Tyrosine Phosphatase CD45 - PMC [pmc.ncbi.nlm.nih.gov]
The Adenovirus E3 Transcription Unit: A Master Regulator of Host-Virus Interactions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The E3 transcription unit of adenoviruses (Ad) represents a sophisticated viral strategy to counteract host antiviral defenses, thereby ensuring viral replication and persistence. This region of the adenovirus genome encodes a suite of proteins primarily dedicated to modulating the host immune response and regulating the final stages of the viral lifecycle. This technical guide provides a comprehensive overview of the role of the E3 transcription unit, its protein products, and the molecular mechanisms they employ.
Overview of the E3 Transcription Unit
The E3 region is transcribed early in the adenoviral life cycle and contains multiple open reading frames (ORFs) that give rise to a variety of proteins through alternative splicing. While not essential for viral replication in vitro, the E3 gene products are critical for overcoming host immune surveillance in vivo.[1] The primary functions of the E3 proteins can be broadly categorized into two main areas: immunomodulation and promotion of viral dissemination.
Immunomodulatory Functions of E3 Proteins
Adenoviruses have evolved intricate mechanisms to evade both innate and adaptive immunity, with the E3 transcription unit playing a central role. Key proteins encoded by this unit target critical pathways of the host immune system.
Inhibition of T-Cell Recognition by E3/19K (gp19K)
The E3/19K glycoprotein is a key player in adenoviral immune evasion. It effectively prevents the recognition of infected cells by cytotoxic T lymphocytes (CTLs) by downregulating the surface expression of Major Histocompatibility Complex class I (MHC-I) molecules.[2][3]
Mechanism of Action:
E3/19K is a type I transmembrane protein that localizes to the endoplasmic reticulum (ER).[3][4] Its luminal domain binds to newly synthesized MHC-I heavy chains, preventing their transport to the cell surface.[3][4] This intracellular sequestration is further ensured by a di-lysine motif in the cytoplasmic tail of E3/19K that mediates retrieval from the Golgi apparatus back to the ER.[4] The transmembrane domain of E3/19K also contributes to its static retention in the ER.[4][5] By trapping MHC-I molecules in the ER, E3/19K prevents the presentation of viral peptides to CTLs, rendering the infected cell "invisible" to this arm of the adaptive immune system.[3]
Signaling Pathway of E3/19K-Mediated MHC-I Sequestration:
References
- 1. andrewslab.ca [andrewslab.ca]
- 2. Adenovirus E3/19K Promotes Evasion of NK Cell Recognition by Intracellular Sequestration of the NKG2D Ligands Major Histocompatibility Complex Class I Chain-Related Proteins A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The transmembrane domain of the adenovirus E3/19K protein acts as an endoplasmic reticulum retention signal and contributes to intracellular sequestration of major histocompatibility complex class I molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 5. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Structural Analysis of the Adenovirus 19 E3/19K Protein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Adenovirus E3/19K protein is a key viral immunomodulatory protein that plays a crucial role in the evasion of the host immune system. By targeting and retaining Major Histocompatibility Complex class I (MHC-I) molecules within the endoplasmic reticulum (ER), E3/19K effectively prevents the presentation of viral peptides to cytotoxic T lymphocytes (CTLs), thereby facilitating persistent viral infection.[1][2][3] While the E3/19K protein is a common feature of many adenovirus serotypes, this guide focuses on the structural and functional aspects of the E3/19K protein from Human Adenovirus D serotype 19 (HAdV-D19).
Although a high-resolution crystal structure of the Ad19 E3/19K protein is not currently available in public databases, extensive research on homologous E3/19K proteins from other serotypes, particularly Adenovirus serotype 2 (Ad2) and 4 (Ad4), has provided significant insights into its structure, function, and mechanism of action.[1][4] Studies have confirmed that the Ad19 E3/19K protein is functionally homologous to its counterparts, binding to and downregulating MHC-I molecules at the cell surface. This guide will leverage the detailed structural and quantitative data from closely related serotypes to provide a comprehensive overview of the Ad19 E3/19K protein.
I. Molecular Architecture of E3/19K
The E3/19K protein is a type I transmembrane glycoprotein characterized by three distinct domains: a luminal domain, a transmembrane domain, and a cytoplasmic tail.[5][6]
-
Luminal Domain: This N-terminal domain resides within the ER lumen and is responsible for the direct interaction with MHC-I molecules.[2][5] It is further subdivided into a variable region and a conserved region, the latter being critical for MHC-I binding.[7] The luminal domain of Ad2 E3/19K, which serves as a structural homolog, adopts a unique V-shaped structure composed of two partially overlapping β-sheets.[1][6]
-
Transmembrane Domain: This hydrophobic segment anchors the E3/19K protein within the ER membrane.[5][8]
-
Cytoplasmic Tail: The C-terminal tail extends into the cytoplasm and contains a di-lysine motif (KKXX or KXKXX) that functions as an ER-retrieval signal, ensuring the retention of the E3/19K-MHC-I complex within the early secretory pathway.[2][5]
II. Quantitative Analysis of E3/19K-MHC-I Interaction
The interaction between E3/19K and MHC-I molecules has been quantified for several adenovirus serotypes using techniques such as Surface Plasmon Resonance (SPR). While specific data for Ad19 E3/19K is not available, the following table summarizes the equilibrium dissociation constants (Kd) for E3/19K from other serotypes with various HLA alleles, providing a reference for the expected binding affinities.
| Adenovirus Serotype | E3/19K Variant | HLA Allele | Kd (nM) | Experimental Method |
| Ad2 | Wild-type | HLA-A1101 | 15.5 ± 2.8 | Surface Plasmon Resonance |
| Ad5 | Wild-type | HLA-A1101 | 54.6 ± 3.3 | Surface Plasmon Resonance |
| Ad2 | Wild-type | Peptide-filled HLA-A1101 | 50 ± 10 | Analytical Ultracentrifugation |
| Ad2 | Wild-type | Peptide-deficient HLA-A1101 | ~10,000 | Analytical Ultracentrifugation |
Data is compiled from studies on Ad2 and Ad5 E3/19K proteins as a proxy for Ad19 E3/19K.[2][9]
III. Mechanism of Action: MHC-I Retention
The primary function of E3/19K is to sequester newly synthesized MHC-I molecules in the ER, preventing their transport to the cell surface. This process involves a multi-step mechanism.
-
Binding to MHC-I: The luminal domain of E3/19K directly binds to the α1 and α2 domains of the MHC-I heavy chain.[3][10]
-
ER Retention: The di-lysine motif in the cytoplasmic tail of E3/19K interacts with the COPI coatomer complex, mediating retrograde transport from the Golgi back to the ER.[5]
-
Inhibition of Peptide Loading: While E3/19K can bind to both peptide-free and peptide-loaded MHC-I molecules, its presence in the ER can also interfere with the peptide-loading complex, including the Transporter associated with Antigen Processing (TAP).[9]
The following diagram illustrates the signaling pathway of E3/19K-mediated MHC-I retention.
Caption: E3/19K-mediated retention of MHC-I in the ER.
IV. Experimental Protocols
This section provides detailed methodologies for key experiments used in the structural and functional analysis of the E3/19K protein.
A. Recombinant Expression and Purification of Luminal E3/19K
This protocol is adapted from studies on Ad2 E3/19K and is applicable for producing the soluble luminal domain for structural and biophysical studies.[2]
Workflow Diagram:
Caption: Workflow for recombinant E3/19K purification.
Detailed Protocol:
-
Cloning: The DNA sequence encoding the luminal domain (residues 1-100) of Ad19 E3/19K is cloned into a baculovirus transfer vector (e.g., pFastBac) with a C-terminal His6-tag.
-
Baculovirus Generation: The transfer vector is used to generate recombinant baculovirus in Spodoptera frugiperda (Sf9) insect cells according to the manufacturer's protocol (e.g., Bac-to-Bac system).
-
Protein Expression: High Five insect cells are infected with the high-titer recombinant baculovirus at a multiplicity of infection (MOI) of 5-10. The cells are cultured for 48-72 hours.
-
Harvesting: The culture supernatant containing the secreted, His-tagged E3/19K luminal domain is harvested by centrifugation to remove cells and debris.
-
Affinity Chromatography: The supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a low concentration of imidazole, and the protein is eluted with a high concentration of imidazole (e.g., 250 mM).
-
Ion-Exchange Chromatography: The eluate from the Ni-NTA column is further purified using anion-exchange chromatography to remove remaining contaminants.
-
Size-Exclusion Chromatography: The final purification step is performed using a size-exclusion chromatography column to obtain a homogenous protein preparation and for buffer exchange.
B. X-ray Crystallography of E3/19K in Complex with MHC-I
This protocol outlines the general steps for determining the crystal structure of the E3/19K-MHC-I complex, based on the successful crystallization of the Ad2 and Ad4 E3/19K complexes.[1][4]
Workflow Diagram:
Caption: Workflow for X-ray crystallography of the E3/19K-MHC-I complex.
Detailed Protocol:
-
Protein Preparation: Both the E3/19K luminal domain and the soluble MHC-I complex (heavy chain, β2-microglobulin, and a specific peptide) are expressed and purified separately to high homogeneity.
-
Complex Formation: The purified E3/19K and MHC-I are mixed in a slight molar excess of E3/19K and incubated to allow complex formation.
-
Complex Purification: The E3/19K-MHC-I complex is separated from unbound components by size-exclusion chromatography.
-
Crystallization: The purified complex is concentrated and used for crystallization screening using various commercially available or custom-made screens and vapor diffusion methods (sitting or hanging drop).
-
Crystal Optimization: Initial crystal hits are optimized by varying the precipitant concentration, pH, and additives to obtain diffraction-quality crystals.
-
Data Collection: Crystals are cryo-protected and diffraction data is collected at a synchrotron source.
-
Structure Determination: The structure is solved by molecular replacement using known structures of MHC-I and, if available, a homologous E3/19K as search models, followed by model building and refinement.
V. Conclusion
The Adenovirus 19 E3/19K protein is a critical factor in the virus's ability to evade the host immune response. While a dedicated high-resolution structure for the Ad19 variant is yet to be determined, the wealth of information from homologous proteins provides a robust framework for understanding its structure and function. The conserved mechanism of MHC-I retention highlights E3/19K as a potential target for therapeutic intervention aimed at restoring immune surveillance of adenovirus-infected cells. Further research focusing on the specific structural and binding characteristics of Ad19 E3/19K will be invaluable for the development of targeted antiviral strategies.
References
- 1. Crystal structure of adenovirus E3-19K bound to HLA-A2 reveals mechanism for immunomodulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenovirus E3-19K Proteins of Different Serotypes and Subgroups Have Similar, Yet Distinct, Immunomodulatory Functions toward Major Histocompatibility Class I Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The E3/19K protein of adenovirus type 2 binds to the domains of histocompatibility antigens required for CTL recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of the Adenovirus Type 4 (Species E) E3-19K/HLA-A2 Complex Reveals Species-Specific Features in MHC I Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Transmembrane Domain of the Adenovirus E3/19K Protein Acts as an Endoplasmic Reticulum Retention Signal and Contributes to Intracellular Sequestration of Major Histocompatibility Complex Class I Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of adenovirus E3-19K bound to HLA-A2 reveals mechanism for immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of the adenovirus E3-19k conserved region in binding major histocompatibility complex class I molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The transmembrane domain of the adenovirus E3/19K protein acts as an endoplasmic reticulum retention signal and contributes to intracellular sequestration of major histocompatibility complex class I molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Endoplasmic Reticulum Lumenal Domain of the Adenovirus Type 2 E3-19K Protein Binds to Peptide-Filled and Peptide-Deficient HLA-A*1101 Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of class I MHC regions which bind to the adenovirus E3-19k protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Evolution of the E3 Region in Adenovirus Serotypes: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The Early Region 3 (E3) of the adenovirus (AdV) genome is a fascinating and highly variable locus dedicated to the modulation of the host immune response. Unlike other early transcriptional units essential for viral replication, the E3 region is largely dispensable for viral growth in vitro. However, its conservation across numerous adenovirus serotypes underscores its critical role in vivo for establishing persistent infections and overcoming host antiviral defenses. This technical guide provides an in-depth exploration of the evolution, genetic diversity, and varied functions of the E3 region across different adenovirus serotypes, with a focus on the molecular mechanisms employed by E3 proteins to counteract host immunity. This document is intended to serve as a valuable resource for researchers in virology, immunology, and the development of adenoviral vectors for gene therapy and vaccine applications.
Genetic Organization and Evolution of the E3 Region
The E3 transcription unit is characterized by a complex organization of multiple open reading frames (ORFs) that are expressed through alternative splicing of a common pre-mRNA transcript. The size and composition of the E3 region exhibit significant variation among different adenovirus species (A-G), reflecting a dynamic evolutionary history shaped by the continuous interplay between the virus and the host immune system.[1][2]
Homologous recombination has been identified as a key driver of E3 evolution, particularly within Human Adenovirus Species D (HAdV-D).[3] This has led to a remarkable diversity in certain E3 genes, such as the CR1α, CR1β, and CR1γ, which are considered hypervariable.[3] In contrast, other E3 proteins, like the 14.7K, are highly conserved.[3] This mosaic pattern of conservation and variability suggests that different E3 proteins are subject to distinct evolutionary pressures.
A comparative analysis of the E3 regions of the oncogenic Ad3 (species B) and the non-oncogenic Ad2 (species C) revealed a nucleotide homology of 55-60%.[4] A notable difference is the presence of a 950-bp insert in the Ad3 E3 region, which is absent in Ad2.[4] The E3 region of Ad11 (species B) also shows significant divergence from Ad5 (species C), with a shared nucleotide identity of 57% and differences in the number and size of ORFs.[5] For instance, the E3 11.6K (Adenovirus Death Protein) is present in Ad5 but absent in Ad11, which instead contains unique E3 20.3K and 20.6K ORFs.[5][6]
Quantitative Data on E3 Region Variability
To illustrate the extent of genetic diversity within the E3 region, the following tables summarize the number of ORFs and the amino acid sequence identity of selected conserved E3 proteins across representative adenovirus serotypes from different species.
| Adenovirus Species | Representative Serotype | Approximate Number of E3 ORFs | Reference |
| A | HAdV-12 | 6-10 | [2] |
| B | HAdV-3 | 8-9 | [4] |
| B | HAdV-7 | Similar to Ad3 | [7] |
| B | HAdV-11 | ~8 (lacks 11.6K, has 20.3K, 20.6K) | [5] |
| C | HAdV-2 | 7 | [3] |
| C | HAdV-5 | 7 | [3] |
| D | HAdV-37 | 8 (includes CR1γ) | [3] |
| E | HAdV-4 | Contains a unique 30K protein | [1] |
| F | HAdV-40 | Information not widely available | |
| G | HAdV-52 | Information not widely available |
| E3 Protein | HAdV-2 vs. HAdV-3 | HAdV-7h vs. HAdV-7p | HAdV-7h vs. HAdV-3 | Reference |
| Overall E3 Region (Nucleotide) | 55-60% homology | - | - | [4] |
| 12.0K (12.5K in Ad2/5) | Conserved | Higher homology | Lower homology | [7][8] |
| 16.1K | - | Higher homology | Lower homology | [7] |
| 15.3K | - | Lower homology (81.1%) | Higher homology (99.5%) | [7] |
Key E3 Proteins and Their Immunomodulatory Functions
The protein products of the E3 region employ a diverse array of strategies to subvert the host immune response, targeting both innate and adaptive immunity. The functions of many E3 proteins have been extensively studied, particularly in species C adenoviruses.
E3-gp19K: This glycoprotein is one of the best-characterized E3 proteins. It inhibits the cell surface presentation of Major Histocompatibility Complex class I (MHC-I) molecules by binding to them in the endoplasmic reticulum (ER) and preventing their transport to the cell surface.[3][9] This sequestration of MHC-I molecules effectively shields infected cells from recognition and lysis by cytotoxic T lymphocytes (CTLs).[9] E3-gp19K also downregulates the expression of MICA/B, ligands for the activating NK cell receptor NKG2D, thereby protecting infected cells from NK cell-mediated killing.[3]
Receptor Internalization and Degradation (RID) Complex: Formerly known as E3-10.4K/14.5K, the RID complex is composed of two proteins, RIDα and RIDβ. This complex downregulates several cell surface receptors that are critical for immune signaling and apoptosis, including the Fas receptor (CD95/APO-1), TNF-related apoptosis-inducing ligand (TRAIL) receptors DR4 and DR5, and the epidermal growth factor receptor (EGFR).[9][10] By inducing the internalization and degradation of these death receptors, the RID complex protects infected cells from apoptosis triggered by immune cells.[10]
E3-14.7K: This protein functions as a potent inhibitor of tumor necrosis factor-alpha (TNF-α)-mediated apoptosis.[10][11] It acts downstream of the TNF receptor, interfering with the signaling cascade that leads to programmed cell death.
E3-6.7K: This small hydrophobic protein cooperates with the RID complex to downregulate TRAIL receptors and can also independently inhibit apoptosis.[10]
Adenovirus Death Protein (ADP/E3-11.6K): Primarily expressed late in the viral life cycle in species C adenoviruses, ADP is crucial for the efficient lysis of infected cells, which facilitates the release and spread of progeny virions.[9][10]
Species-Specific E3 Proteins:
-
E3/49K (Species D): This large, glycosylated type I transmembrane protein is unique to species D adenoviruses.[1] A secreted form of E3/49K, sec49K, binds to the leukocyte common antigen CD45, a critical regulator of lymphocyte activation.[1] This interaction inhibits T-cell receptor signaling and suppresses the activation and effector functions of T cells and NK cells.[1]
-
CR1γ (Species D): This E3 protein is found in species D adenoviruses and is implicated in immune modulation, though its precise function is still under investigation.[3]
-
E3-20.3K, E3-20.6K (Species B): These proteins are found in Ad11 and their functions are not yet fully elucidated.[5][6]
-
E3-30K (Species E): This protein is unique to Ad4 and is predicted to be an integral membrane protein, but its function remains to be characterized.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the evolution and function of the adenovirus E3 region.
Adenovirus DNA Extraction and E3 Region Sequencing
This protocol outlines the steps for isolating high-quality viral DNA from infected cells, followed by PCR amplification and Sanger sequencing of the E3 region.
Materials:
-
Virus-infected cell culture (e.g., A549 or HEK293 cells)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 100 mM NaCl, 25 mM EDTA, 0.5% SDS)
-
Proteinase K (20 mg/mL)
-
Phenol:chloroform:isoamyl alcohol (25:24:1)
-
Chloroform:isoamyl alcohol (24:1)
-
3 M Sodium acetate, pH 5.2
-
100% Ethanol (ice-cold)
-
70% Ethanol (ice-cold)
-
Nuclease-free water
-
Primers flanking the E3 region of the adenovirus serotype of interest
-
High-fidelity DNA polymerase and dNTPs
-
Agarose gel and electrophoresis equipment
-
PCR product purification kit
-
Sanger sequencing reagents and access to a capillary electrophoresis sequencer
Procedure:
-
Harvesting Infected Cells:
-
Infect a confluent monolayer of cells with the adenovirus serotype of interest.
-
When cytopathic effect (CPE) is evident in >80% of the cells, harvest the cells by scraping them into the culture medium.
-
Pellet the cells by centrifugation at 1,500 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS.
-
-
Viral DNA Extraction:
-
Resuspend the cell pellet in 500 µL of cell lysis buffer.
-
Add Proteinase K to a final concentration of 100 µg/mL.
-
Incubate at 50°C for 2-4 hours with gentle agitation.
-
Perform one extraction with an equal volume of phenol:chloroform:isoamyl alcohol. Centrifuge at 12,000 x g for 10 minutes and carefully transfer the upper aqueous phase to a new tube.
-
Perform one extraction with an equal volume of chloroform:isoamyl alcohol. Centrifuge at 12,000 x g for 10 minutes and transfer the aqueous phase.
-
Precipitate the DNA by adding 1/10 volume of 3 M sodium acetate and 2.5 volumes of ice-cold 100% ethanol.
-
Incubate at -20°C overnight or -80°C for 1 hour.
-
Pellet the DNA by centrifugation at 16,000 x g for 30 minutes at 4°C.
-
Wash the DNA pellet with 1 mL of ice-cold 70% ethanol.
-
Air-dry the pellet and resuspend in 50-100 µL of nuclease-free water.
-
-
PCR Amplification of the E3 Region:
-
Design primers that anneal to conserved regions flanking the E3 gene cluster of the target serotype.
-
Set up a 50 µL PCR reaction using a high-fidelity DNA polymerase, 100-200 ng of purified viral DNA, and 0.5 µM of each primer.
-
Use a standard thermal cycling program with an annealing temperature optimized for the specific primers.
-
Verify the PCR product by running an aliquot on a 1% agarose gel.
-
-
Sanger Sequencing:
-
Purify the PCR product using a commercial kit.
-
Quantify the purified DNA.
-
Submit the purified PCR product and sequencing primers for Sanger sequencing.
-
Assemble and analyze the resulting sequences using appropriate bioinformatics software.
-
Co-Immunoprecipitation (Co-IP) to Study E3 Protein Interactions
This protocol describes the co-immunoprecipitation of an E3 protein to identify its interaction with host cell proteins (e.g., E3-gp19K with MHC-I).
Materials:
-
Cells infected with adenovirus or transfected with a plasmid expressing the E3 protein of interest.
-
Ice-cold PBS
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease inhibitors).
-
Antibody specific to the E3 protein of interest (bait).
-
Isotype control antibody.
-
Protein A/G magnetic beads or agarose resin.
-
Wash buffer (e.g., Co-IP lysis buffer with a lower concentration of detergent).
-
Elution buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer).
-
Neutralization buffer (e.g., 1 M Tris-HCl pH 8.5).
-
Reagents for Western blotting.
Procedure:
-
Cell Lysate Preparation:
-
Wash infected/transfected cells twice with ice-cold PBS.
-
Lyse the cells in ice-cold Co-IP lysis buffer for 30 minutes on ice with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 2-5 µg of the primary antibody (or isotype control) to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate for another 1-2 hours at 4°C on a rotator.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer.
-
-
Elution:
-
Elute the protein complexes by adding elution buffer and incubating for 5-10 minutes at room temperature (for glycine elution, neutralize immediately with neutralization buffer) or by boiling in SDS-PAGE sample buffer for 5 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting partner (prey).
-
Flow Cytometry Analysis of MHC-I Downregulation
This protocol details the use of flow cytometry to quantify the reduction of cell surface MHC-I expression in adenovirus-infected cells.
Materials:
-
Adenovirus-infected and mock-infected control cells.
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Fluorochrome-conjugated primary antibody against MHC-I (e.g., W6/32).
-
Fluorochrome-conjugated isotype control antibody.
-
Propidium iodide (PI) or other viability dye.
-
Flow cytometer.
Procedure:
-
Cell Preparation:
-
Infect cells with the desired adenovirus serotype at a specific multiplicity of infection (MOI).
-
At various time points post-infection, harvest the cells by gentle scraping or using a non-enzymatic cell dissociation solution.
-
Wash the cells twice with ice-cold FACS buffer.
-
Resuspend the cells to a concentration of 1x10^6 cells/mL in FACS buffer.
-
-
Antibody Staining:
-
Aliquot 100 µL of the cell suspension into FACS tubes.
-
Add the fluorochrome-conjugated anti-MHC-I antibody or the isotype control antibody at the manufacturer's recommended concentration.
-
Incubate for 30-45 minutes at 4°C in the dark.
-
Wash the cells twice with 1 mL of FACS buffer.
-
-
Viability Staining and Data Acquisition:
-
Resuspend the cell pellet in 300-500 µL of FACS buffer containing a viability dye like PI.
-
Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-20,000) from the live cell gate.
-
-
Data Analysis:
-
Gate on the live, single-cell population.
-
Analyze the median fluorescence intensity (MFI) of the MHC-I staining in the infected versus mock-infected cells.
-
Calculate the percentage of MHC-I downregulation.
-
Visualizations
Signaling Pathway of Adenovirus Species D E3/49K
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Homologous Recombination in E3 Genes of Human Adenovirus Species D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Region E3 of human adenoviruses; differences between the oncogenic adenovirus-3 and the non-oncogenic adenovirus-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative analysis of the genome organization of human adenovirus 11, a member of the human adenovirus species B, and the commonly used human adenovirus 5 vector, a member of species C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. Sequence analysis of the E3 region and fiber gene of human adenovirus genome type 7h - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A 12,500 MW protein is coded by region E3 of adenovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Functions and mechanisms of action of the adenovirus E3 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adenovirus E3 14.7K protein functions in the absence of other adenovirus proteins to protect transfected cells from tumor necrosis factor cytolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Core Principles of Adenovirus Immune Evasion Strategies
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Human adenoviruses (HAdVs) are highly prevalent pathogens that can establish persistent, often asymptomatic, infections in immunocompetent hosts. This success is largely attributable to a sophisticated and multi-faceted arsenal of immune evasion mechanisms encoded within their genome.[1][2] These strategies are primarily orchestrated by proteins expressed from the early transcription units (E1, E3, E4) and virus-associated (VA) RNAs. This technical guide provides an in-depth examination of the core principles underlying these evasion tactics, focusing on the molecular mechanisms, key viral players, and the host pathways they subvert. We will explore the three principal pillars of adenovirus immune evasion: interference with Major Histocompatibility Complex (MHC) class I antigen presentation, modulation of programmed cell death (apoptosis), and the inhibition of cytokine and innate immune signaling pathways. Understanding these mechanisms is critical for the development of adenovirus-based vectors for gene therapy and vaccination, where mitigating host immune responses is paramount.[3]
Interference with MHC Class I Antigen Presentation
A primary defense against viral infections is the recognition and elimination of infected cells by cytotoxic T lymphocytes (CTLs).[1] This process relies on the presentation of viral peptides on the cell surface by MHC class I molecules. Adenoviruses have evolved potent mechanisms to disrupt this pathway, rendering infected cells invisible to CTLs.[1][4]
E3-19K: The Archetypal MHC-I Antagonist
The most well-characterized mechanism is mediated by the E3-gp19K (E3-19K) protein, a product of the E3 transcription unit.[1][5] E3-19K is a type I transmembrane glycoprotein that functions within the endoplasmic reticulum (ER).
-
Mechanism of Action: E3-19K directly binds to the α1 and α2 domains of newly synthesized MHC class I heavy chains.[4] This interaction serves two main purposes:
-
ER Retention: A C-terminal dilysine motif in E3-19K acts as an ER-retrieval signal, effectively sequestering the E3-19K/MHC-I complex within the ER and preventing its transport to the Golgi apparatus and subsequent cell surface expression.[1][4]
-
Inhibition of Peptide Loading: Some studies suggest that E3-19K can also interfere with the function of the Transporter associated with Antigen Processing (TAP), which transports viral peptides from the cytoplasm into the ER for loading onto MHC-I molecules.[6]
-
This dual action drastically reduces the quantity of peptide-loaded MHC class I molecules on the cell surface, thereby impairing recognition by CTLs.[1][4] Notably, E3-19K from several adenovirus species shows a reduced affinity for HLA-C alleles compared to HLA-A and HLA-B, a strategy thought to prevent the activation of Natural Killer (NK) cells, which are triggered by the "missing-self" signal of complete MHC-I loss.[1]
Caption: Adenovirus E3-19K sequesters MHC-I molecules in the ER, preventing antigen presentation.
E1A-Mediated Transcriptional Repression
While most adenoviruses use E3-19K, the highly oncogenic species A adenoviruses (e.g., HAdV-A12) employ a different strategy during cellular transformation.[1][4] The E1A 289-amino acid protein of HAdV-A12 can specifically repress the transcription of MHC class I heavy chain genes.[1] This leads to a reduction in MHC class I mRNA levels, providing a potent, albeit slower, method of downregulating surface expression.[4]
Inhibition of Apoptosis
To ensure sufficient time for viral replication and assembly, adenoviruses must counteract the host cell's intrinsic and extrinsic apoptotic defense mechanisms.[7][8] The virus deploys a suite of proteins from the E1B and E3 regions to dismantle these cell death pathways.[7][9]
Counteracting Intrinsic Apoptosis: E1B-19K and E1B-55K
The expression of the viral E1A protein, which is necessary to activate viral gene expression and push the cell into S-phase, also triggers a p53-dependent apoptotic response.[8][10] Adenoviruses neutralize this threat primarily through two proteins encoded by the E1B gene.
-
E1B-19K: This protein is a functional homolog of the cellular anti-apoptotic protein Bcl-2.[8] It directly binds to and inhibits the pro-apoptotic Bcl-2 family members BAX and BAK, preventing them from oligomerizing at the mitochondrial outer membrane.[8][10] This blocks the release of cytochrome c and subsequent caspase activation.[10]
-
E1B-55K: This protein has multiple functions, a key one being the inhibition of the tumor suppressor p53. E1B-55K binds to the N-terminal transactivation domain of p53, blocking its ability to activate transcription of pro-apoptotic genes.[8][10] In conjunction with the E4-ORF6 protein, E1B-55K also promotes the ubiquitination and proteasomal degradation of p53.[8]
Caption: Adenovirus E1B proteins block intrinsic apoptosis by inhibiting p53 and BAX/BAK.
Counteracting Extrinsic Apoptosis: The E3 RID Complex
The extrinsic apoptosis pathway is initiated by extracellular death ligands, such as Tumor Necrosis Factor (TNF) and Fas Ligand (FasL), binding to their cognate receptors on the cell surface.[5] The adenovirus E3 region encodes the Receptor Internalization and Degradation (RID) complex, which is composed of the E3-10.4K and E3-14.5K proteins.[5][11][12]
-
Mechanism of Action: The RID complex localizes to the plasma membrane and targets death receptors, including TNFR1, Fas (also known as CD95), and TRAIL receptors, for removal from the cell surface.[1][5][11] RID promotes the internalization and subsequent lysosomal degradation of these receptors.[12][13] By clearing the cell surface of these critical signaling molecules, the RID complex effectively desensitizes the infected cell to pro-apoptotic signals from the immune system.[11][14]
In addition to the RID complex, the E3-14.7K protein also functions to inhibit TNF-mediated apoptosis, acting downstream of the receptor.[1][5]
Caption: The Adenovirus RID complex removes death receptors from the cell surface to block apoptosis.
Counteracting Cytokine and Innate Immune Signaling
Infected cells release interferons (IFNs) and other cytokines to establish an antiviral state and alert the immune system.[15] Adenoviruses have developed specific countermeasures, most notably through their highly abundant, non-coding VA RNAs.
VA RNA: A Potent Inhibitor of the Interferon Response
Adenoviruses transcribe two small, non-coding RNAs, VA RNAI and VA RNAII, using host RNA polymerase III.[16] VA RNAI is the primary player in immune evasion.
-
Mechanism of Action: During viral replication, double-stranded RNA (dsRNA) intermediates are produced, which are potent activators of the interferon-inducible Protein Kinase R (PKR).[17] Activated PKR phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global shutdown of protein synthesis, which halts viral replication.[17][18] VA RNAI adopts a stable secondary structure that mimics dsRNA, allowing it to bind to PKR with high affinity but without triggering its activation.[17][19] By acting as a competitive inhibitor, VA RNAI effectively sequesters PKR, preventing it from being activated by viral dsRNAs and thus ensuring the continuation of both viral and cellular protein synthesis.[17][20]
Recent studies also show that VA RNAs can be processed by the Dicer enzyme and interfere with the host's RNA interference (RNAi) machinery, further contributing to a favorable environment for the virus.[21]
Caption: Adenovirus VA RNAI binds and inhibits PKR to prevent the shutdown of protein synthesis.
Quantitative Data Summary
Quantitative data on the efficacy of adenovirus immune evasion mechanisms vary significantly based on the specific adenovirus serotype, host cell type, multiplicity of infection (MOI), and time post-infection. The following table summarizes representative findings from the literature.
| Evasion Mechanism | Viral Protein(s) | Host Target | Quantitative Effect | Cell System | Reference |
| MHC-I Downregulation | E3-19K | MHC Class I | >90% reduction in surface MHC-I | Human cells | [4] |
| E1A (HAdV-A12) | MHC Class I mRNA | Significant reduction in heavy chain mRNA levels | Transformed rat/human cells | [1] | |
| Death Receptor Downregulation | RID Complex | Fas (CD95) | >50% reduction in surface Fas | Human lymphocyte lines | [12] |
| RID Complex | TNFR1 | Significant reduction in surface TNFR1 | Human cell lines | [14] | |
| Apoptosis Inhibition | E1B-19K | BAX/BAK | Blocks Bax-induced apoptosis | N/A | [10] |
| E1B-55K / E4-ORF6 | p53 | Promotes p53 degradation | N/A | [8] | |
| PKR Inhibition | VA RNAI | PKR | Complete block of PKR activation | Infected human cells | [17] |
Methodologies for Key Experiments
The study of adenovirus immune evasion employs a range of standard and specialized molecular and cellular biology techniques. Below are detailed overviews of common experimental protocols.
Analysis of Cell Surface Protein Downregulation
This workflow is used to quantify the reduction of surface molecules like MHC-I or death receptors.
-
Cell Culture and Infection:
-
Plate target cells (e.g., A549, HEK293, or specific lymphocyte lines) to achieve 70-80% confluency.
-
Infect cells with wild-type adenovirus or a mutant virus (e.g., E3-deleted) at a defined MOI (e.g., 10-50). Include a mock-infected control.
-
Incubate for a specified time course (e.g., 12, 24, 36 hours).
-
-
Cell Harvesting and Staining:
-
Gently detach cells using a non-enzymatic solution (e.g., EDTA) to preserve surface proteins.
-
Wash cells with ice-cold FACS buffer (PBS with 1% BSA, 0.1% sodium azide).
-
Resuspend cells in FACS buffer containing a fluorophore-conjugated primary antibody specific for the target protein (e.g., anti-MHC-I-FITC, anti-Fas-PE). Incubate on ice for 30-60 minutes in the dark.
-
Wash cells twice with FACS buffer to remove unbound antibody.
-
-
Flow Cytometry:
-
Analyze stained cells on a flow cytometer.
-
Gate on the live cell population based on forward and side scatter profiles.
-
Measure the mean fluorescence intensity (MFI) for the target protein in mock, wild-type, and mutant-infected populations.
-
Calculate the percentage of downregulation relative to mock-infected controls.
-
Caption: Experimental workflow for quantifying virus-induced downregulation of surface proteins.
Co-Immunoprecipitation to Detect Protein-Protein Interactions
This protocol is used to confirm physical associations, such as between E3-19K and MHC-I.
-
Cell Infection and Lysis:
-
Infect cells as described above.
-
At the desired time point, wash cells with cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose beads.
-
Incubate the pre-cleared lysate with a primary antibody against one of the proteins of interest (e.g., anti-E3-19K) overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads to capture the antibody-protein complexes. Incubate for 1-4 hours.
-
-
Washing and Elution:
-
Pellet the beads and wash them extensively with lysis buffer to remove non-specific binders.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against the second protein of interest (e.g., anti-MHC-I heavy chain) to confirm its presence in the complex.
-
PKR Activation and eIF2α Phosphorylation Assay
This method assesses the functional consequence of VA RNAI expression.
-
Cell Infection and Lysate Preparation:
-
Infect cells with wild-type adenovirus or a VA RNA-deleted mutant.
-
Prepare cell lysates at various times post-infection.
-
-
Western Blot Analysis:
-
Separate lysate proteins by SDS-PAGE and transfer to a membrane.
-
Probe separate membranes with the following primary antibodies:
-
Anti-phospho-PKR (to detect activated PKR).
-
Anti-total-PKR (as a loading control).
-
Anti-phospho-eIF2α (to detect the downstream target).
-
Anti-total-eIF2α (as a loading control).
-
An antibody against a viral late protein (e.g., hexon) to confirm productive infection and protein synthesis.
-
-
Compare the levels of phosphorylated proteins between wild-type and mutant-infected cells. A lack of phosphorylation in wild-type infection indicates successful inhibition by VA RNA.
-
Conclusion and Implications
Adenoviruses have evolved a redundant and highly effective set of strategies to evade host immune detection and clearance. By targeting key checkpoints in antigen presentation, apoptosis, and innate immune signaling, they ensure their survival and propagation. For drug development professionals, these viral proteins represent potential therapeutic targets to enhance the clearance of persistent infections. For scientists developing adenoviral vectors, understanding these mechanisms is crucial. Deleting or modifying these immune evasion genes can alter vector immunogenicity, while strategically retaining certain genes may prolong transgene expression or enhance the oncolytic properties of the vector by protecting transduced cells from premature immune-mediated destruction.[3][9] The continued study of these intricate host-virus interactions will undoubtedly pave the way for safer and more effective adenovirus-based therapeutics.
References
- 1. Immune evasion by Adenoviruses: a window into host-virus adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immune evasion by adenoviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Adenovirus proteins and MHC expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Adenoviral inhibitors of apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adenoviral Strategies to Overcome Innate Cellular Responses to Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immune responses to adenoviruses: viral evasion mechanisms and their implications for the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Viruses and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The adenovirus E3 RID complex protects some cultured human T and B lymphocytes from Fas-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Adenovirus E3 RID Complex Protects Some Cultured Human T and B Lymphocytes from Fas-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microbiologyresearch.org [microbiologyresearch.org]
- 14. Inhibition of Tumor Necrosis Factor (TNF) Signal Transduction by the Adenovirus Group C RID Complex Involves Downregulation of Surface Levels of TNF Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of type I interferon responses by adenovirus serotype-dependent Gas6 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Innate Immunity to Adenovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. frontiersin.org [frontiersin.org]
- 18. Untitled Document [web.stanford.edu]
- 19. Adenovirus Vector-Derived VA-RNA-Mediated Innate Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. journals.asm.org [journals.asm.org]
Methodological & Application
Application Notes and Protocols for Cloning Adenovirus Type 19 E3 Genes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the cloning of the Early Region 3 (E3) genes from Human Adenovirus Type 19 (HAdV-D19). The E3 region encodes for a variety of proteins that are critical for evading the host immune response, making them significant targets for research and therapeutic development. This document outlines the complete workflow from viral DNA extraction to the confirmation of successful cloning into a plasmid vector.
Introduction
Human Adenovirus Type 19 is a member of the species Human adenovirus D and is often associated with epidemic keratoconjunctivitis. The E3 transcription unit of adenoviruses encodes immunomodulatory proteins that are not essential for viral replication in cell culture but play a crucial role in pathogenesis by counteracting the host's innate and adaptive immune responses. Key E3 proteins, such as gp19K, prevent the recognition of infected cells by cytotoxic T lymphocytes (CTLs) by sequestering Major Histocompatibility Complex class I (MHC-I) molecules in the endoplasmic reticulum. Other E3 proteins can inhibit apoptosis induced by signaling molecules like TNF-α and Fas ligand. Cloning and expressing these genes allows for detailed studies of their functions and for the development of novel antiviral strategies or the utilization of these immune-evasive properties in other therapeutic contexts.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Category | Item |
| Viral Culture & DNA Extraction | Human Adenovirus Type 19 (HAdV-D19) viral stock |
| A549 cells (or other suitable host cell line) | |
| Cell culture medium (e.g., DMEM with 10% FBS) | |
| Phosphate Buffered Saline (PBS) | |
| DNA extraction kit (e.g., QIAamp DNA Mini Kit) or reagents for manual extraction (Proteinase K, Phenol:Chloroform:Isoamyl Alcohol) | |
| PCR Amplification | High-fidelity DNA polymerase (e.g., Phusion or Q5 High-Fidelity DNA Polymerase) |
| dNTP mix (10 mM each) | |
| Forward and Reverse Primers for Ad19 E3 genes (custom synthesized) | |
| Nuclease-free water | |
| Thermocycler | |
| Cloning Vector | pGEM®-T Easy Vector System (Promega) or similar T-vector |
| Ligation | T4 DNA Ligase and 2X Rapid Ligation Buffer |
| Transformation | Competent E. coli cells (e.g., DH5α or JM109) |
| SOC medium | |
| LB agar plates with ampicillin (100 µg/mL), IPTG (0.5 mM), and X-Gal (80 µg/mL) | |
| Clone Selection & Verification | Plasmid miniprep kit (e.g., QIAprep Spin Miniprep Kit) |
| Restriction enzymes (e.g., EcoRI) and corresponding buffer | |
| Agarose and TAE or TBE buffer for gel electrophoresis | |
| DNA ladder | |
| DNA sequencing primers (e.g., T7 and SP6 primers) |
Experimental Workflow
The overall workflow for cloning the Adenovirus Type 19 E3 genes is depicted in the following diagram.
Caption: Experimental workflow for cloning Adenovirus Type 19 E3 genes.
Detailed Protocols
Protocol 1: Adenovirus DNA Extraction
This protocol is a rapid method for preparing adenoviral DNA from the culture medium of infected cells.
-
Infection of Host Cells:
-
Seed A549 cells in a T75 flask and grow to 80-90% confluency.
-
Infect the cells with Adenovirus Type 19 at a suitable multiplicity of infection (MOI) and incubate until a significant cytopathic effect (CPE) is observed.
-
-
Harvesting Virus from Culture Medium:
-
Transfer the culture medium containing lysed cells and viral particles to a sterile centrifuge tube.
-
Centrifuge at a low speed (e.g., 1,000 x g for 10 minutes) to pellet cell debris.
-
-
Viral Particle Concentration:
-
Carefully transfer the supernatant to an ultracentrifuge tube.
-
Pellet the viral particles by ultracentrifugation at 100,000 x g for 1 hour.
-
-
DNA Extraction:
-
Discard the supernatant and resuspend the viral pellet in 400 µL of a proteinase K buffer (e.g., 100 mM Tris-HCl pH 7.4, 150 mM NaCl, 12.5 mM EDTA, 1% SDS).
-
Add Proteinase K to a final concentration of 0.5 mg/mL and incubate at 37°C for 1 hour.
-
Perform two extractions with an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1).
-
Precipitate the viral DNA by adding 1/10 volume of 3 M sodium acetate (pH 5.2) and 2.5 volumes of cold 100% ethanol.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed (e.g., 12,000 x g) for 15 minutes to pellet the DNA.
-
Wash the DNA pellet with 70% ethanol and air dry.
-
Resuspend the DNA in 50 µL of nuclease-free water or TE buffer.
-
Quantitative Data for DNA Extraction
| Parameter | Typical Value |
| Starting Cell Culture Volume | 10 mL (from one T75 flask) |
| Expected DNA Yield | 5 - 20 µg |
| DNA Purity (A260/A280) | 1.8 - 2.0 |
Protocol 2: PCR Amplification of E3 Genes
This protocol outlines the amplification of the E3 gene region from the extracted adenoviral DNA.
-
Primer Design:
-
The complete genome of a Human adenovirus D strain 19 isolate is available (e.g., GenBank accession). The E3 region can be identified by sequence alignment with other known adenovirus genomes.
-
Design forward and reverse primers flanking the entire E3 region or specific E3 genes of interest.
-
Forward Primer Example (hypothetical): 5'- GCGGAATTC - [start of E3 gene] -3' (incorporating an EcoRI site, shown in bold).
-
Reverse Primer Example (hypothetical): 5'- GCGAAGCTT - [end of E3 gene, reverse complement] -3' (incorporating a HindIII site, shown in bold).
-
-
PCR Reaction Setup:
-
Set up a 50 µL PCR reaction as follows:
-
| Component | Volume/Amount | Final Concentration |
| 5X High-Fidelity Buffer | 10 µL | 1X |
| 10 mM dNTPs | 1 µL | 200 µM |
| 10 µM Forward Primer | 2.5 µL | 0.5 µM |
| 10 µM Reverse Primer | 2.5 µL | 0.5 µM |
| Adenoviral DNA Template | 1-10 ng | As needed |
| High-Fidelity DNA Polymerase | 0.5 µL | 1 unit/50 µL |
| Nuclease-free water | Up to 50 µL | - |
-
Thermocycling Conditions:
-
Perform PCR using the following cycling conditions (annealing temperature and extension time may need optimization based on the primers and the length of the target sequence):
-
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 98°C | 30 seconds | 1 |
| Denaturation | 98°C | 10 seconds | \multirow{3}{*}{30-35} |
| Annealing | 55-65°C | 30 seconds | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5-10 minutes | 1 |
| Hold | 4°C | Indefinite | 1 |
-
Verification of PCR Product:
-
Analyze 5 µL of the PCR product on a 1% agarose gel to confirm the amplification of a band of the expected size.
-
-
Purification of PCR Product:
-
Purify the remaining PCR product using a PCR purification kit or by gel extraction to remove primers, dNTPs, and polymerase.
-
Protocol 3: Ligation and Transformation
This protocol describes the ligation of the purified E3 PCR product into the pGEM®-T Easy vector and subsequent transformation into competent E. coli.
-
Ligation Reaction:
-
The pGEM®-T Easy Vector is a linearized plasmid with 3'-T overhangs, which is ideal for cloning PCR products generated by Taq polymerase. If using a proofreading polymerase that creates blunt ends, a separate A-tailing step is required.
-
Set up the ligation reaction as follows, with a recommended vector to insert molar ratio of 1:3.
-
| Component | Volume/Amount |
| pGEM®-T Easy Vector (50 ng/µL) | 1 µL (50 ng) |
| Purified E3 PCR Product | Calculated for a 1:3 molar ratio |
| 2X Rapid Ligation Buffer | 5 µL |
| T4 DNA Ligase (3 units/µL) | 1 µL |
| Nuclease-free water | To a final volume of 10 µL |
-
Transformation of Competent Cells:
-
Thaw a 50 µL aliquot of competent E. coli cells on ice.
-
Add 2-5 µL of the ligation reaction to the competent cells and gently mix.
-
Incubate on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 45-60 seconds.
-
Immediately return the cells to ice for 2 minutes.
-
Add 950 µL of pre-warmed SOC medium and incubate at 37°C for 1 hour with shaking (225 rpm).
-
Plate 100-200 µL of the cell suspension onto pre-warmed LB agar plates containing ampicillin, IPTG, and X-Gal.
-
Incubate the plates overnight at 37°C.
-
Quantitative Data for Ligation and Transformation
| Parameter | Typical Value |
| Ligation Efficiency | >80% (ratio of white to blue colonies) |
| Transformation Efficiency | 1 x 10⁸ to 1 x 10⁹ CFU/µg of supercoiled plasmid DNA |
Protocol 4: Confirmation of Recombinant Plasmids
This protocol details the steps to verify the presence of the E3 gene insert in the selected colonies.
-
Blue-White Screening:
-
Successful ligation of the E3 insert into the pGEM®-T Easy vector disrupts the lacZα gene, resulting in white colonies on plates containing IPTG and X-Gal. Blue colonies contain the re-ligated, non-recombinant vector.
-
-
Colony PCR (Optional but Recommended):
-
Pick a few white colonies and perform PCR using the same E3 gene-specific primers to quickly screen for the presence of the insert.
-
-
Plasmid DNA Isolation:
-
Inoculate single white colonies into 5 mL of LB broth containing ampicillin and grow overnight at 37°C with shaking.
-
Isolate plasmid DNA using a miniprep kit according to the manufacturer's instructions.
-
-
Restriction Enzyme Digestion:
-
Digest the purified plasmid DNA with restriction enzymes that flank the insertion site (e.g., EcoRI if using the pGEM®-T Easy vector).
-
Set up a 20 µL digestion reaction:
-
| Component | Volume/Amount |
| Plasmid DNA | ~500 ng |
| 10X Restriction Buffer | 2 µL |
| Restriction Enzyme(s) | 1 µL |
| Nuclease-free water | To a final volume of 20 µL |
-
Sanger Sequencing:
-
For final confirmation, send the purified plasmid DNA for Sanger sequencing using T7 and/or SP6 promoter primers, which flank the multiple cloning site of the pGEM®-T Easy vector.
-
Align the sequencing results with the known Adenovirus Type 19 E3 gene sequence to verify the insert's identity and orientation and to check for any PCR-introduced mutations.
-
Signaling Pathway of Adenovirus E3/gp19K
The E3/gp19K protein is a key immune evasion molecule that prevents the presentation of viral antigens to cytotoxic T lymphocytes. It achieves this by retaining MHC class I molecules within the endoplasmic reticulum.
Caption: Mechanism of E3/gp19K-mediated immune evasion.
Application Notes and Protocols for In Vitro Expression of Adenovirus Serotype 19 (Ad19) E3 Proteins
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides detailed methods and protocols for the in vitro expression of Adenovirus serotype 19 (Ad19) Early Region 3 (E3) proteins, specifically E3/19K and E3/49K. These protocols cover expression in mammalian cell lines and cell-free systems, as well as subsequent purification strategies.
Introduction to Ad19 E3 Proteins
Adenovirus E3 proteins are crucial for viral immune evasion, enabling the virus to persist in the host. In Ad19, two key E3 proteins are:
-
E3/19K: A transmembrane glycoprotein that downregulates cell surface expression of Major Histocompatibility Complex class I (MHC-I) molecules. This is achieved by binding to MHC-I in the endoplasmic reticulum (ER) and preventing its transport to the cell surface, thereby shielding the infected cell from cytotoxic T lymphocyte (CTL) recognition[1][2][3][4].
-
E3/49K: A unique type I transmembrane glycoprotein expressed by species D adenoviruses, including Ad19. Its N-terminal ectodomain (sec49K) is shed from the cell surface and binds to the CD45 protein tyrosine phosphatase on leukocytes[5][6][7]. This interaction leads to the dimerization and inhibition of CD45, impairing T-cell and B-cell receptor signaling and thus suppressing the host immune response[5][6][7][8].
The in vitro expression of these proteins is essential for studying their structure, function, and interactions with host cell components, as well as for developing potential therapeutic interventions.
Data Presentation: Expected Protein Yields
Quantitative data for the expression of Ad19 E3 proteins is not extensively available in the literature. However, based on yields reported for other recombinant glycoproteins in commonly used expression systems, the following table provides an estimated range of expected protein yields.
| Expression System | Protein | Expected Yield per Liter of Culture/Reaction | Reference for Similar Proteins |
| Mammalian Cells | |||
| Expi293F™ (Transient) | Secreted E3/49K ectodomain | 50 - 150 mg/L | [9][10][11][12] |
| Full-length E3/19K (membrane) | Lower yield, dependent on extraction efficiency | [9][10][11][12] | |
| Stably-transfected HEK293 | Secreted E3/49K ectodomain | 10 - 50 mg/L | [9] |
| Cell-Free Systems | |||
| Wheat Germ Extract | E3/19K or E3/49K ectodomain | 0.1 - 1.0 mg/mL (in batch mode) | |
| Rabbit Reticulocyte Lysate | E3/19K or E3/49K ectodomain | 0.05 - 0.5 mg/mL (in batch mode) |
Note: These are estimated yields and will vary depending on the specific construct, optimization of expression conditions, and purification efficiency.
Experimental Protocols
Expression of Ad19 E3/49K Ectodomain in Expi293F™ Cells (Transient Transfection)
This protocol is adapted from high-yield expression methods for secreted glycoproteins in mammalian cells[9][10][11].
Materials:
-
Expi293F™ Cells (Thermo Fisher Scientific)
-
Expi293™ Expression Medium
-
ExpiFectamine™ 293 Transfection Reagent
-
Expression plasmid containing the coding sequence for the Ad19 E3/49K ectodomain (amino acids 20-353) with a C-terminal His-tag and a suitable secretion signal (e.g., melittin signal sequence)[8].
-
Opti-MEM™ I Reduced Serum Medium
-
Shaking incubator (37°C, 8% CO₂, 125 rpm)
-
Centrifuge
Protocol:
-
Cell Culture: Culture Expi293F™ cells in Expi293™ Expression Medium to a density of 2.5 x 10⁶ viable cells/mL.
-
DNA-Lipid Complex Formation:
-
For a 30 mL culture, dilute 30 µg of the expression plasmid in 1.5 mL of Opti-MEM™.
-
In a separate tube, dilute 80 µL of ExpiFectamine™ 293 Reagent in 1.5 mL of Opti-MEM™ and incubate for 5 minutes.
-
Add the diluted DNA to the diluted ExpiFectamine™ reagent, mix gently, and incubate for 20-30 minutes at room temperature to form DNA-lipid complexes.
-
-
Transfection: Add the DNA-lipid complexes to the 30 mL cell culture.
-
Expression:
-
Incubate the transfected cells at 37°C, 8% CO₂ with shaking at 125 rpm.
-
18-22 hours post-transfection, add 150 µL of ExpiFectamine™ 293 Transfection Enhancer 1 and 1.5 mL of ExpiFectamine™ 293 Transfection Enhancer 2.
-
-
Harvesting:
-
Harvest the cell culture supernatant 5-7 days post-transfection by centrifuging at 3,000 x g for 20 minutes at 4°C.
-
The supernatant contains the secreted His-tagged E3/49K ectodomain.
-
Expression of Full-Length Ad19 E3/19K in HEK293 Cells (Stable Transfection)
This protocol is based on methods for generating stable cell lines expressing transmembrane proteins[13].
Materials:
-
HEK293 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Expression plasmid containing the full-length Ad19 E3/19K coding sequence and a selection marker (e.g., neomycin resistance).
-
Transfection reagent (e.g., Lipofectamine™ 3000)
-
G418 (Neomycin) for selection
-
6-well plates and cell culture flasks
Protocol:
-
Transfection:
-
Seed HEK293 cells in a 6-well plate to reach 70-80% confluency on the day of transfection.
-
Transfect the cells with the E3/19K expression plasmid according to the manufacturer's protocol for the chosen transfection reagent.
-
-
Selection:
-
48 hours post-transfection, passage the cells into a larger flask containing complete medium supplemented with the appropriate concentration of G418 (typically 400-800 µg/mL, to be determined by a kill curve).
-
Replace the selection medium every 3-4 days.
-
-
Clonal Selection:
-
After 2-3 weeks, G418-resistant colonies will appear.
-
Isolate individual colonies using cloning cylinders or by limiting dilution.
-
-
Expansion and Screening:
-
Expand the selected clones.
-
Screen for E3/19K expression by Western blot or flow cytometry using an antibody against E3/19K.
-
-
Cell Lysate Preparation for Analysis:
-
To analyze the expression of the transmembrane E3/19K, wash the cells with PBS and lyse them in RIPA buffer containing protease inhibitors.
-
The cell lysate can then be used for Western blotting.
-
In Vitro Transcription and Translation (Cell-Free Expression)
This protocol provides a general framework for cell-free expression. Specific component concentrations may need optimization.
Materials:
-
Cell-free expression kit (e.g., Wheat Germ Extract or Rabbit Reticulocyte Lysate based)
-
Linearized plasmid DNA or PCR product containing the Ad19 E3 protein coding sequence under a T7 promoter.
-
Amino acid mixture
-
Energy source (ATP, GTP)
-
RNase inhibitor
Protocol:
-
Template Preparation: Prepare a DNA template (1-2 µg) encoding the Ad19 E3 protein of interest.
-
Reaction Assembly: In a microcentrifuge tube, combine the cell-free extract, amino acid mixture, energy source, RNase inhibitor, and DNA template according to the manufacturer's instructions.
-
Incubation: Incubate the reaction at the recommended temperature (typically 25-30°C for wheat germ, 30°C for rabbit reticulocyte) for 1-4 hours.
-
Analysis: Analyze the expression of the protein by SDS-PAGE and autoradiography (if using radiolabeled amino acids) or Western blot.
Purification of His-tagged Ad19 E3/49K Ectodomain
This protocol is for the purification of the secreted His-tagged E3/49K ectodomain from the cell culture supernatant.
Materials:
-
Cell culture supernatant containing His-tagged E3/49K
-
Ni-NTA affinity chromatography column
-
Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM Imidazole, pH 8.0
-
Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM Imidazole, pH 8.0
-
Dialysis buffer (e.g., PBS)
Protocol:
-
Supernatant Preparation: Clarify the cell culture supernatant by centrifugation at 10,000 x g for 30 minutes, followed by filtration through a 0.22 µm filter.
-
Column Equilibration: Equilibrate the Ni-NTA column with 5-10 column volumes of Wash Buffer.
-
Binding: Load the clarified supernatant onto the equilibrated column.
-
Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove unbound proteins.
-
Elution: Elute the bound protein with 5-10 column volumes of Elution Buffer. Collect fractions.
-
Analysis of Fractions: Analyze the collected fractions for the presence of the E3/49K ectodomain by SDS-PAGE and Western blot.
-
Buffer Exchange: Pool the fractions containing the purified protein and dialyze against a suitable buffer (e.g., PBS) to remove imidazole.
Quantification of Protein Expression by Western Blot
This protocol outlines a semi-quantitative Western blot analysis to compare expression levels. For absolute quantification, a standard curve with a known amount of purified protein is required[14][15][16][17].
Materials:
-
Cell lysates or purified protein fractions
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the Ad19 E3 protein or the affinity tag
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Quantification: Determine the total protein concentration of cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of total protein from each sample on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to a loading control (e.g., GAPDH or beta-actin) for cell lysates.
Mandatory Visualizations
Signaling Pathways
Experimental Workflows
References
- 1. Retention of adenovirus E19 glycoprotein in the endoplasmic reticulum is essential to its ability to block antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The transmembrane domain of the adenovirus E3/19K protein acts as an endoplasmic reticulum retention signal and contributes to intracellular sequestration of major histocompatibility complex class I molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenovirus E3-19K Proteins of Different Serotypes and Subgroups Have Similar, Yet Distinct, Immunomodulatory Functions toward Major Histocompatibility Class I Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The E3/19K protein of adenovirus type 2 binds to the domains of histocompatibility antigens required for CTL recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enforced Dimerization of CD45 by the Adenovirus E3/49K Protein Inhibits T Cell Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of B cell receptor signaling induced by the human adenovirus species D E3/49K protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Enforced Dimerization of CD45 by the Adenovirus E3/49K Protein Inhibits T Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Yield Expression and Purification of Recombinant Influenza Virus Proteins from Stably-Transfected Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expression of Recombinant Proteins with the Expi293™ Expression System | Yale/NIDA Neuroproteomics Center [medicine.yale.edu]
- 11. High Yield Expression of Recombinant Human Proteins with the Transient Transfection of HEK293 Cells in Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Determinants of the endoplasmic reticulum (ER) lumenal-domain of the Adenovirus serotype 2 E3-19K protein for association with and ER-retention of major histocompatibility complex class I molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative Western Blot Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Protein purification and analysis: next generation Western blotting techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
Application Notes and Protocols for Immunoprecipitation of Adenovirus E3/19K Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Adenovirus E3/19K protein is a type I transmembrane glycoprotein encoded by the early region 3 (E3) of the adenovirus genome. A key function of E3/19K is to downregulate the cell surface expression of Major Histocompatibility Complex class I (MHC-I) molecules.[1][2] This immune evasion mechanism is achieved by the E3/19K protein binding to newly synthesized MHC-I molecules in the endoplasmic reticulum (ER), thereby preventing their transport to the cell surface.[1][2] This retention in the ER effectively shields the virus-infected cells from recognition and subsequent lysis by cytotoxic T lymphocytes (CTLs). Given its critical role in viral persistence, the E3/19K protein is a significant target for research and potential therapeutic intervention.
Immunoprecipitation (IP) is a powerful technique to isolate and study the E3/19K protein and its interactions with host cell proteins, particularly MHC-I molecules. This document provides detailed application notes and protocols for the successful immunoprecipitation of the Adenovirus E3/19K protein.
Signaling Pathway and Experimental Workflow
Adenovirus E3/19K-Mediated MHC-I Downregulation
The E3/19K protein interacts with the α1 and α2 domains of MHC class I heavy chains within the endoplasmic reticulum. This interaction, facilitated by the luminal domain of E3/19K, prevents the proper folding and subsequent transport of the MHC-I complex to the Golgi apparatus and ultimately the cell surface. The E3/19K protein itself is retained in the ER through a retrieval signal in its cytoplasmic tail.
Caption: E3/19K and MHC-I Interaction Pathway.
General Immunoprecipitation Workflow
The following diagram outlines the key steps involved in the immunoprecipitation of the E3/19K protein.
References
- 1. The MHC class I antigen presentation pathway: strategies for viral immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenovirus E3-19K Proteins of Different Serotypes and Subgroups Have Similar, Yet Distinct, Immunomodulatory Functions toward Major Histocompatibility Class I Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Fluorescence-Activated Cell Sorter (FACS) Analysis of Adenovirus 19 Infected Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data interpretation guidelines for the analysis of cells infected with Human Adenovirus serotype 19 (Ad19) using fluorescence-activated cell sorting (FACS). Ad19 is a member of the species Human adenovirus D and is a causative agent of epidemic keratoconjunctivitis (EKC), a highly contagious ocular infection. Understanding the cellular response to Ad19 infection is crucial for the development of effective antiviral therapies and vaccines. FACS is a powerful tool for dissecting the complex interactions between Ad19 and host cells at a single-cell level.
Immunophenotyping of Ad19 Infected Cells
Immunophenotyping by flow cytometry allows for the identification and quantification of different cell populations based on the expression of specific cell surface and intracellular markers.[1][2] Following Ad19 infection, changes in the cellular landscape, particularly the influx of immune cells to the site of infection, can be monitored.
Key Concepts:
-
Leukocyte Infiltration: Viral infections often trigger an inflammatory response characterized by the recruitment of immune cells. In the context of Ad19-induced keratitis, a significant increase in leukocyte infiltration is observed.
-
Cell Surface Markers: Specific antibodies conjugated to fluorochromes are used to label cellular antigens (Clusters of Differentiation or CDs) that define cell lineages and activation states.[1]
Experimental Protocol: Immunophenotyping of Corneal Cells from Ad19-Infected Mice
This protocol is adapted from studies investigating the inflammatory response in a mouse model of Ad19-induced keratitis.
1. Corneal Digestion and Single-Cell Suspension Preparation:
- Excise corneas from mock-infected and Ad19-infected mice at desired time points post-infection (e.g., 4 days).
- Digest the corneal tissue using a solution containing collagenase and dispase to release individual cells.
- Filter the cell suspension through a fine mesh to remove clumps and debris.
- Wash the cells with FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide).
2. Antibody Staining:
- Resuspend the single-cell suspension in FACS buffer.
- Block Fc receptors with an anti-CD16/CD32 antibody to prevent non-specific antibody binding.
- Incubate the cells with a cocktail of fluorescently-labeled antibodies. A common marker for total leukocytes is CD45. Further characterization can be achieved with antibodies against specific immune cell subsets (e.g., CD3 for T cells, CD19 for B cells, Ly6G for neutrophils, F4/80 for macrophages).
- Incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with FACS buffer to remove unbound antibodies.
3. Flow Cytometry Acquisition and Analysis:
- Resuspend the stained cells in FACS buffer.
- Acquire the samples on a flow cytometer.
- Gate on single cells based on forward scatter (FSC) and side scatter (SSC) properties.
- Identify the leukocyte population by gating on CD45-positive cells.
- Quantify the percentage of CD45+ cells within the total single-cell population.
Data Presentation:
Table 1: Leukocyte Infiltration in Ad19-Infected Mouse Corneas
| Group | Treatment | Time Post-Infection | % of CD45+ Cells (Leukocytes) |
| 1 | Mock-Infected | 4 days | Low |
| 2 | Ad19 (Prototype Strain) | 4 days | Moderate |
| 3 | Ad19 (EKC Strain) | 4 days | High[3][4] |
Note: The terms "Low," "Moderate," and "High" are relative and should be quantified based on experimental data. Studies have shown a significantly greater leukocyte infiltration with pathogenic EKC-causing strains of Ad19 compared to prototype strains and mock controls.[3][4]
Visualization:
Caption: Workflow for immunophenotyping of Ad19-infected corneal cells.
Analysis of Ad19-Induced Apoptosis
Apoptosis, or programmed cell death, is a crucial cellular process that can be modulated by viral infections. Many viruses have evolved mechanisms to either induce or inhibit apoptosis to facilitate their replication and spread. Flow cytometry is a widely used method to detect and quantify apoptosis.[5][6]
Key Concepts:
-
Annexin V: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorochrome.[5]
-
Propidium Iodide (PI): PI is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells. It is commonly used to identify late apoptotic or necrotic cells with compromised membrane integrity.[5]
Experimental Protocol: Annexin V and PI Staining for Apoptosis
1. Cell Preparation:
- Infect a suitable cell line (e.g., human corneal epithelial cells) with Ad19 at a specific multiplicity of infection (MOI). Include a mock-infected control.
- Harvest cells at different time points post-infection.
- Wash the cells with cold PBS.
2. Staining:
- Resuspend the cells in 1X Annexin V binding buffer.
- Add fluorochrome-conjugated Annexin V (e.g., FITC or APC) and PI to the cell suspension.
- Incubate for 15 minutes at room temperature in the dark.
- Add 1X Annexin V binding buffer to each tube before analysis.
3. Flow Cytometry Acquisition and Analysis:
- Analyze the samples on a flow cytometer within one hour of staining.
- Create a dot plot of Annexin V fluorescence versus PI fluorescence.
- Four populations can be distinguished:
- Live cells: Annexin V-negative and PI-negative.
- Early apoptotic cells: Annexin V-positive and PI-negative.
- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
- Necrotic cells: Annexin V-negative and PI-positive (this population is often small in apoptosis assays).
Data Presentation:
Table 2: Hypothetical Apoptosis Profile of Ad19-Infected Cells
| Time Post-Infection (hours) | Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 24 | Mock | 95 | 3 | 2 |
| 24 | Ad19 (MOI 10) | 70 | 20 | 10 |
| 48 | Mock | 94 | 4 | 2 |
| 48 | Ad19 (MOI 10) | 45 | 35 | 20 |
Visualization:
Caption: Signaling pathway for apoptosis detection using Annexin V and PI.
Cell Cycle Analysis of Ad19 Infected Cells
Viruses often manipulate the host cell cycle to create a favorable environment for their replication. Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[7][8]
Key Concepts:
-
DNA Content: The amount of DNA in a cell doubles as it progresses from the G1 phase to the G2/M phase.
-
DNA-Binding Dyes: Fluorescent dyes such as Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD) bind stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[9]
Experimental Protocol: Cell Cycle Analysis using PI Staining
1. Cell Preparation and Fixation:
- Infect cells with Ad19 and include a mock-infected control.
- Harvest cells at various time points.
- Wash cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their DNA.
- Store fixed cells at -20°C for at least 2 hours.
2. Staining:
- Centrifuge the fixed cells to remove the ethanol.
- Wash the cells with PBS.
- Resuspend the cells in a staining solution containing PI and RNase A. RNase A is crucial to degrade RNA, which can also be stained by PI and interfere with the DNA content analysis.
- Incubate for 30 minutes at room temperature in the dark.
3. Flow Cytometry Acquisition and Analysis:
- Acquire the samples on a flow cytometer, ensuring to use a linear scale for the fluorescence channel detecting PI.
- Gate on single cells to exclude doublets, which can be misinterpreted as G2/M cells.
- Generate a histogram of PI fluorescence intensity.
- Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Data Presentation:
Table 3: Hypothetical Cell Cycle Distribution of Ad19-Infected Cells
| Time Post-Infection (hours) | Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| 24 | Mock | 65 | 25 | 10 |
| 24 | Ad19 (MOI 10) | 50 | 35 | 15 |
| 48 | Mock | 63 | 26 | 11 |
| 48 | Ad19 (MOI 10) | 40 | 40 | 20 |
Note: This table presents hypothetical data. The actual effect of Ad19 on the cell cycle may vary depending on the cell type and experimental conditions.
Visualization:
Caption: Workflow for cell cycle analysis of Ad19-infected cells.
Conclusion
The protocols and guidelines presented here provide a framework for the comprehensive analysis of Ad19-infected cells using fluorescence-activated cell sorting. By employing these techniques, researchers can gain valuable insights into the immunopathology of Ad19 infection, its effects on fundamental cellular processes like apoptosis and the cell cycle, and potentially identify novel targets for therapeutic intervention. It is recommended that each laboratory optimizes these protocols for their specific cell types and experimental conditions.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Immunophenotyping by flow cytometry [abcam.com]
- 3. Analysis of Human Adenovirus Type 19 Associated with Epidemic Keratoconjunctivitis and its Reclassification as Adenovirus Type 64 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bu.edu [bu.edu]
- 7. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. miltenyibiotec.com [miltenyibiotec.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application of CRISPR-Cas9 to Elucidate Adenovirus E3 Gene Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Adenovirus Early Region 3 (E3) is a critical component of the viral machinery dedicated to evading the host immune system, thereby facilitating persistent infection and viral propagation. The E3 transcription unit encodes a suite of proteins that modulate host immune responses through various mechanisms, including the downregulation of cell surface receptors involved in immune recognition and the inhibition of apoptosis.[1][2] Key E3 proteins include E3/19K, which inhibits the transport of Major Histocompatibility Complex class I (MHC-I) molecules to the cell surface, and the Receptor Internalization and Degradation (RID) complex (composed of E3-10.4K and E3-14.5K), which downregulates cell surface death receptors like Fas and TRAIL receptors.[3][4][5][6] The E3-14.7K protein is also known to protect infected cells from TNF-alpha-induced apoptosis.[5][6]
The advent of CRISPR-Cas9 technology has provided a powerful tool for the precise genetic manipulation of viral genomes, enabling researchers to dissect the functions of specific viral genes with unprecedented accuracy. By generating targeted knockouts or modifications within the Adenovirus E3 region, it is now possible to systematically investigate the roles of individual E3 proteins in viral pathogenesis and immune evasion. This document provides detailed application notes and protocols for utilizing CRISPR-Cas9 to study the function of the Adenovirus E3 gene.
Core Applications
The application of CRISPR-Cas9 to the Adenovirus E3 region can be instrumental in:
-
Functional Genomics: Systematically knocking out individual or multiple E3 genes to determine their specific roles in modulating host immune responses.
-
Target Validation: Identifying and validating E3 proteins as potential therapeutic targets for the development of novel antiviral drugs.
-
Vaccine and Vector Development: Engineering adenoviral vectors with modified E3 regions to enhance their safety and efficacy for gene therapy and vaccine applications.[7][8]
Experimental Data Summary
The following tables summarize hypothetical quantitative data that could be obtained from experiments utilizing CRISPR-Cas9 to knock out specific Adenovirus E3 genes. These tables are provided as a template for presenting experimental results.
Table 1: Efficiency of CRISPR-Cas9 Mediated Knockout of Adenovirus E3 Genes
| Target Gene | sgRNA Sequence (5' - 3') | Editing Efficiency (%) | Method of Quantification |
| E3/19K | GCATGACTACGTCCTGGAGAAG | 85 ± 5 | TIDE sequencing analysis |
| RIDα (10.4K) | GGTGCAGATGCTGCAGAAGCTG | 92 ± 4 | T7 Endonuclease I assay |
| RIDβ (14.5K) | GCTGCTGGTGGTGGTGCTGCTG | 88 ± 6 | Next-Generation Sequencing |
| E3-14.7K | GAGCTCGAAGCTGGTGCTGAAG | 90 ± 5 | Droplet Digital PCR |
Table 2: Functional Consequences of Adenovirus E3 Gene Knockout
| Adenovirus Mutant | MHC-I Surface Expression (Fold Change vs. Wild Type) | TNF-α Induced Apoptosis (% of Cells) |
| Wild Type Ad5 | 1.0 | 15 ± 3 |
| ΔE3/19K (CRISPR) | 4.5 ± 0.5 | 17 ± 4 |
| ΔRIDα (CRISPR) | 1.2 ± 0.2 | 45 ± 6 |
| ΔRIDβ (CRISPR) | 1.1 ± 0.3 | 42 ± 5 |
| ΔE3-14.7K (CRISPR) | 1.0 ± 0.1 | 55 ± 7 |
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of a Target Gene in the Adenovirus E3 Region
This protocol describes the generation of a specific knockout in the Adenovirus E3 region using a two-vector system, where one plasmid expresses the Cas9 nuclease and another expresses the single guide RNA (sgRNA).
1. sgRNA Design and Cloning: a. Identify the target gene within the Adenovirus E3 region (e.g., E3/19K). b. Design two to three sgRNAs targeting the 5' end of the coding sequence using a suitable online tool (e.g., CHOPCHOP, CRISPOR). Ensure the sgRNA has a high on-target score and minimal off-target effects against the human and adenoviral genomes. The protospacer adjacent motif (PAM) sequence (NGG) for Streptococcus pyogenes Cas9 must be present immediately downstream of the target sequence.[9][10] c. Synthesize complementary oligonucleotides for the chosen sgRNA with appropriate overhangs for cloning into a U6 promoter-driven sgRNA expression vector (e.g., pAdeno-sgRNA).[11][12] d. Anneal the oligonucleotides and clone them into the linearized sgRNA expression vector. e. Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
2. Generation of Recombinant Adenovirus with E3 Knockout: a. Co-transfect HEK293 cells with the sgRNA expression plasmid, a plasmid expressing Cas9, and the wild-type Adenovirus genome. b. The CRISPR-Cas9 system will introduce a double-strand break at the target site in the E3 region of the adenoviral genome. c. The double-strand break will be repaired by the error-prone non-homologous end joining (NHEJ) pathway, leading to insertions or deletions (indels) that result in a frameshift mutation and knockout of the target gene.[3] d. Harvest the virus after 7-10 days when a cytopathic effect is observed. e. Perform plaque purification to isolate clonal viral populations. f. Screen individual viral plaques by PCR amplification of the target region followed by Sanger sequencing to identify clones with the desired knockout.
3. Viral Titer Determination: a. Amplify the confirmed E3 knockout adenovirus clone in HEK293 cells. b. Purify the virus using cesium chloride (CsCl) density gradient centrifugation. c. Determine the viral titer (infectious units per mL) using a plaque assay on HEK293 cells.
Protocol 2: Analysis of MHC-I Surface Expression by Flow Cytometry
This protocol is used to assess the functional consequence of knocking out the E3/19K gene.
1. Cell Infection: a. Seed A549 cells (or another suitable human cell line) in 6-well plates. b. Infect the cells with either wild-type adenovirus or the ΔE3/19K adenovirus at a multiplicity of infection (MOI) of 10. c. Incubate for 24-48 hours.
2. Antibody Staining: a. Harvest the cells by gentle trypsinization and wash with ice-cold PBS containing 1% BSA (FACS buffer). b. Resuspend the cells in FACS buffer and incubate with a fluorescently labeled anti-human MHC-I antibody (e.g., FITC-conjugated anti-HLA-A,B,C) for 30 minutes on ice in the dark. c. Wash the cells twice with FACS buffer to remove unbound antibody.
3. Flow Cytometry Analysis: a. Resuspend the cells in FACS buffer. b. Analyze the cells using a flow cytometer, acquiring at least 10,000 events per sample. c. Gate on the live cell population based on forward and side scatter profiles. d. Quantify the mean fluorescence intensity (MFI) of the MHC-I staining. e. Compare the MFI of cells infected with ΔE3/19K adenovirus to those infected with wild-type adenovirus to determine the fold change in MHC-I surface expression.[13]
Protocol 3: TNF-α Induced Apoptosis Assay
This protocol is used to evaluate the protective effect of E3 proteins against apoptosis.
1. Cell Infection and Treatment: a. Seed A549 cells in 12-well plates. b. Infect the cells with wild-type adenovirus or an E3 knockout adenovirus (e.g., ΔE3-14.7K) at an MOI of 10. c. At 24 hours post-infection, treat the cells with human TNF-α (e.g., 10 ng/mL) for an additional 12-18 hours. Include an untreated control for each virus.
2. Annexin V and Propidium Iodide (PI) Staining: a. Harvest both adherent and floating cells and wash with cold PBS. b. Resuspend the cells in 1X Annexin V binding buffer.[14][15][16] c. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[14][16]
3. Flow Cytometry Analysis: a. Analyze the stained cells by flow cytometry. b. Differentiate between live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells. c. Calculate the percentage of apoptotic cells (early + late) for each condition.[5][16]
Visualizations
Figure 1: Signaling pathways targeted by Adenovirus E3 proteins for immune evasion.
Figure 2: Experimental workflow for CRISPR-Cas9 mediated study of Adenovirus E3 function.
References
- 1. Evaluating apoptosis in tumor cells infected with adenovirus expressing p53 tumor suppressor gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenovirus E3 Proteins | Profiles RNS [profiles.umassmed.edu]
- 3. idtdna.com [idtdna.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Adenovirus type 5 E1A-induced apoptosis in COX-2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Adenovirus CRISPR Vector | VectorBuilder [en.vectorbuilder.com]
- 8. genemedi.net [genemedi.net]
- 9. genemedi.net [genemedi.net]
- 10. cd-genomics.com [cd-genomics.com]
- 11. Custom CRISPR sgRNA Adenovirus | Applied Biological Materials Inc | Applied Biological Materials Inc. [abmgood.com]
- 12. Adenovirus gRNA Expression Vector | VectorBuilder [en.vectorbuilder.com]
- 13. researchgate.net [researchgate.net]
- 14. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Adenoviral Vectors with Modified E3 Regions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenoviral (Ad) vectors are a cornerstone of gene therapy and vaccine development, prized for their high transduction efficiency in a broad range of cell types. The E3 region of the adenovirus genome is a non-essential region for viral replication in vitro, but it plays a critical role in evading the host immune response in vivo. Modification of the E3 region is a key strategy in the development of adenoviral vectors to enhance their therapeutic potential. This document provides detailed application notes and protocols for the development of adenoviral vectors with modified E3 regions, including methods for vector construction, production, characterization, and a summary of the expected quantitative outcomes.
The Adenovirus E3 Region: A Target for Vector Modification
The E3 region of adenovirus encodes a suite of proteins that modulate the host's innate and adaptive immune responses. Understanding the function of these proteins is crucial for designing effective E3-modified vectors.
Key Functions of E3 Proteins:
-
gp19K: This glycoprotein resides in the endoplasmic reticulum (ER) and inhibits the transport of Major Histocompatibility Complex class I (MHC-I) molecules to the cell surface.[1][2] This prevents the presentation of viral antigens to cytotoxic T lymphocytes (CTLs), thus shielding infected cells from CTL-mediated lysis.
-
Receptor Internalization and Degradation (RID) Complex (RIDα/β, formerly 10.4K/14.5K): This complex downregulates several cell surface receptors involved in apoptosis, including Fas (CD95) and Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) receptors.[3][4][5] By removing these "death receptors" from the cell surface, the RID complex protects infected cells from apoptosis induced by the host immune system.
-
14.7K: This protein inhibits apoptosis induced by Tumor Necrosis Factor-alpha (TNF-α). It functions by interacting with cellular proteins involved in the TNF-α signaling pathway.
-
E3-6.7K: Works in conjunction with the RID complex to downregulate TRAIL receptors.
Strategies for E3 Region Modification:
-
E3 Deletion: Complete or partial deletion of the E3 region increases the cloning capacity of the adenoviral vector, allowing for the insertion of larger transgenes.[6][7] However, this can also lead to a stronger host immune response against the vector-transduced cells.
-
E3 Retention: Retaining all or parts of the E3 region can prolong transgene expression by dampening the host immune response against the vector. This is particularly beneficial for gene therapy applications where long-term expression is desired.
-
Transgene Insertion into E3: The E3 region can be used as a site for inserting a second transgene cassette, allowing for the co-expression of multiple therapeutic proteins.[7]
Data Presentation: Quantitative Comparison of E3-Modified Adenoviral Vectors
The decision to retain or delete the E3 region has a significant impact on vector performance. The following tables summarize typical quantitative data from studies comparing adenoviral vectors with and without a functional E3 region.
Table 1: Comparison of Viral Titer and Transgene Expression
| Vector Type | Viral Titer (VP/mL) | Transgene Expression (in vitro) | Transgene Expression (in vivo) | Reference |
| Ad-E3+ | 1 x 10¹² - 1 x 10¹³ | High, sustained | Prolonged | [7] |
| Ad-E3- | 1 x 10¹² - 1 x 10¹³ | High, transient | Decreased over time | [7] |
VP/mL: Viral Particles per milliliter. In vitro and in vivo transgene expression levels are relative comparisons.
Table 2: Comparison of Immune Response to E3-Modified Adenoviral Vectors
| Vector Type | CTL Response against Transgene | Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6) | Antibody Response against Adenovirus | Reference |
| Ad-E3+ | Reduced | Lower | Similar to Ad-E3- | [8] |
| Ad-E3- | Increased | Higher | Similar to Ad-E3+ | [8][9] |
CTL: Cytotoxic T Lymphocyte. Cytokine levels and antibody responses are relative comparisons.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the development and characterization of adenoviral vectors with modified E3 regions.
Protocol for Modification of the Adenovirus E3 Region by Homologous Recombination in E. coli
This protocol describes the generation of a recombinant adenoviral plasmid with a modified E3 region using the pAdEasy system.
Materials:
-
Shuttle plasmid (e.g., pShuttle-CMV) containing the gene of interest and flanking homology arms to the adenovirus genome.
-
Adenoviral backbone plasmid (e.g., pAdEasy-1).
-
E. coli strain BJ5183 (recombination-proficient).
-
Restriction enzymes (e.g., PmeI).
-
Kanamycin.
-
Plasmid purification kits.
Procedure:
-
Linearize the Shuttle Plasmid: Digest the shuttle plasmid containing your transgene with a restriction enzyme (e.g., PmeI) to expose the homology arms.
-
Prepare Competent BJ5183 Cells: Prepare electrocompetent or chemically competent E. coli BJ5183 cells harboring the pAdEasy-1 plasmid.
-
Co-transformation: Co-transform the linearized shuttle plasmid and the pAdEasy-1 backbone plasmid into the competent BJ5183 cells.
-
Selection of Recombinants: Plate the transformed cells on LB agar plates containing kanamycin. Only bacteria that have undergone successful homologous recombination and incorporated the shuttle plasmid into the pAdEasy-1 backbone will grow.
-
Verification of Recombinants: Pick several colonies and grow them in liquid culture. Isolate the recombinant adenoviral plasmid DNA and verify the correct recombination event by restriction digest analysis and sequencing.
Protocol for Adenovirus Production and Purification
This protocol describes the rescue, amplification, and purification of recombinant adenovirus from HEK293 cells.
Materials:
-
HEK293 cells.
-
Recombinant adenoviral plasmid DNA.
-
Transfection reagent (e.g., Lipofectamine).
-
DMEM with 10% FBS.
-
Cesium chloride (CsCl).
-
Ultracentrifuge.
-
Dialysis buffer.
Procedure:
-
Transfection of HEK293 Cells: Linearize the recombinant adenoviral plasmid with a restriction enzyme (e.g., PacI) to expose the inverted terminal repeats (ITRs). Transfect the linearized plasmid into HEK293 cells using a suitable transfection reagent.
-
Virus Rescue and Amplification: Monitor the cells for the appearance of cytopathic effect (CPE), which typically occurs within 7-10 days. Once CPE is evident, harvest the cells and supernatant.
-
Freeze-Thaw Lysis: Subject the cell suspension to three cycles of freezing in a dry ice/ethanol bath and thawing at 37°C to lyse the cells and release the viral particles.
-
Clarification of Lysate: Centrifuge the lysate to pellet cell debris. Collect the supernatant containing the crude viral lysate.
-
Virus Amplification: Use the crude viral lysate to infect larger cultures of HEK293 cells to amplify the virus stock.
-
Purification by CsCl Gradient Ultracentrifugation:
-
Precipitate the virus from the clarified lysate using polyethylene glycol (PEG).
-
Resuspend the viral pellet and load it onto a CsCl step gradient.
-
Perform ultracentrifugation to separate the viral particles from empty capsids and cellular debris. The viral band will appear as an opalescent layer.
-
Carefully collect the viral band.
-
-
Desalting: Remove the CsCl by dialysis against a suitable storage buffer (e.g., PBS with 10% glycerol).
-
Sterilization and Storage: Sterilize the purified virus by filtration through a 0.22 µm filter and store at -80°C.
Protocol for Adenovirus Titer Determination by Plaque Assay
This protocol describes the determination of the infectious titer of an adenovirus stock.
Materials:
-
HEK293 cells.
-
Purified adenovirus stock.
-
DMEM with 2% FBS.
-
Agarose.
-
Neutral Red stain.
Procedure:
-
Cell Seeding: Seed HEK293 cells in 6-well plates to form a confluent monolayer.
-
Serial Dilutions: Prepare ten-fold serial dilutions of the purified adenovirus stock in serum-free DMEM.
-
Infection: Remove the culture medium from the cells and infect them with the viral dilutions.
-
Adsorption: Incubate the plates for 1-2 hours to allow for viral adsorption.
-
Agarose Overlay: Gently overlay the cells with a mixture of 2x DMEM and low-melting-point agarose.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for 7-14 days, or until plaques (zones of cell death) are visible.
-
Staining: Add a second overlay of agarose containing Neutral Red to visualize the plaques.
-
Plaque Counting: Count the number of plaques at a dilution that gives a countable number (e.g., 10-100 plaques per well).
-
Titer Calculation: Calculate the viral titer in plaque-forming units per milliliter (PFU/mL) using the following formula: Titer (PFU/mL) = (Number of plaques) / (Dilution factor x Volume of inoculum in mL)
Mandatory Visualizations
Signaling Pathways
Caption: gp19K-mediated inhibition of MHC-I antigen presentation.
Caption: RID complex-mediated inhibition of Fas-induced apoptosis.
Experimental Workflow
Caption: Workflow for developing E3-modified adenoviral vectors.
References
- 1. Viral Proteins Interfering with Antigen Presentation Target the Major Histocompatibility Complex Class I Peptide-Loading Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of adenovirus E3/19K protein on cellular processes in the endoplasmic reticulum - UBC Library Open Collections [open.library.ubc.ca]
- 3. The Adenovirus E3 RID Complex Protects Some Cultured Human T and B Lymphocytes from Fas-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenovirus RIDβ Subunit Contains a Tyrosine Residue That Is Critical for RID-Mediated Receptor Internalization and Inhibition of Fas- and TRAIL-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The adenovirus E3 RID complex protects some cultured human T and B lymphocytes from Fas-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Partial E3 Deletion in Replication-Defective Adenoviral Vectors Allows for Stable Expression of Potentially Toxic Transgene Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Construction and Characterization of E1- and E3-Deleted Adenovirus Vectors Expressing Two Antigens from Two Separate Expression Cassettes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Comparative analysis of the impact of 40 adenovirus types on dendritic cell activation and CD8+ T cell proliferation capacity for the identification of favorable immunization vector candidates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing Adenovirus E3 Mutants to Investigate Immune Evasion Mechanisms
Introduction
Human adenoviruses (HAdVs) have evolved sophisticated strategies to modulate and evade the host immune system, ensuring their replication and persistence. A key player in this process is the Early Region 3 (E3), a highly variable genomic region that encodes a suite of immunomodulatory proteins.[1] These proteins interfere with both innate and adaptive immunity. The E3/19K glycoprotein, particularly from adenovirus serotypes 2 and 5 (species C), is a paradigm for viral immune evasion.[1][2] It effectively downregulates cell surface expression of Major Histocompatibility Complex class I (MHC-I) molecules by sequestering them in the endoplasmic reticulum (ER).[3][4][5] This prevents the presentation of viral peptides to cytotoxic T lymphocytes (CTLs), allowing infected cells to evade destruction.[6][7]
Furthermore, the E3/19K protein also downregulates ligands for the activating receptor NKG2D, such as MICA and MICB, thereby protecting infected cells from lysis by Natural Killer (NK) cells.[8][9] The study of adenoviruses with mutations or deletions in the E3 region, particularly Ad19 (a species D adenovirus), provides a powerful tool for researchers to dissect these immune evasion pathways, understand host-pathogen interactions, and develop improved viral vectors for gene therapy and vaccination.[6][10] While much of the foundational work has been on species C adenoviruses, the principles are broadly applicable, and species-specific differences, such as the unique secreted E3/49K protein from Ad19a that targets the CD45 receptor on leukocytes, offer new insights into viral immunomodulation.[10]
Key Applications of Ad19 E3 Mutants:
-
Dissecting Viral Immune Evasion: Comparing wild-type (WT) Ad19 with E3 mutants allows for the precise identification of viral proteins responsible for modulating specific host immune pathways.
-
Understanding CTL and NK Cell Recognition: E3 mutants that fail to downregulate MHC-I or MICA/B can be used to study the kinetics and mechanisms of CTL and NK cell-mediated clearance of virally infected cells.[5][8]
-
Vector Development: Understanding the role of E3 proteins is critical for designing safer and more effective adenoviral vectors for gene therapy and vaccines. Retaining specific E3 functions can help prolong transgene expression by dampening the host immune response to the vector.[6][11]
-
Drug Discovery: These systems can be used to screen for compounds that can reverse viral immune evasion mechanisms, potentially leading to new antiviral therapies.
Quantitative Data Summary
The use of Ad E3 mutants allows for quantitative assessment of their impact on the host immune system. The following tables summarize key findings from studies on adenovirus E3 proteins.
Table 1: Effect of Adenovirus Infection on MHC-I Surface Expression
| Virus / Condition | Host Cell Type | Reduction in MHC-I Surface Expression (%) | Reference |
| Fowl Aviadenovirus C | Chicken Hepatoma | 29% | [12] |
| Fowl Aviadenovirus D | Chicken Hepatoma | 89% | [12] |
| Fowl Aviadenovirus E | Chicken Hepatoma | 86% | [12] |
Table 2: Effect of Ad2 E3/19K on MHC-I Phosphorylation
| Cell Line | E3/19K Expression | Reduction in MHC-I Phosphorylation (%) | Reference |
| Human Cell Line (unspecified) | Infected with Ad2 | 66% ± 4% | [13] |
| 293.12 | Transfected with E3/19K | 81% ± 4% | [13] |
Table 3: Differential Downregulation of HLA-I and MICA/B by Ad2 E3/19K Mutants
| E3/19K Mutant | Effect on HLA-I Downregulation | Effect on MICA/B Downregulation | Reference |
| T14A | No significant effect | Compromised | [14] |
| M82A | No significant effect | Compromised | [14] |
| W52A | Abrogated | Largely retained | [14] |
| M87A | Abrogated | Largely retained | [14] |
| W96A | Abrogated | Largely retained | [14] |
Visualizing Molecular Pathways and Workflows
Protocols
Protocol 1: Adenovirus Titration by Plaque Assay
This protocol is used to determine the concentration of infectious viral particles, expressed as plaque-forming units per milliliter (PFU/mL).
Materials:
-
HEK293 or A549 cells
-
Complete Growth Medium (e.g., DMEM, 10% FBS)
-
Virus stock (WT and E3 mutant Ad19)
-
Phosphate-Buffered Saline (PBS)
-
Overlay Medium: 1:1 mixture of 2X DMEM (with additives) and 1% agarose, maintained at 44-50°C.[15][16]
-
6-well tissue culture plates
-
Staining solution: 0.03% Neutral Red or Crystal Violet solution
Procedure:
-
Cell Seeding: Seed HEK293 or A549 cells in 6-well plates. Allow them to grow to 90-100% confluency.[16][17] This ensures a uniform monolayer for plaque visualization.
-
Serial Dilutions: Prepare 10-fold serial dilutions of your virus stock (e.g., 10⁻⁵ to 10⁻¹¹) in serum-free medium or PBS.[15]
-
Infection: Aspirate the growth medium from the confluent cell monolayers. Infect the cells by adding 0.2-0.5 mL of each viral dilution to the wells.[15][16] Include a "no virus" control.
-
Adsorption: Incubate the plates for 30-60 minutes at 37°C to allow the virus to adsorb to the cells. Gently rock the plates every 15 minutes to ensure even distribution of the inoculum.[15][16]
-
Agarose Overlay: Carefully aspirate the viral inoculum. Gently add 3 mL of the pre-warmed overlay medium to each well.[18] Allow the overlay to solidify at room temperature for 20-30 minutes.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator. Plaques should become visible in 4-10 days, depending on the virus and cell type. For some E3 mutants, a longer incubation of up to 18 days may be necessary.[19][20]
-
Plaque Visualization and Counting:
-
Add 1 mL of Neutral Red solution on top of the agarose and incubate for 2-3 hours at 37°C.[18]
-
Aspirate the stain. Live cells will take up the stain, while plaques (areas of dead cells) will remain clear.
-
Count the number of plaques in wells that have between 10-100 distinct plaques.
-
-
Titer Calculation:
-
Titer (PFU/mL) = (Number of plaques) / (Dilution factor × Volume of inoculum in mL)
-
Protocol 2: Analysis of MHC-I Surface Expression by Flow Cytometry
This protocol quantifies the amount of MHC-I protein present on the surface of infected cells.
Materials:
-
Infected and control cells (from culture)
-
FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)
-
Fluorescently-conjugated primary antibody (e.g., FITC- or PE-conjugated anti-pan-MHC-I antibody)
-
Isotype control antibody (same fluorochrome and isotype as the primary antibody)
-
7-AAD or Propidium Iodide (viability dye)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells 24-48 hours post-infection. Gently detach adherent cells using a non-enzymatic dissociation buffer (e.g., EDTA-based) to preserve surface proteins.
-
Washing: Wash the cells twice with ice-cold FACS buffer by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Cell Counting: Count the cells and adjust the concentration to 1x10⁶ cells per sample.
-
Antibody Staining:
-
Add the anti-MHC-I antibody to the cell suspension at the manufacturer's recommended concentration.
-
In a separate tube, add the corresponding isotype control antibody.
-
Incubate on ice for 30 minutes in the dark.
-
-
Washing: Wash the cells three times with ice-cold FACS buffer to remove unbound antibody.
-
Viability Staining: Resuspend the cells in 200-500 µL of FACS buffer containing a viability dye (e.g., 7-AAD) to exclude dead cells from the analysis.
-
Data Acquisition: Analyze the samples on a flow cytometer.[21][22] Acquire at least 10,000 events for each sample.
-
Data Analysis:
-
Gate on the live cell population using the viability dye.
-
Compare the median fluorescence intensity (MFI) of MHC-I staining between mock-infected, WT Ad19-infected, and E3 mutant-infected cells.
-
Use the isotype control to set the gate for positive staining. A significant decrease in MFI in WT-infected cells compared to mock or E3-mutant infected cells indicates MHC-I downregulation.
-
Protocol 3: Analysis of Protein Expression by Western Blot
This protocol is used to detect the total amount of specific viral (e.g., E3/19K) or host (e.g., MHC-I heavy chain) proteins in cell lysates.
Materials:
-
Infected and control cell pellets
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (with β-mercaptoethanol or DTT)
-
SDS-PAGE gels and running buffer (e.g., Tris-Glycine)
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-E3/19K, anti-MHC-I, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cell pellets in ice-cold lysis buffer. Incubate on ice for 30 minutes, vortexing periodically. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[23]
-
Protein Quantification: Determine the protein concentration of the supernatant (lysate) using a BCA assay.[24]
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Include a protein ladder. Run the gel until the dye front reaches the bottom.[24]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[23]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[24]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[24]
-
Washing: Repeat the washing step as in step 8.
-
Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the signal using a digital imager or X-ray film. The intensity of the bands corresponds to the amount of target protein. Use a loading control like β-actin to ensure equal protein loading across lanes.
References
- 1. Immune evasion by Adenoviruses: a window into host-virus adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functions and mechanisms of action of the adenovirus E3 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. E3/19K from adenovirus 2 is an immunosubversive protein that binds to a structural motif regulating the intracellular transport of major histocompatibility complex class I proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Adenovirus E3-19K Proteins of Different Serotypes and Subgroups Have Similar, Yet Distinct, Immunomodulatory Functions toward Major Histocompatibility Class I Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insertion of the adenoviral E3 region into a recombinant viral vector prevents antiviral humoral and cellular immune responses and permits long-term gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The E3/19K protein of adenovirus type 2 binds to the domains of histocompatibility antigens required for CTL recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenovirus E3/19K Promotes Evasion of NK Cell Recognition by Intracellular Sequestration of the NKG2D Ligands Major Histocompatibility Complex Class I Chain-Related Proteins A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adenovirus immune evasion [warwick.ac.uk]
- 10. pnas.org [pnas.org]
- 11. Current Strategies and Future Directions for Eluding Adenoviral Vector Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Downregulation of Cell Surface Major Histocompatibility Complex Class I Expression Is Mediated by the Left-End Transcription Unit of Fowl Adenovirus 9 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Conserved Amino Acids within the Adenovirus 2 E3/19K Protein Differentially Affect Downregulation of MHC Class I and MICA/B Proteins | BrombergLab [bromberglab.org]
- 15. PLAQUE ASSAYS FOR ADENOVIRUS TITRATION [whitelabs.org]
- 16. andrewslab.ca [andrewslab.ca]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. od260.com [od260.com]
- 20. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 21. Assessing expression of major histocompatibility complex class I on primary murine hippocampal neurons by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. addgene.org [addgene.org]
Visualizing E3 Protein Localization in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3 ubiquitin ligases are a large and diverse family of enzymes that play a critical role in the ubiquitin-proteasome system by catalyzing the final step of ubiquitin transfer to substrate proteins. This process, known as ubiquitination, is a versatile post-translational modification that governs a vast array of cellular processes, including protein degradation, signal transduction, and cell cycle control. The subcellular localization of E3 ligases is intricately linked to their function and substrate specificity. Therefore, accurately visualizing the spatial and temporal distribution of E3 ligases within cells is paramount for understanding their biological roles and for the development of therapeutics that target these enzymes.
These application notes provide an overview and detailed protocols for several key techniques used to visualize E3 protein localization in cells. The methods covered range from traditional antibody-based approaches to advanced live-cell imaging and proximity labeling technologies.
Immunofluorescence (IF)
Immunofluorescence is a widely used technique to visualize the subcellular localization of endogenous or overexpressed E3 ligases in fixed cells. This method relies on the high specificity of antibodies to detect the target protein.
Application Notes
Immunofluorescence is a robust and accessible method for determining the steady-state localization of an E3 ligase. It is particularly useful for validating the expression and localization of endogenous proteins and can be readily combined with the staining of subcellular markers to pinpoint the E3 ligase's location within specific organelles. Careful selection and validation of primary antibodies are crucial to ensure specificity and avoid off-target signals.
Experimental Protocol: Immunofluorescence Staining of MDM2 E3 Ligase
This protocol provides a general guideline for the immunofluorescent staining of the E3 ligase MDM2 in adherent cells.
Materials:
-
Cells grown on sterile glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking buffer: 1-5% Bovine Serum Albumin (BSA) or normal goat serum in PBS
-
Primary antibody: Rabbit anti-MDM2 polyclonal antibody
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.
-
Fixation: Gently wash the cells twice with PBS. Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.[1]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes at room temperature. This step is necessary for intracellular targets.[1][2]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.[1][2]
-
Primary Antibody Incubation: Dilute the primary anti-MDM2 antibody in blocking buffer according to the manufacturer's recommendations. Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.[1]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in blocking buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.[1]
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging: Visualize the fluorescent signal using a confocal or wide-field fluorescence microscope with the appropriate filter sets. MDM2 is expected to show prominent nuclear localization.[3]
Live-Cell Imaging with Fluorescent Protein Fusions
This technique involves genetically fusing a fluorescent protein (e.g., GFP, RFP) to the E3 ligase of interest, allowing for the visualization of its dynamics in living cells.
Application Notes
Live-cell imaging is a powerful tool for studying the real-time dynamics of E3 ligases, including their translocation between cellular compartments in response to stimuli, and their interactions with other proteins.[4] A key consideration is that the fluorescent tag should not interfere with the normal function and localization of the E3 ligase.[5] It is advisable to test both N- and C-terminal fusions and to express the fusion protein at near-endogenous levels to avoid artifacts.[5]
Experimental Protocol: Live-Cell Imaging of GFP-Parkin E3 Ligase
This protocol describes the imaging of Parkin, an E3 ligase involved in mitophagy, fused to GFP.
Materials:
-
Mammalian cell line (e.g., HeLa or U2OS)
-
Expression vector encoding GFP-Parkin
-
Lipofectamine 3000 or other transfection reagent
-
Complete cell culture medium
-
Phenol red-free imaging medium (e.g., FluoroBrite DMEM)
-
Mitochondrial depolarizing agent (e.g., CCCP or Antimycin A/Oligomycin)
-
Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2)
Procedure:
-
Transfection: Seed cells in a glass-bottom dish or chamber slide suitable for live-cell imaging. Transfect the cells with the GFP-Parkin expression vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Expression: Allow the cells to express the GFP-Parkin fusion protein for 24-48 hours.
-
Imaging Preparation: Before imaging, replace the culture medium with pre-warmed, phenol red-free imaging medium.
-
Microscope Setup: Place the dish on the microscope stage within the environmental chamber and allow the temperature and CO2 to equilibrate.
-
Baseline Imaging: Acquire initial images of the GFP-Parkin localization before stimulation. In healthy cells, GFP-Parkin typically shows a diffuse cytosolic distribution.
-
Stimulation: To induce Parkin translocation to mitochondria, add the mitochondrial depolarizing agent to the imaging medium at a final concentration determined by optimization (e.g., 10 µM CCCP).
-
Time-Lapse Imaging: Acquire images at regular intervals (e.g., every 5-10 minutes) for a period of 1-2 hours to visualize the recruitment of GFP-Parkin to the depolarized mitochondria.
-
Image Analysis: Analyze the time-lapse series to quantify the change in GFP-Parkin localization from diffuse to punctate mitochondrial structures.
Proximity-Dependent Biotinylation (BioID and TurboID)
Proximity labeling techniques utilize a promiscuous biotin ligase (e.g., BirA* in BioID or the engineered TurboID) fused to the E3 ligase of interest. The ligase biotinylates proteins in its close vicinity, and the biotinylated proteins can then be visualized using fluorescently labeled streptavidin.
Application Notes
Proximity labeling is an excellent method for mapping the microenvironment of an E3 ligase and identifying its interacting partners and substrates in their native cellular context.[6] TurboID offers significantly faster labeling kinetics (minutes) compared to BioID (hours), making it more suitable for capturing transient interactions and dynamic processes.[7][8] A key advantage is the ability to visualize the "biotinylation cloud" which represents the sphere of influence of the E3 ligase.
Experimental Protocol: TurboID-based Proximity Labeling for E3 Ligase Localization
This protocol outlines the general steps for visualizing the localization of an E3 ligase fused to TurboID.
Materials:
-
Cells expressing the E3 ligase-TurboID fusion protein
-
Biotin solution (e.g., 50 mM stock in DMSO)
-
Fixation, permeabilization, and blocking buffers (as for immunofluorescence)
-
Fluorescently labeled streptavidin (e.g., Streptavidin-Alexa Fluor 594)
-
DAPI
-
Antifade mounting medium
Procedure:
-
Cell Culture and Expression: Culture cells expressing the E3 ligase-TurboID fusion protein on coverslips.
-
Biotin Labeling: Add biotin to the cell culture medium to a final concentration of 50 µM and incubate for a short period (e.g., 10-30 minutes for TurboID) at 37°C.[6]
-
Washing: Quickly wash the cells three times with ice-cold PBS to stop the labeling reaction.
-
Fixation and Permeabilization: Fix and permeabilize the cells as described in the immunofluorescence protocol.
-
Blocking: Block non-specific binding with a suitable blocking buffer for 1 hour.
-
Streptavidin Staining: Incubate the cells with fluorescently labeled streptavidin (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Counterstaining and Mounting: Counterstain with DAPI and mount the coverslips as in the immunofluorescence protocol.
-
Imaging: Visualize the localization of the biotinylated proteins, which reflects the localization of the E3 ligase-TurboID fusion, using a fluorescence microscope.
Super-Resolution Microscopy
Super-resolution microscopy techniques, such as Structured Illumination Microscopy (SIM), Stimulated Emission Depletion (STED) microscopy, and Photoactivated Localization Microscopy (PALM)/Stochastic Optical Reconstruction Microscopy (STORM), overcome the diffraction limit of light microscopy, enabling visualization of E3 ligase localization at the nanoscale.
Application Notes
Super-resolution microscopy is invaluable for studying the fine details of E3 ligase localization, such as their association with specific sub-organellar structures or their organization within protein complexes.[9] The choice of technique depends on the specific biological question, balancing factors like resolution, imaging depth, and suitability for live-cell imaging. Sample preparation is critical for achieving high-quality super-resolution images.[10][11]
Considerations for Sample Preparation for Super-Resolution Microscopy:
-
Fluorophore Choice: Use bright and photostable fluorophores. For STORM/PALM, photoswitchable or photoactivatable dyes are required.
-
Labeling Density: Achieve a high density of labeling for accurate reconstruction of structures.
-
Mounting Media: Use specialized mounting media with a refractive index matched to the immersion oil to minimize optical aberrations.[9]
-
Coverslip Thickness: Use high-precision coverslips with a thickness of 0.17 mm (No. 1.5H).[9]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the different E3 ligase visualization techniques.
| Technique | Typical Resolution (lateral) | Temporal Resolution | Signal-to-Noise Ratio (SNR) | Key Advantages | Key Limitations |
| Immunofluorescence | ~250 nm | N/A (Fixed cells) | Moderate to High | High specificity for endogenous proteins; relatively simple and widely accessible. | Fixation artifacts; not suitable for dynamic studies. |
| Live-Cell Imaging (Fluorescent Proteins) | ~250 nm | Milliseconds to hours | Variable (depends on expression level) | Real-time visualization of dynamics in living cells.[12] | Potential for artifacts due to overexpression and protein tags.[5] |
| Proximity Labeling (TurboID) | ~250 nm (for visualization) | Minutes | High | Maps the protein's microenvironment; captures transient interactions.[7][8] | Indirect visualization of the protein of interest. |
| Super-Resolution Microscopy (SIM) | ~120 nm | Seconds to minutes | Moderate | Enhanced resolution with conventional fluorophores; suitable for live-cell imaging. | Lower resolution improvement compared to other super-resolution techniques. |
| Super-Resolution Microscopy (STED) | 30-80 nm | Seconds to minutes | High | High resolution in live and fixed cells. | Requires specialized equipment and bright, photostable dyes; potential for phototoxicity. |
| Super-Resolution Microscopy (STORM/PALM) | 10-50 nm | Minutes to hours | High | Highest achievable resolution. | Slow acquisition speed; generally limited to fixed cells; complex data analysis. |
Signaling Pathway and Workflow Diagrams
MDM2-p53 Signaling Pathway
The E3 ligase MDM2 is a critical negative regulator of the p53 tumor suppressor. In unstressed cells, MDM2 binds to p53, promoting its ubiquitination and subsequent degradation by the proteasome.[13] This maintains low cellular levels of p53.
Caption: The MDM2-p53 negative feedback loop.
Experimental Workflow for Immunofluorescence
This diagram illustrates the key steps in an immunofluorescence experiment to visualize E3 ligase localization.
Caption: Workflow for immunofluorescence staining.
VHL-HIF Signaling Pathway
The von Hippel-Lindau (VHL) E3 ligase is a key regulator of the hypoxia-inducible factor (HIF) transcription factor. In the presence of oxygen (normoxia), HIF-α is hydroxylated, which allows it to be recognized by VHL for ubiquitination and proteasomal degradation.[14][15]
Caption: The VHL-HIF signaling pathway.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. ptglab.com [ptglab.com]
- 3. E3 ubiquitin-protein ligase Mdm2 (MDM2) | Abcam [abcam.com]
- 4. Application of Fluorescent Protein Tags as Reporters in Live-Cell Imaging Studies | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Figure 3 from The MDM2-p53 pathway revisited | Semantic Scholar [semanticscholar.org]
- 7. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 8. researchgate.net [researchgate.net]
- 9. Requirements for Samples in Super-Resolution Fluorescence Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 10. irf.snu.ac.kr [irf.snu.ac.kr]
- 11. Diverse protocols for correlative super-resolution fluorescence imaging and electron microscopy of chemically fixed samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Schematic overview of the MDM2 and p53 signalling pathway [pfocr.wikipathways.org]
- 14. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
In Vivo Models for Studying Adenovirus Type 19 Infection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the available in vivo models for studying Adenovirus Type 19 (Ad19) infection, with a primary focus on the mouse model of adenovirus keratitis. Detailed protocols for key experiments are provided to facilitate the establishment and utilization of these models in research and preclinical studies.
A Critical Note on Adenovirus Type 19 and Keratoconjunctivitis: It is important to note that the prototype strain of Human Adenovirus Type 19 (HAdV-D19p) is not associated with epidemic keratoconjunctivitis (EKC), a severe and highly inflammatory ocular surface infection. Research has shown that HAdV-D19p does not efficiently infect human corneal epithelial cells, which is a critical step in the pathogenesis of EKC.[1][2][3] The virus previously identified as Ad19 and associated with EKC has been reclassified as Human Adenovirus Type 64 (HAdV-D64) based on whole-genome sequencing.[1][2][3] HAdV-D64 is a result of genetic recombination and shares the hexon gene with HAdV-D19p, which led to the initial mischaracterization.[1][2] Therefore, when studying the mechanisms of adenoviral keratitis attributed to "Ad19," it is often more accurate to use HAdV-D64 or other EKC-causing serotypes like HAdV-D37 as experimental models.[1][4]
Mouse Model of Adenoviral Keratitis
The mouse model is the most established in vivo system for studying the inflammatory response to adenoviral infection of the cornea. Due to the species-specificity of human adenoviruses, they do not replicate efficiently in mouse cells.[5] However, intrastromal injection of the virus bypasses the non-permissive corneal epithelium and induces a robust inflammatory response that mimics key aspects of human EKC, making it an invaluable tool for studying the immunopathogenesis of the disease.[5]
Experimental Workflow for Mouse Adenoviral Keratitis Model
Figure 1. Experimental workflow for the mouse model of adenoviral keratitis.
Protocol 1: Induction of Adenoviral Keratitis in Mice
Materials:
-
Human Adenovirus (e.g., HAdV-D37, HAdV-D64, or HAdV-D19p for comparative studies)
-
C57BL/6J mice (6-8 weeks old)
-
Anesthetic solution (e.g., Ketamine/Xylazine cocktail)
-
Proparacaine hydrochloride ophthalmic solution (0.5%)
-
Sterile phosphate-buffered saline (PBS)
-
Micropipette puller
-
Glass capillaries
-
Microinjection apparatus
-
Stereomicroscope
Procedure:
-
Virus Preparation: Propagate and purify the adenovirus stock. Determine the virus titer using a standard method such as the 50% Tissue Culture Infective Dose (TCID50) assay or plaque assay. The final virus preparation should be in a sterile buffer (e.g., PBS).
-
Anesthesia: Anesthetize the mouse via intraperitoneal injection of the anesthetic cocktail. Apply a drop of proparacaine hydrochloride to the eye to be injected for topical anesthesia.
-
Micropipette Preparation: Pull glass capillaries to create fine-tipped micropipettes using a micropipette puller.
-
Intrastromal Injection:
-
Under a stereomicroscope, gently proptose the eye.
-
Using a microinjection apparatus, carefully insert the glass micropipette into the corneal stroma.
-
Inject 1-2 µL of the viral suspension (typically 1 x 10^5 TCID50) into the stroma.[4] A successful injection will create a small wheal within the cornea.
-
For control animals, inject the same volume of virus-free buffer.
-
-
Post-injection Monitoring: Return the mouse to its cage and monitor for recovery from anesthesia. Apply a lubricating ointment to the eye to prevent drying.
Protocol 2: Clinical Scoring of Corneal Opacity
Materials:
-
Stereomicroscope with a light source
-
Scoring system (see below)
Procedure:
-
At desired time points post-infection (e.g., daily for the first week, then every other day), anesthetize the mice.
-
Examine the injected eyes under a stereomicroscope.
-
Score the degree of corneal opacity using a standardized grading system:
-
0: Clear cornea
-
1: Faint haze
-
2: Mild opacity
-
3: Moderate opacity, iris details visible
-
4: Severe opacity, iris details obscured
-
Protocol 3: Quantification of Viral Load by qPCR
Materials:
-
Corneal tissue samples
-
DNA extraction kit
-
qPCR master mix
-
Primers and probe specific for a conserved region of the adenovirus genome (e.g., hexon gene)
-
qPCR instrument
Procedure:
-
At selected time points, euthanize the mice and carefully excise the corneas.
-
Extract total DNA from the corneal tissue using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Perform qPCR using primers and a probe specific for the adenovirus genome.
-
Generate a standard curve using known concentrations of viral DNA to quantify the number of viral genome copies in each sample.
-
Normalize the viral DNA copy number to a host housekeeping gene (e.g., GAPDH) to account for variations in sample size and DNA extraction efficiency.
Protocol 4: Cytokine and Chemokine Analysis by ELISA
Materials:
-
Corneal tissue samples
-
Lysis buffer
-
ELISA kits for specific cytokines and chemokines (e.g., IL-6, CXCL1/KC)
-
Microplate reader
Procedure:
-
Harvest corneas at different time points post-infection.
-
Homogenize the corneal tissue in lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Determine the total protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Perform ELISA for the cytokines and chemokines of interest according to the manufacturer's instructions.
-
Normalize the cytokine/chemokine concentrations to the total protein concentration for each sample.
Quantitative Data from Mouse Keratitis Model
| Analyte | Time Post-Infection | Ad19p-infected (pg/cornea) | Ad19(C)/Ad64-infected (pg/cornea) | Mock-infected (pg/cornea) | Citation |
| CXCL1 (KC) | 16 hours | Significantly upregulated | Significantly upregulated | Baseline | [1] |
| IL-6 | 16 hours | Significantly higher than Ad19(C) | Upregulated | Baseline | [1] |
| MCP-1 | 16 hours | Significantly upregulated | Significantly upregulated | Baseline | [4] |
| Parameter | Time Post-Infection | Ad37-infected | Mock-infected | Citation |
| IL-6 mRNA (fold change) | 4 hours | ~3-fold increase | 1 | [4] |
| KC mRNA (fold change) | 4 hours | ~3-fold increase | 1 | [4] |
| MCP-1 mRNA (fold change) | 4 hours | Significantly increased | 1 | [4] |
| KC Protein (pg/cornea) | 8 hours | ~21 | ~4 | [4] |
| KC Protein (pg/cornea) | 16 hours | ~27 | ~2 | [4] |
| MCP-1 Protein (pg/cornea) | 16 hours | ~157 | ~26 | [4] |
Syrian Hamster Model
The Syrian hamster is a permissive model for some human adenoviruses, meaning the virus can replicate in hamster cells.[6][7][8][9] This model is particularly useful for studying viral replication, oncolytic adenovirus efficacy, and the host immune response in an immunocompetent animal.[6][7][8][9] While less is published on ocular Ad19 infection in hamsters compared to the mouse keratitis model, the permissiveness of this model makes it a valuable tool for specific research questions.
Protocol 5: Ocular Infection of Syrian Hamsters
Materials:
-
Human Adenovirus (e.g., Ad19p, Ad64)
-
Syrian hamsters
-
Anesthetic
-
Micropipette or sterile dropper
Procedure:
-
Virus Preparation: Prepare a purified and titered viral stock as described for the mouse model.
-
Anesthesia: Anesthetize the hamster.
-
Inoculation:
-
Topical Inoculation: Gently pull down the lower eyelid and instill a small volume (e.g., 10-20 µL) of the viral suspension into the conjunctival sac.
-
Intrastromal Injection: This can be performed similarly to the mouse model, though the larger eye size may allow for easier injection.
-
-
Post-infection Monitoring: Monitor the animals for clinical signs of infection, such as conjunctivitis, discharge, and corneal opacity.
-
Analysis: At predetermined time points, tissues can be harvested for viral load quantification, histopathology, and immune response analysis as described for the mouse model.
Signaling Pathways in Adenovirus Keratitis
The inflammatory response in adenovirus keratitis is initiated by the interaction of the viral capsid with host cell pattern recognition receptors (PRRs) on corneal keratocytes.[10][11] This triggers a downstream signaling cascade leading to the production of pro-inflammatory cytokines and chemokines.
Innate Immune Signaling in Corneal Keratocytes
Figure 2. TLR2- and integrin-mediated signaling in adenovirus-infected keratocytes.
Endosomal TLR9 Signaling Pathway
Figure 3. TLR9-mediated signaling in response to adenoviral DNA.
The activation of these signaling pathways culminates in the nuclear translocation of transcription factors such as NF-κB, leading to the expression of pro-inflammatory genes.[12][13][14] The resulting cytokines and chemokines recruit immune cells, primarily neutrophils, to the corneal stroma, causing the characteristic inflammation and opacity seen in adenoviral keratitis.[15] The mouse model of adenoviral keratitis, despite the lack of viral replication, faithfully recapitulates this inflammatory cascade and thus serves as a powerful tool for developing and testing novel anti-inflammatory therapies for this sight-threatening condition.
References
- 1. Analysis of Human Adenovirus Type 19 Associated with Epidemic Keratoconjunctivitis and its Reclassification as Adenovirus Type 64 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of human adenovirus type 19 associated with epidemic keratoconjunctivitis and its reclassification as adenovirus type 64 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Animal Models in Human Adenovirus Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human adenovirus replication in immunocompetent Syrian hamsters can be attenuated with chlorpromazine or cidofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pathology in Permissive Syrian Hamsters after Infection with Species C Human Adenovirus (HAdV-C) Is the Result of Virus Replication: HAdV-C6 Replicates More and Causes More Pathology than HAdV-C5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Disparate Entry of Adenoviruses Dictates Differential Innate Immune Responses on the Ocular Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of MyD88 in Adenovirus Keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Specific NFκB subunit activation and kinetics of cytokine induction in adenoviral keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Human Adenovirus Species D Interactions with Corneal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Expression of Recombinant E3 Proteins
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the expression of recombinant E3 ubiquitin ligase proteins.
Frequently Asked Questions (FAQs)
Q1: My recombinant E3 ligase is not expressing at all or at very low levels. What are the first steps I should take?
A1: Low or no expression of your recombinant E3 ligase can stem from several factors. A logical first step is to verify your construct's integrity through sequence analysis to ensure the coding sequence is correct and in-frame with any tags. Subsequently, optimizing the expression conditions is crucial. This includes adjusting the induction parameters such as IPTG concentration and post-induction temperature and duration. For eukaryotic E3 ligases expressed in E. coli, codon usage bias is a frequent issue; therefore, codon optimization of your gene for the expression host is highly recommended.
Q2: I see a band of the correct size on my SDS-PAGE, but the majority is in the insoluble fraction. How can I improve the solubility of my E3 protein?
A2: Insoluble expression, often leading to the formation of inclusion bodies, is a common challenge. To enhance solubility, consider lowering the induction temperature (e.g., to 18-25°C) and reducing the IPTG concentration.[1] Using a different E. coli expression strain, such as Rosetta(DE3), which supplies tRNAs for rare codons, can also be beneficial. Another effective strategy is to use solubility-enhancing fusion tags, such as Maltose Binding Protein (MBP) or N-utilizing substance A (NusA). Co-expression with molecular chaperones like GroEL/GroES can also aid in proper protein folding and improve solubility.
Q3: My E3 ligase is part of a multi-subunit complex. What is the best strategy to express the functional complex?
A3: For multi-subunit E3 ligase complexes, such as Cullin-RING ligases (CRLs), co-expression of the individual components is often necessary to obtain a stable and active complex. This can be achieved using a single vector containing multiple expression cassettes or by co-transforming the host with multiple plasmids, each carrying a gene for one subunit. It is crucial to optimize the expression levels of each subunit to ensure proper stoichiometry. For example, a dual-expression system using a single pET-Duet-1 plasmid has been successfully used to co-express Cullin3 and Rbx1.[1]
Q4: After purification, my E3 ligase seems to be degraded. How can I prevent this?
A4: Protein degradation can occur during cell lysis and purification. Always work at low temperatures (4°C) and add a protease inhibitor cocktail to your lysis and purification buffers. The stability of E3 ligases can be pH and salt concentration-dependent, so it may be necessary to screen different buffer conditions. Furthermore, the E3 ligase itself might be targeted for degradation by the host cell's proteasome machinery. Optimizing the expression time to harvest the cells before significant degradation occurs can be beneficial.
Quantitative Data on Expression Optimization
Optimizing expression parameters can significantly impact the yield of soluble recombinant E3 ligase. The following table summarizes the effects of different conditions on the expression of a Cullin3-Rbx1 E3 ligase complex in E. coli.[1]
| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |
| Incubation Temperature | 18°C | 25°C | 37°C | 25°C (growth), 18°C (induction) |
| IPTG Concentration | 200 µM | 500 µM | 1 mM | 200 µM |
| Induction Time | 2 hours | 4 hours | 24 hours | 18 hours |
| E. coli Strain | BL21(DE3) | Rosetta(DE3) | - | BL21(DE3) |
| Approximate Yield | - | - | - | ~15 mg/L of culture |
Experimental Protocols
Protocol 1: Small-Scale Expression Trials to Optimize Induction Conditions
This protocol outlines a method for systematically testing different induction temperatures and IPTG concentrations to identify the optimal conditions for your recombinant E3 ligase expression.
-
Inoculation: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of E. coli transformed with your E3 ligase expression plasmid. Grow overnight at 37°C with shaking.
-
Secondary Culture: The next day, inoculate 50 mL of fresh LB medium with 0.5 mL of the overnight culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction Matrix: Aliquot 5 mL of the culture into multiple sterile tubes. Set up a matrix of conditions by adding different final concentrations of IPTG (e.g., 0.1 mM, 0.5 mM, 1.0 mM) to separate tubes.
-
Temperature Shift: Incubate the induced cultures at different temperatures (e.g., 18°C, 25°C, 37°C) for various durations (e.g., 4 hours, 8 hours, overnight).
-
Cell Harvesting: Harvest 1 mL of each culture by centrifugation.
-
Analysis: Resuspend the cell pellets in SDS-PAGE loading buffer, boil, and analyze the total protein expression by SDS-PAGE. To assess solubility, lyse the remaining cells and separate the soluble and insoluble fractions by centrifugation before SDS-PAGE analysis.
Protocol 2: Codon Optimization Strategy
-
Sequence Analysis: Obtain the amino acid sequence of your E3 ligase.
-
Codon Usage Table: Use online tools or software to analyze the codon usage of your E3 ligase gene and compare it to the codon usage bias of your expression host (e.g., E. coli K12).
-
Gene Synthesis: Synthesize a new version of the gene where codons that are rare in the expression host are replaced with more frequently used synonymous codons. Several commercial services are available for gene synthesis and codon optimization. It has been reported that codon optimization can increase protein expression by over 1000-fold in some cases.
-
Cloning and Expression: Clone the codon-optimized gene into your expression vector and proceed with expression trials as described in Protocol 1.
Visualizing Workflows and Pathways
Ubiquitination Signaling Pathway
The following diagram illustrates the key steps in the ubiquitin-proteasome pathway, where E3 ligases play a central role in substrate recognition.
References
Adenovirus Vector Production for Gene Therapy: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize adenovirus vector production for gene therapy applications.
I. Upstream Process Optimization: Cell Culture and Infection
Optimizing upstream processes is critical for maximizing viral vector yield and quality. This section addresses common issues related to cell culture and viral infection.
Frequently Asked Questions (FAQs)
Q1: What is the optimal HEK293 cell density for adenovirus infection?
A1: The optimal cell density at the time of infection is crucial for maximizing volumetric productivity. While higher cell densities might seem to intuitively lead to higher yields, this is not always the case due to factors like nutrient depletion and accumulation of toxic metabolites. For batch cultures, an optimal cell density is typically between 1 to 2 x 10^6 cells/mL.[1] However, in fed-batch systems, infecting at higher cell densities, such as 5 x 10^6 cells/mL, has been shown to improve volumetric virus productivity by up to six-fold, reaching 3.0 × 10^10 total viral particles/mL.[2][3] A perfusion process has been successfully scaled up with a cell density at the time of infection of 7.2 x 10^6 cells/mL.[4]
Q2: How does the Multiplicity of Infection (MOI) affect adenovirus production?
A2: The Multiplicity of Infection (MOI), the ratio of infectious viral particles to the number of cells, significantly impacts production kinetics and yield. High MOIs (e.g., >5 TU/cell) lead to a synchronous infection where most cells are infected simultaneously.[5] Conversely, low MOIs (e.g., 0.001 to 0.1 TU/cell) result in an initial infection of a small cell population, with subsequent rounds of infection from the progeny virus.[5] Both high and low MOI strategies can be effective, and the optimal MOI can depend on the overall process (batch vs. perfusion) and the desired production timeline.[4][5][6]
Q3: When is the best time to harvest the adenovirus vector?
A3: The optimal harvest time is a balance between allowing for maximum virus replication and minimizing the negative effects of cell lysis and degradation of viral particles. Typically, adenovirus is harvested 48-72 hours post-infection or when a significant cytopathic effect (CPE) is observed in the culture.[7][8] For low MOI infections, the culture period will be longer to allow for multiple rounds of viral propagation.[5] Monitoring cell viability and viral titer at different time points post-infection is recommended to determine the peak production window for a specific process.
Q4: What are the benefits of using a serum-free medium for adenovirus production?
A4: Serum-free media (SFM) offer several advantages for adenovirus production, particularly in a clinical or commercial setting. SFM reduces batch-to-batch variability often associated with serum, eliminates potential sources of microbial contamination, and simplifies the downstream purification process.[4] Several commercial SFM formulations are available, and their performance in supporting both HEK293 cell growth and adenovirus productivity can vary.[1]
Troubleshooting Guide: Low Viral Yield
| Problem | Potential Cause | Recommended Solution |
| Low or no viral titer after initial production | Inefficient transfection of the adenoviral plasmid into HEK293 cells. | - Ensure the adenoviral plasmid is of high quality and free of contaminants. - Optimize the transfection protocol, including the DNA-to-transfection reagent ratio.[8] - Use healthy, actively dividing HEK293 cells at the appropriate confluence (typically 70-80%).[8] |
| The transgene is toxic to the packaging cells. | - Consider using a weaker or inducible promoter to drive transgene expression to reduce cytotoxicity. | |
| Incorrect harvest time. | - Harvest the virus at a later time point (e.g., 10-20 days for initial low-titer stock generation) to allow for sufficient viral amplification.[9] | |
| Viral titer does not increase upon amplification | Suboptimal cell health or culture conditions. | - Ensure HEK293 cells are healthy and not overgrown before infection.[8] - Regularly check and maintain optimal media pH and nutrient levels.[8] - If using adherent cultures, ensure cells are not over-confluent. |
| Inappropriate MOI for amplification. | - A low MOI may require a longer incubation period for the virus to propagate through the culture. - A very high MOI can lead to rapid cell death before significant viral replication occurs. Empirically determine the optimal MOI for your system. | |
| Presence of Replication-Competent Adenovirus (RCA). | - Test for the presence of RCA, as they can interfere with the replication of the desired recombinant adenovirus. |
Quantitative Data Summary: Upstream Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 | Resulting Titer/Yield | Reference |
| Cell Density at Infection | 1 x 10^6 cells/mL (Batch) | 5 x 10^6 cells/mL (Fed-batch) | 7.2 x 10^6 cells/mL (Perfusion) | Up to 3.0 x 10^10 VP/mL in fed-batch; 3.0 x 10^10 IFU/mL in perfusion. | [1][2][3][4] |
| Multiplicity of Infection (MOI) | 10 TU/cell (High MOI) | 0.001 TU/cell (Low MOI) | 3.7 (Perfusion) | Low MOI yielded 2.7-fold higher than high MOI in one study. Perfusion with MOI 3.7 yielded 3.0 x 10^10 IFU/mL. | [4][5] |
| Harvest Time | 48 hours post-infection | 72 hours post-infection | >10 days (initial stock) | Optimal time depends on MOI and culture system; typically 48-72 hours for production scale. | [7][8][9] |
Experimental Workflow: Upstream Adenovirus Production
Caption: Workflow for upstream adenovirus production.
II. Downstream Process Optimization: Purification and Quality Control
Following harvest, the adenovirus vector must be purified from cell debris and other contaminants. This section provides guidance on purification strategies and essential quality control assays.
Frequently Asked Questions (FAQs)
Q5: What are the common methods for purifying adenovirus vectors?
A5: Historically, cesium chloride (CsCl) density gradient ultracentrifugation was the standard method for adenovirus purification. However, this method is time-consuming and difficult to scale up.[10] Currently, chromatography-based methods are preferred for their scalability and efficiency.[10][11] A common strategy involves a two-step process using anion-exchange chromatography (AEX) for capture, followed by size-exclusion chromatography (SEC) or another polishing step.[11]
Q6: How can empty capsids be separated from full, infectious viral particles?
A6: The separation of empty and full capsids is a significant challenge in downstream processing. Anion-exchange chromatography (AEX) is a widely used technique for this purpose, as there are slight charge differences between the two particle types.[12][13] Optimizing the elution gradient, often using a salt gradient, is key to achieving good separation.[12] Other techniques like ultracentrifugation and multimodal chromatography are also employed.[14]
Q7: What is a Replication-Competent Adenovirus (RCA) and why is it a concern?
A7: Replication-Competent Adenovirus (RCA) are viral particles that can replicate autonomously in host cells.[9] They can arise from homologous recombination between the adenoviral vector and the E1 gene present in the HEK293 packaging cell line.[9] The presence of RCA in a gene therapy product is a major safety concern, as it could lead to an unintended viral infection in the patient. Regulatory agencies require rigorous testing to ensure the absence of RCA in the final product.
Q8: How is the titer of an adenovirus preparation determined?
A8: Adenovirus titer can be measured in two ways: physical titer and infectious titer.
-
Physical titer refers to the total number of viral particles (both infectious and non-infectious) and is often determined by measuring the optical density at 260 nm (OD260) or by quantitative PCR (qPCR) to quantify the number of viral genomes.[9][15]
-
Infectious titer measures the number of functional, infectious viral particles. This is typically determined by plaque assays or tissue culture infectious dose 50 (TCID50) assays.[16][17] A qPCR-based method can also be used to determine infectious titer by quantifying viral DNA in the nuclei of infected cells.[17]
Troubleshooting Guide: Purification and Quality Control
| Problem | Potential Cause | Recommended Solution |
| Poor recovery of virus during chromatography | Suboptimal binding or elution conditions in anion-exchange chromatography. | - Adjust the pH and conductivity of the loading buffer to ensure efficient binding of the virus to the column. - Optimize the salt gradient for elution to ensure the virus is released from the resin without being denatured.[18] |
| Virus aggregation. | - Consider adding stabilizing agents to the buffers. - Ensure proper clarification of the cell lysate before loading it onto the chromatography column. | |
| High levels of empty capsids in the final product | Inefficient separation during purification. | - Optimize the anion-exchange chromatography protocol, particularly the elution gradient, to improve the resolution between full and empty capsids.[12] - Consider implementing a secondary polishing step, such as a different chromatography method or ultracentrifugation. |
| Detection of Replication-Competent Adenovirus (RCA) | Homologous recombination during virus production. | - Use a packaging cell line with a minimal overlapping sequence with the adenoviral vector to reduce the likelihood of recombination. - Plaque-purify the viral stock to isolate clones free of RCA. |
| Discrepancy between physical and infectious titer | High proportion of non-infectious or empty viral particles. | - This is a common occurrence. The ratio of total viral particles to infectious units (VP/IU ratio) is an important quality attribute. - Optimize upstream and downstream processes to minimize the generation of defective particles and to efficiently remove empty capsids. |
Quantitative Data Summary: Downstream Parameters
| Parameter | Method | Typical Purity/Recovery | Reference |
| Virus Recovery | Anion-Exchange & Gel Filtration Chromatography | 36% process recovery | [11] |
| Empty/Full Capsid Separation | Anion-Exchange Chromatography | Full capsid purity of ~80% and above | [12] |
| RCA Detection Limit | qPCR-based assay | Limit of detection at 10 VP of RCA | [19] |
III. Experimental Protocols
Protocol 1: Adenovirus Titer Determination by qPCR
This protocol provides a method for determining the physical titer (viral genomes/mL) of an adenovirus preparation.
Materials:
-
Adenovirus sample
-
Viral DNA purification kit
-
qPCR master mix
-
Primers and probe specific for a conserved region of the adenovirus genome (e.g., hexon or E2A)
-
Plasmid DNA standard with a known copy number containing the target sequence
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
Prepare a Standard Curve:
-
Perform a serial dilution of the plasmid DNA standard to generate a range of known copy numbers (e.g., 10^2 to 10^8 copies/µL).
-
-
Extract Viral DNA:
-
Extract viral DNA from a known volume of your adenovirus sample using a commercial viral DNA purification kit according to the manufacturer's instructions. This step is crucial to remove inhibitors and proteins.[20]
-
-
Set up qPCR Reactions:
-
Prepare qPCR reactions for the standards, your unknown samples, and a no-template control (NTC). Each reaction should contain qPCR master mix, forward and reverse primers, probe, and either the DNA standard, extracted viral DNA, or nuclease-free water (for NTC).
-
-
Run qPCR:
-
Perform the qPCR run using a standard thermal cycling protocol.
-
-
Analyze Data:
-
Generate a standard curve by plotting the Ct values of the standards against the logarithm of their known copy numbers.
-
Determine the copy number of your adenovirus samples by interpolating their Ct values on the standard curve.
-
Calculate the viral titer in viral genomes/mL based on the initial volume of the virus sample from which the DNA was extracted and any dilution factors.
-
Protocol 2: Detection of Replication-Competent Adenovirus (RCA) by CPE-based Assay
This protocol describes a cell-based assay to detect the presence of RCA.
Materials:
-
Adenovirus vector sample
-
A549 cells (or another cell line permissive for adenovirus replication but not for the replication-deficient vector)
-
HEK293 cells (as a positive control for vector infectivity)
-
Cell culture medium and supplements
-
Multi-well cell culture plates
-
Positive control (wild-type adenovirus)
-
Negative control (uninfected cells)
Procedure:
-
Cell Seeding:
-
Seed A549 cells in multi-well plates and allow them to adhere and reach approximately 70-80% confluency.
-
-
Infection:
-
Infect the A549 cells with a high concentration of your adenovirus vector sample. Include positive and negative controls in parallel.
-
-
Incubation and Observation:
-
Incubate the infected cells for an extended period (typically 10-14 days).[21]
-
Observe the cells regularly under a microscope for the appearance of cytopathic effects (CPE), such as cell rounding, detachment, and lysis. The appearance of CPE in the A549 cells infected with your vector sample indicates the presence of RCA.
-
-
Passage of Lysate (Amplification):
-
After the initial incubation period, lyse the cells (e.g., by freeze-thaw cycles) and use the lysate to infect fresh A549 cells.
-
This passage step helps to amplify any low levels of RCA that may have been present in the original sample.
-
Observe the second passage of cells for CPE. The presence of CPE confirms the presence of RCA.
-
Logical Relationship: RCA Detection
Caption: Decision tree for RCA detection.
References
- 1. Optimization of Culture Media and Feeding Strategy for High Titer Production of an Adenoviral Vector in HEK 293 Fed-Batch Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Culture Media and Feeding Strategy for High Titer Production of an Adenoviral Vector in HEK 293 Fed-Batch Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a perfusion process for serum-free adenovirus vector herpes zoster vaccine production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenovirus vector production using low-multiplicity infection of 293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellculturedish.com [cellculturedish.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. blog.addgene.org [blog.addgene.org]
- 10. api.sartorius.com [api.sartorius.com]
- 11. Purification of adenoviral vectors by combined anion exchange and gel filtration chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effective Separation Of Full And Empty Adeno-Associated Virus Capsids By Anion Exchange [lifescienceleader.com]
- 13. mdpi.com [mdpi.com]
- 14. A Novel Method for Separating Full and Empty Adeno-Associated Viral Capsids Using Ultrafiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Adenoviral titration by quantitative PCR [takarabio.com]
- 16. Measuring the Infectious Titer of Recombinant Adenovirus Using Tissue Culture Infection Dose 50% (TCID50) End-Point Dilution and Quantitative Polymerase Chain Reaction (qPCR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A rapid Q-PCR titration protocol for adenovirus and helper-dependent adenovirus vectors that produces biologically relevant results - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cytivalifesciences.com [cytivalifesciences.com]
- 19. A qPCR-Based Method for Quantification of RCA Contaminants in Oncolytic Adenovirus Products - PMC [pmc.ncbi.nlm.nih.gov]
- 20. takarabio.com [takarabio.com]
- 21. cellbiolabs.com [cellbiolabs.com]
Technical Support Center: Overcoming Pre-existing Immunity to Adenoviral Vectors
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving adenoviral (Ad) vectors in the presence of pre-existing immunity.
Frequently Asked Questions (FAQs)
Q1: What is pre-existing immunity to adenoviral vectors and why is it a problem?
A1: Pre-existing immunity refers to the presence of neutralizing antibodies (NAbs) and adenovirus-specific T cells in a host due to prior natural infection with adenoviruses.[1][2][3] This is a significant hurdle in gene therapy and vaccine development because the host's immune system can quickly recognize and neutralize the adenoviral vector, leading to reduced therapeutic efficacy and potential toxicities.[1][2][4] Human Adenovirus serotype 5 (HAdV-5) is a commonly used vector, but a large percentage of the global population has pre-existing immunity to it.[3][5][6]
Q2: How can I determine if my experimental animals or human subjects have pre-existing immunity?
A2: The most common method is to screen for the presence of neutralizing antibodies (NAbs) against the specific adenovirus serotype you plan to use.[3] This is typically done using a neutralization assay, where serum from the subject is tested for its ability to inhibit viral infection of a susceptible cell line. An Enzyme-Linked ImmunoSpot (ELISPOT) assay can also be used to detect adenovirus-specific T cell responses.[3]
Q3: What are the main strategies to overcome pre-existing immunity to adenoviral vectors?
A3: Broadly, the strategies can be categorized into two main approaches: modifying the adenoviral vector itself and modulating the host's immune response.[4] Vector modification includes using alternative, less prevalent serotypes, genetically engineering the capsid proteins, and "cloaking" the vector with polymers.[6][7][8][9] Host modulation strategies involve the use of immunosuppressive agents to temporarily dampen the immune response.[2][4]
Troubleshooting Guides
Problem 1: Low transgene expression in vivo despite high vector titer.
Possible Cause: Pre-existing neutralizing antibodies are likely clearing the vector before it can transduce target cells.
Troubleshooting Steps:
-
Quantify Neutralizing Antibody Titer: Before administering the vector, perform a neutralization assay to determine the level of pre-existing NAbs in your animal model. This will provide a baseline for the level of immune challenge.
-
Switch to a Rare or Non-Human Serotype: Consider using an adenoviral vector based on a serotype with low seroprevalence in the target population.[6][7][9] For example, chimpanzee-derived adenoviral vectors (ChAd) have been shown to evade pre-existing immunity to human serotypes.[10]
-
Capsid Modification:
-
PEGylation: Covalently attaching polyethylene glycol (PEG) to the vector capsid can shield it from NAbs.[4][11][12] This "stealthing" approach can prolong circulation time and reduce immune recognition.
-
Capsid Pseudotyping: Genetically replace key capsid proteins (like the fiber or hexon) with those from a different, non-cross-reactive serotype.[6][7][10]
-
-
Increase Vector Dose: In some cases, a higher vector dose may be able to overcome a low level of NAbs. However, this approach should be used with caution as it can lead to increased toxicity.[6]
Problem 2: Significant inflammatory response and toxicity observed after vector administration.
Possible Cause: The innate immune system is being strongly activated by the adenoviral vector, a response that can be exacerbated by pre-existing immunity.[4][11]
Troubleshooting Steps:
-
Route of Administration: The route of administration can significantly impact the immune response. Intramuscular or subcutaneous injections may elicit a less severe systemic inflammatory response compared to intravenous administration.[3][4]
-
Use of Immunosuppressive Agents: Co-administration of immunosuppressive drugs like dexamethasone can help to dampen the innate immune response and reduce toxicity.[2][4] However, the potential impact on the desired therapeutic immune response should be carefully considered.
-
Helper-Dependent ("Gutless") Vectors: These vectors have all viral coding sequences removed, which can reduce the cellular immune response against viral proteins and decrease long-term toxicity.[2][12]
-
Vector Cloaking: Encapsulating the vector in materials like silica or alginate microparticles can mask it from the immune system and reduce the initial inflammatory cascade.[4][13]
Quantitative Data Summary
Table 1: Impact of Pre-existing Immunity on Transgene Expression and Immune Response
| Animal Model | Pre-existing Immunity Status | Vector | Route of Administration | Outcome | Reference |
| Mice | Primed with 10^7 p.f.u. HAd-WT | HAd-HA-NP | Intramuscular | 1.5-2 fold lower serum HI titers compared to naïve mice. | [14] |
| Mice | Primed with 10^8 p.f.u. HAd-WT | HAd-HA-NP | Intranasal | Lower serum HI titers (22) compared to intramuscular immunization (80). | [14] |
| Non-human Primates | Pre-exposed to AdHu5 | AdHu5-based vaccine | - | Abrogated antibody responses to the transgene product. | [15] |
| Non-human Primates | Pre-exposed to AdHu5 | Chimpanzee Ad-based vaccine | - | No effect on antibody responses to the transgene product. | [15] |
Key Experimental Protocols
Protocol 1: Adenovirus Neutralization Assay
This protocol outlines a standard method to determine the titer of neutralizing antibodies against a specific adenovirus serotype in serum samples.
Materials:
-
HEK293 cells (or other appropriate cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Adenovirus vector expressing a reporter gene (e.g., GFP or luciferase)
-
Serum samples (heat-inactivated at 56°C for 30 minutes)
-
96-well cell culture plates
-
Microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
Serum Dilution: Prepare serial dilutions of the heat-inactivated serum samples in serum-free medium.
-
Virus-Serum Incubation: Mix a fixed amount of the adenovirus reporter vector with each serum dilution and incubate at 37°C for 1 hour to allow antibodies to neutralize the virus.
-
Infection: Remove the growth medium from the HEK293 cells and add the virus-serum mixtures to the wells.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.
-
Reporter Gene Analysis: Quantify the expression of the reporter gene. For GFP, this can be done by fluorescence microscopy or flow cytometry. For luciferase, a luciferase assay system is used with a luminometer.
-
Data Analysis: The neutralizing antibody titer is typically defined as the highest serum dilution that results in a 50% reduction in reporter gene expression compared to the virus-only control.
Protocol 2: PEGylation of Adenoviral Vectors
This protocol provides a general workflow for the chemical modification of adenoviral vectors with polyethylene glycol (PEG).
Materials:
-
Purified and concentrated adenoviral vector
-
Activated PEG derivative (e.g., NHS-PEG)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Dialysis or size-exclusion chromatography system for purification
-
Transmission Electron Microscopy (TEM) for quality control
Procedure:
-
Vector Preparation: Ensure the adenoviral vector is highly purified and concentrated.
-
PEGylation Reaction:
-
Dissolve the activated PEG derivative in the reaction buffer.
-
Add the PEG solution to the adenovirus preparation at a specific molar ratio. The optimal ratio needs to be determined empirically.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 1-2 hours) with gentle mixing.
-
-
Purification: Remove unreacted PEG and byproducts using dialysis against PBS or size-exclusion chromatography.
-
Characterization:
-
Confirm the integrity of the PEGylated vector using TEM.
-
Determine the viral particle and infectious titers.
-
Assess the degree of PEGylation using appropriate analytical techniques.
-
-
In Vitro/In Vivo Testing: Evaluate the ability of the PEGylated vector to evade neutralizing antibodies in vitro using a neutralization assay and assess its in vivo performance in animals with pre-existing immunity.
Signaling Pathways and Experimental Workflows
Caption: Strategies to overcome pre-existing immunity to adenoviral vectors.
Caption: Workflow for an Adenovirus Neutralization Assay.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Strategies to overcome host immunity to adenovirus vectors in vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pre-existing immunity against Ad vectors: Humoral, cellular, and innate response, what's important? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenoviral Vector Immunity: Its Implications and circumvention strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Novel Adenoviral Vectors to Overcome Challenges Observed With HAdV-5–based Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Significance of Preexisting Vector Immunity and Activation of Innate Responses for Adenoviral Vector-Based Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Significance of Preexisting Vector Immunity and Activation of Innate Responses for Adenoviral Vector-Based Therapy [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Current Strategies and Future Directions for Eluding Adenoviral Vector Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Nanoparticle Cloaking of Viral Vectors for Enhanced Gene Delivery [escholarship.org]
- 14. Impact of Preexisting Adenovirus Vector Immunity on Immunogenicity and Protection Conferred with an Adenovirus-Based H5N1 Influenza Vaccine | PLOS One [journals.plos.org]
- 15. Effect of Preexisting Immunity to Adenovirus Human Serotype 5 Antigens on the Immune Responses of Nonhuman Primates to Vaccine Regimens Based on Human- or Chimpanzee-Derived Adenovirus Vectors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Adenovirus-Host Protein Interactions
Welcome to the technical support center for researchers studying adenovirus-host protein interactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Section 1: Troubleshooting Co-Immunoprecipitation (Co-IP)
Co-immunoprecipitation followed by mass spectrometry (Co-IP/MS) is a cornerstone technique for identifying host proteins that interact with viral "bait" proteins. However, the method is sensitive to experimental conditions, which can lead to frustrating results.
FAQ 1: Why am I getting high background or many non-specific proteins in my Co-IP/MS?
High background is one of the most common issues in Co-IP experiments, masking true interactions. It often results from sub-optimal lysis and wash conditions.
Answer: Non-specific binding can be attributed to several factors, including ineffective wash steps, inappropriate buffer composition, or inherent "stickiness" of certain proteins. Nuclear proteins, in particular, are more prone to non-specific binding.[1][2]
Troubleshooting Steps:
-
Pre-clear your Lysate: Before adding your specific antibody, incubate the cell lysate with beads alone (e.g., Protein A/G agarose). This step captures proteins that non-specifically bind to the beads, reducing background contamination.[1][2]
-
Optimize Wash Buffer Stringency: The composition of your wash buffer is critical. You must strike a balance between disrupting non-specific, low-affinity interactions and preserving genuine ones.
-
Salt Concentration: Most protocols start with a physiological salt concentration (150 mM NaCl). Systematically increasing the NaCl concentration (e.g., up to 500 mM or even 1 M) can effectively remove non-specific interactors.[3][4][5] However, the optimal concentration is protein-dependent and must be determined empirically.[3]
-
Detergent Concentration: Non-ionic detergents are crucial for solubilizing proteins and reducing background. Low concentrations of detergents like NP-40 or Triton X-100 (around 0.05%) have been shown to be effective at decreasing non-specific binding, especially for low-abundance proteins.[6] Higher concentrations (e.g., 1%) can be detrimental and may disrupt true interactions.[6]
-
-
Increase the Number and Duration of Washes: Performing at least 3-4 thorough washes is recommended.[7] Increasing the duration of each wash (e.g., 10 minutes with agitation) can also improve purity.[4]
-
Transfer Slurry to a New Tube: After the final wash, transfer the bead slurry to a fresh microcentrifuge tube. This simple step helps avoid co-eluting contaminants that may have stuck to the tube walls.[7]
-
Use Antifouling Beads: Novel polymer-coated "antifouling" beads have been shown to significantly reduce non-specific protein binding compared to standard commercial beads, leading to cleaner results in IP-MS experiments.[8]
Workflow for Reducing Co-IP Background
FAQ 2: My Co-IP failed to pull down any interacting proteins. What went wrong?
Answer: A lack of interacting partners can stem from several issues, ranging from low protein expression to the disruption of the interaction itself during the experimental process.
Troubleshooting Steps:
-
Confirm Protein Expression: First, verify that your "bait" protein is expressed in the input lysate via Western Blot. If expression is low, you may need to increase the amount of starting material.
-
Check Antibody Efficacy: Ensure your antibody is validated for IP applications. Not all antibodies that work for Western Blotting are suitable for IP.
-
Evaluate Lysis Buffer: The lysis buffer may be too harsh, disrupting the protein-protein interaction. RIPA buffer, which contains the ionic detergent sodium deoxycholate, is known to break some protein interactions and is often not recommended for Co-IP.[9] A milder buffer containing a non-ionic detergent like NP-40 or Triton X-100 is generally a better starting point.[10][11]
-
Assess Interaction Strength: The interaction you are studying may be weak or transient. Such interactions are easily lost during stringent wash steps. Consider reducing the salt or detergent concentration in your wash buffers.
-
Protease Inhibition: Ensure that protease and phosphatase inhibitors are added fresh to your lysis buffer just before use to prevent degradation of your target proteins and their binding partners.[9]
Data Summary: Optimizing Lysis & Wash Buffers
While Co-IP is primarily a qualitative technique, buffer conditions can be optimized to improve the signal-to-noise ratio.[4] The following tables summarize key findings on buffer optimization for IP-MS.
Table 1: Effect of Detergent Concentration on IP Efficiency
| Detergent (NP-40) Conc. | Target Protein Recovery | Non-Specific Binding | Recommendation |
| 0% | Variable | High | Not recommended; poor solubilization. |
| 0.05% | Good | Low | Optimal for low-abundance proteins and reducing background. [6] |
| 0.1% - 0.5% | Good | Moderate | Commonly used, but may need optimization.[5] |
| >0.5% | May Decrease | Variable | Can be detrimental and disrupt specific interactions.[6] |
Table 2: Effect of Salt (NaCl) Concentration on Wash Stringency
| Salt (NaCl) Conc. | Stringency | Effect on Non-Specific Binding | Potential Risk |
| 50 - 100 mM | Low | May be insufficient to remove background. | High background. |
| 150 mM | Medium | Good starting point (physiological). [3] | May not be stringent enough for all interactions. |
| 250 - 500 mM | High | Effectively removes many non-specific binders.[3] | May disrupt weaker, specific interactions. |
| >500 mM | Very High | Very effective at reducing background. | High risk of losing true, transient interactors.[3] |
Section 2: Experimental Protocols
Protocol: Co-Immunoprecipitation of Adenovirus E1A Protein
The adenovirus E1A protein is intrinsically disordered and acts as a hub, interacting with numerous cellular proteins to manipulate the host cell cycle.[12] This protocol is adapted for immunoprecipitating E1A and its complexes.
Materials:
-
HeLa or IMR-90 cells infected with adenovirus.
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.8), 150 mM NaCl, 0.5% NP-40.[3]
-
Wash Buffer: Same as Lysis Buffer. (Note: Stringency may need to be optimized).
-
Protein A/G magnetic beads.
-
Protease and phosphatase inhibitor cocktails.
-
Elution buffer (e.g., SDS-PAGE sample buffer for Western blot, or a milder buffer like 0.1 M glycine pH 2.5 for MS).[10]
Procedure:
-
Cell Lysis:
-
Harvest infected cells (e.g., 24 hours post-infection).[3]
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in ice-cold Lysis Buffer supplemented with fresh protease/phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new, pre-chilled tube. Determine protein concentration (e.g., via BCA assay).
-
-
Immunoprecipitation:
-
(Optional but recommended) Pre-clear the lysate by adding 20-30 µL of Protein A/G beads and incubating for 1 hour at 4°C with rotation. Pellet beads and transfer the supernatant to a fresh tube.
-
Add the anti-E1A antibody to the pre-cleared lysate (typically 1-5 µg per 1 mg of total protein) and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add 30-50 µL of equilibrated Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand. Discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads completely and rotate for 5-10 minutes at 4°C before pelleting.
-
After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
For Western Blot: Resuspend the beads in 30-50 µL of 2x SDS-PAGE sample buffer and boil for 5-10 minutes to elute and denature the protein complexes.
-
For Mass Spectrometry: Elute with an MS-compatible buffer (e.g., 0.1 M glycine, pH 2.5). Incubate for 10 minutes, pellet the beads, and transfer the eluate to a fresh tube. Neutralize the eluate immediately with 1 M Tris, pH 8.5.
-
-
Analysis:
-
Analyze the eluate by Western Blot to confirm the pulldown of E1A and a known interactor.
-
For discovery proteomics, proceed with sample preparation for mass spectrometry (e.g., in-solution or in-gel trypsin digestion).
-
Mass Spectrometry Data Analysis Workflow
Section 3: Troubleshooting Yeast Two-Hybrid (Y2H) Screens
The Y2H system is a powerful genetic method for discovering binary protein interactions. However, it is prone to false positives and false negatives.
FAQ 3: My adenovirus "bait" protein is activating the reporter gene on its own (auto-activation). How can I fix this?
Answer: Auto-activation occurs when the bait protein itself has a transcriptional activation domain, leading to reporter gene expression even without an interacting "prey" protein. This is a common problem, especially with viral proteins that are designed to manipulate host transcription.
Troubleshooting Steps:
-
Use a Competitive Inhibitor: The most common solution is to add 3-aminotriazole (3-AT) to the selective media. 3-AT is a competitive inhibitor of the HIS3 reporter gene product. By titrating 3-AT, you can find a concentration that suppresses the basal auto-activation of your bait without inhibiting the stronger signal from a genuine interaction.[2][13]
-
Titration: Test a range of 3-AT concentrations (e.g., 1, 5, 10, 20, 50 mM) with your bait plasmid co-transformed with an empty prey vector.[1] The optimal concentration is the highest one that prevents growth in this negative control setup.
-
-
Use a More Stringent Reporter: If your yeast strain has multiple reporters (e.g., HIS3, ADE2, lacZ), a true interaction should activate most or all of them. Auto-activators often only weakly activate the most sensitive reporter (usually HIS3). Plating on more stringent selective media (e.g., lacking adenine) can help filter out false positives.
-
Truncate the Bait Protein: If the auto-activation domain can be mapped, you can create truncations of your bait protein that remove this domain while hopefully preserving the domain responsible for the interaction of interest.
-
Swap Bait and Prey: Clone your bait protein into the prey vector (fused to the Activation Domain) and your prey library into the bait vector (fused to the DNA-Binding Domain). The protein may not auto-activate in this new configuration.
Data Summary: 3-AT Titration for Suppressing Auto-activation
Table 3: Example 3-AT Titration to Determine Optimal Concentration
| 3-AT Concentration | Growth with Bait + Empty Prey (Auto-activation) | Growth with Bait + Known Interactor (Positive Control) | Interpretation |
| 0 mM | +++ (Fast Growth) | +++ (Fast Growth) | High background, unusable. |
| 5 mM | ++ (Slow Growth) | +++ (Fast Growth) | Background still present. |
| 20 mM | - (No Growth) | ++ (Slow Growth) | Optimal. Background is suppressed, true interaction is detectable. |
| 50 mM | - (No Growth) | - (No Growth) | Too stringent; inhibits true interaction signal. |
Note: The optimal 3-AT concentration is bait-dependent and must be determined for each new bait protein. Concentrations can range from 1 mM to over 100 mM.[1]
FAQ 4: My Y2H screen produced a long list of potential interactors. How do I know which ones are real?
Answer: Y2H screens are notorious for a high rate of false positives. These can be proteins that are "sticky" and bind many things non-specifically, or interactions that are artifacts of the yeast nucleus environment.[8] Rigorous validation is essential.
Validation Strategy:
-
Re-test Positives: Isolate the prey plasmids from positive yeast colonies and re-transform them into yeast with the original bait plasmid to confirm the interaction on a one-on-one basis. Also, co-transform with an unrelated bait (e.g., Lamin) to ensure the prey is not just a general "sticky" protein.
-
Use Orthogonal Methods: A true interaction should be verifiable by a different biochemical or biophysical method.
-
Co-Immunoprecipitation (Co-IP): Co-express both proteins in mammalian cells and perform a Co-IP (as described in Section 1) to see if they interact in a more biologically relevant context.
-
In Vitro Pulldown: Use purified, tagged versions of your proteins (e.g., GST-tagged bait and His-tagged prey) in a test tube to confirm a direct physical interaction.
-
-
Check for Biological Relevance: Does the interaction make sense? Check the subcellular localization of both proteins in human cells. An interaction between a nuclear viral protein and a mitochondrial host protein is likely an artifact unless there is evidence one of them relocalizes during infection.
Section 4: Visualizing an Adenovirus-Host Interaction Pathway
Adenovirus E3/19K-Mediated MHC-I Downregulation
To evade detection by cytotoxic T lymphocytes (CTLs), adenoviruses have evolved mechanisms to prevent the presentation of viral peptides on the cell surface. The E3/19K protein is a key player in this process. It binds to Major Histocompatibility Complex Class I (MHC-I) molecules in the endoplasmic reticulum (ER) and prevents their transport to the cell surface.[8]
Mechanism:
-
Binding in the ER: The luminal domain of E3/19K binds to newly synthesized MHC-I heavy chains.[8]
-
ER Retention/Retrieval: E3/19K possesses two signals that trap the complex in the ER. A dilysine motif in its cytoplasmic tail acts as an ER retrieval signal, capturing any complexes that escape to the Golgi. Additionally, the transmembrane domain (TMD) of E3/19K functions as a static ER retention signal.
-
Blocked Transport: By sequestering MHC-I molecules in the ER, E3/19K prevents them from being loaded with viral peptides and trafficking to the plasma membrane.
-
Immune Evasion: Without MHC-I on the surface, infected cells become invisible to CTLs, allowing the virus to persist.
Signaling Pathway Diagram: E3/19K Action
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Can Co-Immunoprecipitation (Co-IP) Be Used for Quantitative Comparison | MtoZ Biolabs [mtoz-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Highly Specific Protein Identification by Immunoprecipitation–Mass Spectrometry Using Antifouling Microbeads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 8. Effects of the Nature and Concentration of Salt on the Interaction of the HIV-1 Nucleocapsid Protein with SL3 RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intrinsic Structural Disorder in Adenovirus E1A: a Viral Molecular Hub Linking Multiple Diverse Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Co-immunoprecipitation: Principles and applications | Abcam [abcam.com]
- 11. Adenovirus L-E1A Activates Transcription through Mediator Complex-Dependent Recruitment of the Super Elongation Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimizing Workflows for LC/MS Analysis of Co-Immunoprecipitated Protein Complexes – “Soap Opera(tions)” - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identifying Novel Protein-Protein Interactions Using Co-Immunoprecipitation and Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Purified Adenovirus E3 Proteins
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of purified Adenovirus E3 proteins during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My purified Adenovirus E3 protein is aggregating. What are the common causes and how can I prevent this?
A1: Protein aggregation is a common issue, often caused by suboptimal buffer conditions, high protein concentration, or improper storage. To prevent aggregation:
-
Optimize Buffer Conditions:
-
pH: Maintain the buffer pH at least 1 unit away from the protein's isoelectric point (pI) to ensure a net charge and promote repulsion between molecules.
-
Ionic Strength: Adjust the salt concentration (e.g., 150-500 mM NaCl) to minimize electrostatic interactions that can lead to aggregation.
-
-
Protein Concentration: Work with the lowest feasible protein concentration. If high concentrations are necessary, consider adding stabilizing excipients.
-
Additives: Incorporate additives that are known to enhance protein stability. (See Table 1)
-
Detergents: For membrane-associated E3 proteins like the RID complex (E3-10.4K/14.5K), use of mild non-ionic or zwitterionic detergents is crucial for solubility and stability.
Q2: What are the recommended storage conditions for purified E3 proteins?
A2: For long-term stability, purified E3 proteins should be stored at -80°C. It is crucial to aliquot the protein solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to denaturation and aggregation. The inclusion of a cryoprotectant is highly recommended.
Q3: Which additives can I use to improve the stability of my purified E3 protein?
A3: Several additives can be screened to find the optimal conditions for your specific E3 protein. These generally work by stabilizing the protein's native conformation and preventing aggregation.
Troubleshooting Guide
Issue 1: Low Yield of Purified E3 Protein
| Possible Cause | Troubleshooting Steps |
| Inefficient cell lysis | Optimize lysis buffer with appropriate detergents (e.g., Triton X-100, Polysorbate 20) for membrane-associated E3 proteins. Consider mechanical lysis methods like sonication or freeze-thaw cycles in conjunction with enzymatic lysis.[1] |
| Protein degradation | Add protease inhibitors to the lysis buffer. Perform all purification steps at 4°C to minimize protease activity. |
| Poor binding to chromatography resin | Ensure the buffer conditions (pH, ionic strength) are optimal for binding to the chosen resin. For tagged proteins, confirm the tag is accessible and not sterically hindered. |
Issue 2: Protein Instability (Aggregation/Precipitation) During Purification
| Possible Cause | Troubleshooting Steps |
| Suboptimal buffer conditions | Screen a range of pH values and salt concentrations to find the optimal buffer for your protein's stability. |
| High local protein concentration on column | Use a resin with a lower binding capacity or load less protein. Employ a gradient elution instead of a step elution to minimize protein concentration shock. |
| Detergent incompatibility (for membrane proteins) | Screen a variety of mild detergents to find one that maintains the solubility and stability of your E3 membrane protein. |
Issue 3: Loss of Protein Activity Post-Purification
| Possible Cause | Troubleshooting Steps |
| Denaturation during elution | Use a gentle elution method, such as a shallow gradient. If using a pH shift for elution, neutralize the eluate immediately. |
| Absence of essential co-factors | If the E3 protein requires co-factors for its activity, ensure they are present in the final storage buffer. |
| Improper folding | Consider co-expression with chaperones or a slower induction at a lower temperature during protein expression to promote proper folding. |
Data Presentation
Table 1: Common Stabilizing Additives for Purified Proteins
| Additive | Typical Concentration | Mechanism of Action | Notes |
| Glycerol | 10-50% (v/v) | Cryoprotectant, increases solvent viscosity, stabilizes protein structure. | Commonly used for long-term storage at -80°C. |
| Sucrose | 4-10% (w/v) | Cryoprotectant, preferential exclusion from the protein surface, promoting a more compact state.[2] | Effective for both frozen storage and lyophilization. |
| Polyethylene Glycol (PEG) | 1-5% (w/v) | Excluded from the protein surface, promoting protein self-association in a native-like state. Can improve storage time.[3] | Molecular weight of PEG can influence its effectiveness. |
| Amino Acids (e.g., Arginine, Glycine) | 50-500 mM | Can suppress aggregation by interacting with hydrophobic patches on the protein surface. | |
| Non-ionic Detergents (e.g., Tween-20, Triton X-100) | 0.01-0.1% (v/v) | Prevent aggregation of hydrophobic proteins and can be used to solubilize membrane proteins.[1] | Critical for membrane-associated E3 proteins. |
| Magnesium Chloride (MgCl₂) | 1-2 mM | Can stabilize protein structure by interacting with charged residues. Often included in adenovirus storage buffers.[2] |
Experimental Protocols
Protocol 1: Thermal Shift Assay (TSA) for Stability Screening
This protocol allows for the rapid screening of different buffer conditions to determine the optimal conditions for protein stability. The principle is that a more stable protein will have a higher melting temperature (Tm).
-
Prepare Protein and Dye Mixture:
-
Dilute the purified E3 protein to a final concentration of 0.1-0.2 mg/mL in the test buffers.
-
Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
-
Set up the Assay Plate:
-
Pipette the protein-dye mixture into a 96-well PCR plate. Include appropriate controls (buffer with dye only).
-
-
Run the Assay:
-
Place the plate in a real-time PCR instrument.
-
Program a temperature ramp from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Monitor the fluorescence at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence versus temperature. The midpoint of the transition in the melting curve represents the Tm.
-
Higher Tm values indicate greater protein stability in that specific buffer condition.
-
Protocol 2: Dynamic Light Scattering (DLS) for Aggregation Analysis
DLS is a non-invasive technique used to measure the size distribution of particles in a solution, making it ideal for detecting protein aggregation.
-
Sample Preparation:
-
Prepare the purified E3 protein in the desired buffer at a suitable concentration (typically 0.1-1.0 mg/mL).
-
Filter the sample through a low-protein-binding 0.22 µm filter to remove dust and large aggregates.
-
-
DLS Measurement:
-
Transfer the filtered sample to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Allow the sample to equilibrate to the desired temperature.
-
Acquire data according to the instrument's software instructions.
-
-
Data Analysis:
-
The software will generate a size distribution profile.
-
An increase in the average particle size or the appearance of larger species over time indicates aggregation.
-
Visualizations
Caption: Workflow for screening optimal buffer conditions for purified E3 protein stability.
Caption: Decision tree for troubleshooting purified E3 protein aggregation.
References
- 1. Heterologous expression of adenovirus E3-gp19K in an E1a-deleted adenovirus vector inhibits MHC I expression in vitro, but does not prolong transgene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uke.de [uke.de]
- 3. Adenoviral Gene Delivery for Mammalian Expression—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
Adenovirus Titration and Quantification: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining adenovirus titration and quantification protocols.
Frequently Asked Questions (FAQs)
Q1: What is the difference between a physical titer and an infectious titer?
A1: A physical titer measures the total number of viral particles in a sample, including both infectious and non-infectious virions. This is often expressed as viral particles per milliliter (VP/mL). In contrast, an infectious titer, or biological titer, quantifies only the number of viral particles capable of infecting host cells and replicating. This is typically expressed as plaque-forming units per milliliter (PFU/mL) or infectious units per milliliter (IU/mL).[1] It's important to note that the physical titer is generally higher than the infectious titer.[1]
Q2: Why is accurate adenovirus titration and quantification important?
A2: Accurate titration is crucial for ensuring the reproducibility and comparability of experimental results between different laboratories and experiments.[2] In fields like gene therapy, the correct viral dose is critical for achieving therapeutic benefits while avoiding pathological consequences.[2] For instance, the U.S. FDA requires the ratio of viral particles to infectious units (VP:IU) to be determined for adenovirus vectors used in human gene therapy, with a common requirement for this ratio to be less than 30:1.[2]
Q3: Which titration method should I choose for my experiment?
A3: The choice of titration method depends on the specific experimental needs. For applications where the biological effect of the virus is paramount, such as in vivo studies or gene therapy, an infectious titer (plaque assay or TCID50) is more relevant.[2] For rapid quantification or when a reporter gene is not present, physical titration methods like qPCR are advantageous due to their speed and ease of use.[3][4]
Q4: What is a typical timeline for different adenovirus titration methods?
A4: The time required for adenovirus titration varies significantly between methods. Plaque assays are the most time-consuming, typically requiring 10 to 14 days to allow for visible plaque formation.[3][5] The TCID50 assay has a similar timeframe, often taking around 10 days to observe the cytopathic effect (CPE).[2][6] In contrast, qPCR-based methods are much faster, with results obtainable in as little as four hours.[3][7]
Q5: Can I titrate adenovirus from a crude lysate?
A5: Yes, some methods, particularly qPCR-based assays, are designed to titrate adenovirus from both crude lysates and purified viral preparations.[3][6][7] This allows for rapid quantification without the need for lengthy purification steps.
Troubleshooting Guides
Plaque Assay
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No plaques formed | - Virus stock is not viable (e.g., due to improper storage or multiple freeze-thaw cycles).- Virus concentration is too low.- The host cell line is not susceptible to the adenovirus serotype being used.[8] | - Use a fresh, properly stored aliquot of the virus.- Use a more concentrated virus stock or a lower dilution.- Confirm that the cell line is appropriate for your adenovirus. |
| Too many plaques or confluent lysis | - The virus concentration is too high.[8]- Inaccurate serial dilutions. | - Use higher dilutions of the virus stock to obtain a countable number of plaques (aim for 30-100 plaques per plate).[9]- Carefully re-check dilution calculations and pipetting techniques. |
| Small or unclear plaques | - The agar overlay is too concentrated or too thick, inhibiting virus diffusion.[8]- Suboptimal incubation conditions (temperature, CO2).- Some adenovirus strains naturally produce small plaques.[8] | - Ensure the top agar concentration is appropriate (typically 0.6% to 0.7%).[8]- Optimize incubation conditions for both the host cells and the virus.- Compare with a control virus known to form clear plaques. |
| Fuzzy or diffuse plaques | - The plates were moved before the top agar solidified.- The cell monolayer density is too high or too low.[8] | - Allow plates to sit undisturbed until the overlay is fully solidified.- Optimize the initial cell seeding density to achieve a uniform monolayer. |
| Contamination (bacterial or fungal) | - Non-sterile technique or reagents. | - Use sterile technique, including working in a laminar flow hood and using filtered pipette tips.- Ensure all media and reagents are sterile. |
TCID50 (50% Tissue Culture Infectious Dose) Assay
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent results between replicates | - Pipetting errors during serial dilutions.- Uneven cell seeding in the 96-well plate. | - Use calibrated pipettes and change tips between dilutions.- Ensure cells are thoroughly resuspended before plating to achieve a uniform cell monolayer in each well. |
| Difficulty in determining CPE (Cytopathic Effect) | - The CPE is subtle or develops slowly.- Cell death is due to factors other than viral infection (e.g., poor cell health, toxicity of the viral prep). | - Use a positive control with a known virus that produces clear CPE.- Include uninfected control wells to monitor cell health.- Consider using a viability stain (e.g., crystal violet) to enhance visualization of cell death. |
| All wells are positive or all are negative | - The dilution range is not appropriate for the virus stock's concentration. | - Adjust the range of serial dilutions. If all wells are positive, start with a higher initial dilution. If all are negative, use a lower initial dilution. |
qPCR-Based Titration
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor amplification efficiency or no signal | - PCR inhibitors are present in the purified viral DNA.- Incorrect primer/probe sequences for the adenovirus serotype.- Low viral DNA concentration. | - Ensure the DNA purification method effectively removes inhibitors.- Verify that the primers and probes target a conserved region of the adenovirus genome for your serotype.- Concentrate the viral stock or use a larger volume for DNA extraction. |
| High variability in Ct values between replicates | - Pipetting errors when setting up qPCR reactions.- Inaccurate initial DNA quantification. | - Use a master mix to minimize pipetting variability.- Ensure accurate and consistent dilution of the standard curve and viral DNA samples. |
| Discrepancy between qPCR titer and infectious titer | - The qPCR assay quantifies all viral genomes, including those from non-infectious particles.- The ratio of viral particles to infectious units can vary between viral preparations.[2] | - This is an inherent difference between the methods. It can be useful to establish a correlation between the physical (qPCR) and infectious (plaque or TCID50) titers for your specific viral vector system.[7] |
Quantitative Data Summary
| Parameter | Plaque Assay | TCID50 Assay | qPCR-Based Assay |
| Unit of Measurement | PFU/mL (Plaque Forming Units/mL) | TCID50/mL, convertible to PFU/mL | VP/mL (Viral Particles/mL) or GC/mL (Genome Copies/mL) |
| Typical Titer Range (Purified Stock) | 10^9 - 10^10 PFU/mL[10] | Similar to Plaque Assay | 10^10 - 10^13 VP/mL[2] |
| Time to Result | 10 - 14 days[3][5] | ~10 days[2][6] | ~4 hours[3][7] |
| Assay Principle | Measures infectious virus based on localized cell lysis in a monolayer under a semi-solid overlay. | Measures infectious virus by determining the dilution at which 50% of cell cultures show cytopathic effect.[11] | Quantifies the number of viral genomes using real-time PCR.[3][4] |
| Linear Range | Dependent on countable plaques (typically 30-100). | Dependent on statistical calculation from serial dilutions. | Wide dynamic range, often spanning 6-7 orders of magnitude.[2][3] |
| Detection Limit | Dependent on the volume of virus plated. | Can be more sensitive than plaque assay, especially when combined with qPCR for endpoint detection.[11] | High sensitivity, can detect as low as 10-100 copies/mL.[12][13] |
Experimental Protocols
Adenovirus Titration by Plaque Assay
This method quantifies the number of infectious viral particles by counting the number of plaques formed on a monolayer of permissive cells.
Materials:
-
HEK293 or A549 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium for dilutions
-
Adenovirus stock
-
6-well plates
-
2X Plaquing Media
-
1% Agarose, melted and cooled to 44°C
-
Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)
Procedure:
-
Cell Seeding: Seed HEK293 cells in 6-well plates at a density that will result in a 90-100% confluent monolayer the next day.[10]
-
Serial Dilutions: On the day of infection, prepare ten-fold serial dilutions of the adenovirus stock in serum-free medium. A typical range would be 10⁻⁵ to 10⁻¹².[6]
-
Infection: Aspirate the growth medium from the cell monolayers. Infect the cells by adding 200 µL of each viral dilution to a well.[14] Gently rock the plates to ensure even distribution.
-
Adsorption: Incubate the plates at 37°C for 1-2 hours to allow for viral adsorption, rocking the plates every 15-20 minutes.
-
Agarose Overlay: Prepare the overlay by mixing equal volumes of 2X Plaquing Media and 1% agarose (both pre-warmed to 37-44°C).[10][14] Aspirate the viral inoculum and gently add 2 mL of the agarose overlay to each well.
-
Incubation: Allow the overlay to solidify at room temperature for 15-20 minutes.[10] Incubate the plates at 37°C in a CO2 incubator for 6-10 days, or until plaques are visible.
-
Plaque Visualization and Counting: To visualize plaques, add 1 mL of Crystal Violet solution to each well and incubate for 10-15 minutes. Aspirate the stain and wash with water. Count the number of clear zones (plaques).
-
Titer Calculation: Calculate the titer using the following formula: Titer (PFU/mL) = (Average number of plaques) / (Dilution factor x Volume of inoculum in mL)
Adenovirus Titration by TCID50 Assay
This endpoint dilution assay determines the virus concentration required to infect 50% of the inoculated cell cultures.
Materials:
-
HEK293 cells
-
Complete growth medium (DMEM with 2% FBS)
-
96-well flat-bottom plates
-
Adenovirus stock
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of medium.[6]
-
Serial Dilutions: Prepare ten-fold serial dilutions of the adenovirus stock, from 10⁻¹ to 10⁻¹².[6]
-
Infection: Add 100 µL of each viral dilution to 10 replicate wells (from 10⁻⁵ to 10⁻¹²).[6] Add 100 µL of medium to 10 wells to serve as negative controls.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 10 days.[6]
-
Scoring: Examine the wells for the presence of cytopathic effect (CPE) using an inverted microscope. A well is scored as positive if any CPE is observed.
-
Titer Calculation: Use the Spearman-Kärber method to calculate the TCID50/mL.
Adenovirus Quantification by qPCR
This method quantifies the viral genome copy number in a sample.
Materials:
-
Adenovirus stock (crude lysate or purified)
-
DNase I
-
Proteinase K
-
Viral DNA purification kit
-
qPCR master mix (e.g., with SYBR Green or TB Green)
-
Primers specific to a conserved region of the adenovirus genome
-
Calibrated DNA standard of known copy number
Procedure:
-
DNAse Treatment: Treat an aliquot of the viral stock with DNase I to remove any contaminating cellular or plasmid DNA.[7]
-
Viral Lysis and DNA Purification: Inactivate the DNase and lyse the viral capsids using Proteinase K. Purify the viral genomic DNA using a commercial kit.[7]
-
qPCR Setup: Prepare a standard curve by making serial dilutions of the calibrated adenovirus DNA control.[3] Set up qPCR reactions containing the qPCR master mix, primers, and either the purified viral DNA or the DNA standards.
-
qPCR Run: Perform the qPCR on a real-time PCR instrument.
-
Data Analysis: Generate a standard curve by plotting the Ct values of the standards against the logarithm of their copy numbers.[3] Determine the copy number of the viral DNA samples by comparing their Ct values to the standard curve.
-
Titer Calculation: Calculate the viral genome content of the original sample, accounting for all dilution factors during the purification and reaction setup.
Visualizations
Caption: Workflow for Adenovirus Titration by Plaque Assay.
Caption: Relationship between Physical and Biological Titration Methods.
References
- 1. Adenovirus Titration - Creative Biogene [creative-biogene.com]
- 2. A rapid Q-PCR titration protocol for adenovirus and helper-dependent adenovirus vectors that produces biologically relevant results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenoviral titration by quantitative PCR [takarabio.com]
- 4. contractlaboratory.com [contractlaboratory.com]
- 5. blog.addgene.org [blog.addgene.org]
- 6. med.upenn.edu [med.upenn.edu]
- 7. takarabio.com [takarabio.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Measuring the Infectious Titer of Recombinant Adenovirus Using Tissue Culture Infection Dose 50% (TCID50) End-Point Dilution and Quantitative Polymerase Chain Reaction (qPCR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Frontiers | A qPCR-Based Method for Quantification of RCA Contaminants in Oncolytic Adenovirus Products [frontiersin.org]
- 14. andrewslab.ca [andrewslab.ca]
Technical Support Center: Enhancing E3-Deleted Adenoviral Vector Efficacy
Welcome to the technical support center for researchers, scientists, and drug development professionals working with E3-deleted adenoviral vectors. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges and enhance the efficacy of your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experimental workflow, offering potential causes and actionable solutions.
Issue 1: Low Transduction Efficiency
Symptoms:
-
Low percentage of target cells expressing the transgene (e.g., as measured by fluorescence microscopy or flow cytometry).
-
Weak signal in downstream assays (e.g., Western blot, qPCR).
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Low CAR Receptor Expression: | Many cell types have low levels of the coxsackie-adenovirus receptor (CAR), the primary receptor for adenovirus serotype 5 (Ad5). |
| Solution 1: Capsid Modification. Modify the adenoviral fiber protein to enable CAR-independent entry. Incorporating an RGD motif allows binding to cell surface integrins, while a polylysine (pK7) motif facilitates interaction with heparan sulfate proteoglycans. A dual-modified vector (Ad5.RGD.pK7) can have an additive effect on improving gene transfer efficiency.[1] | |
| Solution 2: Use of Transduction Enhancers. Cationic polymers like Polybrene and poly-L-lysine can neutralize the negative charge of the cell membrane and the virion, facilitating interaction.[2] | |
| Suboptimal Multiplicity of Infection (MOI): | The number of viral particles per cell may be too low for efficient transduction of your specific cell type. |
| Solution: MOI Titration. Perform a pilot experiment with a range of MOIs (e.g., 10, 50, 100, 500) to determine the optimal concentration that yields the highest transduction efficiency without significant cytotoxicity. | |
| Presence of Neutralizing Antibodies: | In in vivo studies, pre-existing immunity to adenovirus can lead to rapid clearance of the vector. |
| Solution 1: Serotype Switching. Use an adenoviral vector based on a different serotype to which the host has no pre-existing immunity. | |
| Solution 2: PEGylation. Covalently attaching polyethylene glycol (PEG) to the viral capsid can shield it from neutralizing antibodies and reduce uptake by the innate immune system.[3][4] | |
| Incorrect Viral Titer: | The actual infectious titer of your viral stock may be lower than estimated. |
| Solution: Re-titer the Viral Stock. Use a reliable method such as a plaque assay to determine the infectious titer (plaque-forming units per milliliter, PFU/mL) rather than relying solely on a physical titer (viral particles per milliliter, vp/mL). |
Issue 2: High Cytotoxicity
Symptoms:
-
Significant cell death, detachment, or morphological changes after transduction.
-
Reduced cell viability in proliferation or metabolic assays.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| High MOI: | An excessive number of viral particles per cell can lead to toxicity. |
| Solution: Optimize MOI. Use the lowest MOI that achieves the desired level of transgene expression. | |
| Toxic Transgene Product: | The expressed protein of interest may be inherently toxic to the cells, especially at high expression levels. |
| Solution 1: Use a Weaker or Inducible Promoter. Replace a strong constitutive promoter (e.g., CMV) with a weaker one or an inducible system (e.g., Tet-On/Off) to control the level and timing of transgene expression. | |
| Solution 2: Partial E3 Deletion. For potentially toxic transgenes, using a vector with a partial E3 deletion that retains anti-apoptotic E3 sequences can help delay premature death of the packaging cells and improve vector stability.[5] | |
| Contamination with Replication-Competent Adenovirus (RCA): | The presence of RCA can lead to uncontrolled viral replication and subsequent cell lysis. |
| Solution: Test for and Eliminate RCA. Screen your viral stock for RCA using a sensitive detection method. If RCA is detected, plaque-purify your vector to isolate a clone free of contamination. | |
| Impure Viral Preparation: | Residual impurities from the virus production and purification process can be toxic to cells. |
| Solution: Re-purify the Viral Stock. Ensure high purity of your viral preparation, for instance by using double cesium chloride (CsCl) gradient ultracentrifugation. |
Issue 3: Poor or Unstable Transgene Expression
Symptoms:
-
Initial transgene expression is high but diminishes rapidly over time.
-
Inconsistent expression levels across experiments.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Immune Response to Transgene or Viral Proteins: | In in vivo studies, the host immune system can recognize and eliminate transduced cells. |
| Solution 1: Inclusion of the E3 Region. Incorporating the adenoviral E3 region, which has immunomodulatory functions, can help to suppress the host immune response and prolong transgene expression.[6][7] | |
| Solution 2: Use of Immunosuppressive Agents. Co-administration of immunosuppressive drugs can dampen the host's immune response to the vector and transgene. | |
| Promoter Silencing: | The promoter driving your transgene may be silenced over time in your target cells. |
| Solution: Choose a More Stable Promoter. The choice of promoter can significantly impact the stability of transgene expression. For example, in some cell types, the EF1α or PGK promoters may provide more stable long-term expression compared to the CMV promoter.[8] | |
| Inappropriate Vector Design: | Shared regulatory elements between expression cassettes in vectors expressing multiple transgenes can lead to poor expression. |
| Solution: Optimize Vector Construct. Avoid using the same intron and enhancer in multiple expression cassettes within the same vector, as this can negatively impact transgene expression and immunogenicity.[9] | |
| Influence of Other Viral Genes: | The absence of certain viral genes, such as those in the E4 region, can affect the activity of some promoters. |
| Solution: Consider E4 Function. For certain promoters like CMV, the presence of the E4 ORF3 gene product can be crucial for establishing and maintaining high levels of transgene expression.[10][11] |
Data Presentation: Comparison of Enhancement Strategies
The following tables summarize quantitative data on various strategies to enhance the efficacy of adenoviral vectors.
Table 1: Capsid Modifications to Enhance Transduction Efficiency
| Modification | Target Receptor/Mechanism | Fold Increase in Transduction Efficiency (approx.) | Cell Types/Conditions |
| RGD Motif | Integrins | 3-fold | Primary T cells[12] |
| Polylysine (pK7) | Heparan Sulfate Proteoglycans | Varies by cell type | CAR-negative cells |
| RGD and pK7 (Dual) | Integrins and Heparan Sulfate | Additive effect, higher than single modifications | CAR-positive and CAR-negative cells[1] |
Table 2: Use of Transduction Enhancers
| Enhancer | Fold Increase in Mean Fluorescence Intensity (approx.) | Cell Type |
| Polybrene | 91-fold | Human Mesenchymal Stromal Cells (hMSCs)[2] |
| Poly-L-lysine | 135-fold | Human Mesenchymal Stromal Cells (hMSCs)[2] |
| Human Lactoferrin | 100-fold | Human Mesenchymal Stromal Cells (hMSCs)[2] |
Table 3: Strategies to Reduce Immunogenicity
| Strategy | Effect | Quantitative Data (approx.) |
| PEGylation (20-kDa PEG) | Reduced recognition by neutralizing antibodies | ~50% reduction in antibody recognition in vitro[13] |
| Reduced innate immune response | ~75% reduction in IL-6 levels in mice[3] | |
| Inclusion of E3 Region | Prolonged transgene expression | Expression maintained for >4 months vs. <8 weeks for E3-deleted vector[6] |
Mandatory Visualizations
Diagram 1: Adenoviral Vector Transduction Pathway and Enhancement Strategies
Caption: Adenoviral vector entry pathways and modification strategies.
Diagram 2: Troubleshooting Logic for Low Transduction Efficiency
Caption: Troubleshooting workflow for low adenoviral transduction.
Experimental Protocols
Protocol 1: Purification of Adenovirus by Double Cesium Chloride (CsCl) Gradient Ultracentrifugation
This protocol describes a standard method for purifying high-titer, high-purity adenoviral vectors.
Materials:
-
Adenovirus-infected cell lysate
-
10 mM Tris-HCl, pH 8.0
-
Cesium chloride (CsCl), biological grade
-
Light CsCl solution (1.25 g/mL)
-
Heavy CsCl solution (1.40 g/mL)
-
Ultracentrifuge tubes (e.g., SW41 or SW28)
-
Ultracentrifuge and appropriate rotor
-
Syringes and 18G needles
-
Dialysis cassette (10,000 MWCO)
-
Dialysis buffer (e.g., PBS with 10% glycerol)
Procedure:
-
Prepare Crude Lysate: Harvest adenovirus-infected cells and subject them to three cycles of freeze-thaw to lyse the cells and release viral particles.
-
Clarify Lysate: Centrifuge the crude lysate at a low speed (e.g., 2,000 x g for 15 minutes at 4°C) to pellet cell debris. Carefully collect the supernatant containing the virus.
-
First CsCl Gradient: a. In an ultracentrifuge tube, carefully layer 3 mL of the heavy CsCl solution at the bottom. b. Slowly overlay 3 mL of the light CsCl solution on top of the heavy layer. c. Gently overlay the clarified viral lysate on top of the CsCl gradient. d. Fill the tube with mineral oil or buffer as required by the rotor manufacturer.
-
First Ultracentrifugation: Centrifuge at high speed (e.g., 35,000 rpm in an SW41 rotor) for at least 2 hours at 4°C. A milky white band containing the virus should be visible between the two CsCl layers.
-
Virus Collection: Carefully puncture the side of the tube with a syringe and 18G needle just below the viral band and aspirate the band.
-
Second CsCl Gradient and Ultracentrifugation: Repeat steps 3 and 4 with the collected viral band to further increase purity.
-
Desalting by Dialysis: a. Transfer the purified virus from the second gradient into a dialysis cassette. b. Dialyze against a large volume of cold dialysis buffer overnight at 4°C, with at least two buffer changes.
-
Final Collection and Storage: a. Collect the virus from the dialysis cassette. b. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Adenovirus Titration by Plaque Assay
This protocol determines the concentration of infectious viral particles in a sample.
Materials:
-
HEK293 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
6-well plates
-
Adenovirus stock to be titered
-
Serum-free medium
-
Agarose overlay solution (e.g., 2x growth medium mixed 1:1 with 1% low-melting-point agarose)
-
Neutral Red solution (optional, for visualization)
Procedure:
-
Cell Seeding: Seed HEK293 cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Serial Dilutions: Prepare 10-fold serial dilutions of your viral stock in serum-free medium (e.g., 10⁻⁶ to 10⁻¹¹).
-
Infection: a. Aspirate the growth medium from the confluent cell monolayers. b. Infect the cells by adding 500 µL of each viral dilution to separate wells. Include a negative control well with no virus. c. Incubate for 1-2 hours at 37°C, gently rocking the plates every 15-20 minutes to ensure even distribution of the virus.
-
Agarose Overlay: a. After the incubation period, aspirate the viral inoculum. b. Gently overlay each well with 2 mL of the agarose overlay solution, which should be cooled to ~42°C. c. Allow the agarose to solidify at room temperature for 20-30 minutes.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for 7-14 days, or until plaques (clear zones of lysed cells) are visible.
-
Plaque Visualization and Counting: a. Plaques can be visualized by holding the plate up to a light source. b. Optionally, add a second overlay containing a vital stain like Neutral Red to enhance plaque visibility. c. Count the number of plaques in the wells with a countable number (typically 10-100 plaques).
-
Titer Calculation: Calculate the viral titer in PFU/mL using the following formula: Titer (PFU/mL) = (Number of plaques) / (Dilution factor x Volume of inoculum in mL)
Protocol 3: Detection of Replication-Competent Adenovirus (RCA)
This protocol is a cell-based assay to detect the presence of contaminating RCA in a replication-deficient adenoviral vector stock.
Materials:
-
A549 cells (or another cell line that is non-permissive for E1-deleted adenovirus replication)
-
Complete growth medium
-
Tissue culture flasks or plates
-
Adenovirus stock to be tested
-
Positive control (wild-type adenovirus)
-
Negative control (uninfected cells)
Procedure:
-
Cell Seeding: Seed A549 cells in tissue culture flasks or plates.
-
Infection: Once the cells are sub-confluent, infect them with a high concentration of your adenoviral vector stock. A standard recommendation is to test at least 10⁹ viral particles. Include positive and negative controls.
-
Incubation and Observation: a. Incubate the infected cells at 37°C. b. Observe the cells for the appearance of cytopathic effect (CPE), which includes cell rounding, detachment, and lysis. This may take up to 10-14 days.
-
Passaging: a. After the initial incubation period, lyse the cells by freeze-thawing. b. Use this lysate to infect a fresh culture of A549 cells. This passaging step allows for the amplification of any low-level RCA contamination. c. Repeat this process for a total of 3-5 passages.
-
Final Observation: Observe the cells from the final passage for any signs of CPE. The presence of CPE indicates RCA contamination. The positive control should show extensive CPE, while the negative control should show none.
Frequently Asked Questions (FAQs)
-
Q1: What is the main advantage of using an E3-deleted adenoviral vector?
-
The primary advantage is an increased cloning capacity. The E3 region is non-essential for viral replication in vitro, and its deletion allows for the insertion of larger transgenes, typically increasing the capacity to over 8 kb.[9]
-
-
Q2: What are the consequences of deleting the E3 region in terms of vector efficacy in vivo?
-
The E3 region encodes proteins that help the wild-type virus evade the host immune system. Deleting this region can lead to a more robust host immune response against the vector-transduced cells, potentially shortening the duration of transgene expression. Conversely, including the E3 region in a vector can prolong transgene expression by modulating the host's immune response.[6][7]
-
-
Q3: How can I increase the cloning capacity of my adenoviral vector even further?
-
To accommodate even larger transgenes (up to 36 kb), you can use third-generation "gutless" or high-capacity adenoviral vectors. These vectors are deleted of all viral coding sequences, retaining only the inverted terminal repeats (ITRs) and the packaging signal. However, their production is more complex as it requires a helper virus.
-
-
Q4: What is the difference between physical titer (vp/mL) and infectious titer (PFU/mL)?
-
The physical titer measures the total number of viral particles in a sample, including both infectious and non-infectious particles. It is often determined by measuring the optical density at 260 nm. The infectious titer measures only the number of particles capable of infecting cells and producing progeny, determined by assays like the plaque assay. The ratio of physical to infectious particles is an indicator of the quality of the viral preparation, with lower ratios being desirable.
-
-
Q5: How should I store my purified adenoviral vector?
-
Purified adenoviral vectors should be aliquoted to avoid multiple freeze-thaw cycles and stored at -80°C in a buffer containing a cryoprotectant like glycerol (typically 10%). Repeated freezing and thawing can significantly reduce the infectious titer.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Transduction Enhancers Enable Efficient Human Adenovirus Type 5-Mediated Gene Transfer into Human Multipotent Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Shielding Adenoviral Vectors with Polyethylene Glycol on Vector-Specific and Vaccine-Mediated Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEGylated Adenoviruses: From Mice to Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Partial E3 Deletion in Replication-Defective Adenoviral Vectors Allows for Stable Expression of Potentially Toxic Transgene Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stabilization of transgene expression by incorporation of E3 region genes into an adenoviral factor IX vector and by transient anti-CD4 treatment of the host - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insertion of the adenoviral E3 region into a recombinant viral vector prevents antiviral humoral and cellular immune responses and permits long-term gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. Construction and Characterization of E1- and E3-Deleted Adenovirus Vectors Expressing Two Antigens from Two Separate Expression Cassettes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Generation of an Adenovirus Vector Lacking E1, E2a, E3, and All of E4 except Open Reading Frame 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of Adenovirus-Mediated Transgene Expression by the Viral E4 Gene Products: Requirement for E4 ORF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhanced transduction and replication of RGD-fiber modified adenovirus in primary T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Adenovirus Cell Culture & Infection Technical Support Center
Welcome to the Adenovirus Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during adenovirus cell culture and infection experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended biosafety level for working with adenoviral vectors?
A1: Work with adenoviral vectors should generally be conducted at Biosafety Level 2 (BSL-2).[1][2] This involves using a certified Class II biological safety cabinet for all manipulations that could generate aerosols, such as pipetting, harvesting cells, and centrifugation.[2][3] Personal protective equipment (PPE), including lab coats, gloves, and safety glasses, is mandatory.[4] Depending on the nature of the transgene insert (e.g., an oncogene), a higher biosafety level may be required at the discretion of the Institutional Biosafety Committee (IBC).[2]
Q2: My adenovirus preparation has a low titer. What are the possible causes and solutions?
A2: Low viral titer is a common issue with several potential causes. Refer to the troubleshooting guide below for a systematic approach to diagnosing and resolving this problem. Key factors to consider include the health of the packaging cells (e.g., HEK293), the efficiency of transfection, the integrity of the viral vector plasmid, and the number of amplification rounds.[5][6] For instance, ensuring packaging cells are 90-95% confluent at the time of transfection is crucial.[5] Also, inserts larger than 7.5 kb can lead to decreased viral titers.[5][7]
Q3: I am observing high cytotoxicity in my target cells after infection. What could be the reason?
A3: Excessive cytotoxicity can obscure experimental results. The primary causes include using too much crude viral stock, contamination with replication-competent adenovirus (RCA), or the inherent toxicity of the transgene being expressed.[5][8] To mitigate this, consider reducing the amount of viral stock used, purifying the virus, or screening for RCA contamination.[5] If the transgene is toxic, using an inducible expression system may be necessary.[8]
Q4: What is Replication-Competent Adenovirus (RCA) and why is it a concern?
A4: Replication-competent adenovirus (RCA) are viral particles that can replicate autonomously in host cells.[9] In the context of replication-defective adenoviral vectors, which are typically deleted in the E1 region, RCAs can arise from recombination events between the vector and the E1-complementing packaging cell line (e.g., HEK293).[10][11] The presence of RCA is a safety concern as it can lead to unintended viral replication, increased cytotoxicity, and inflammation.[12][13] Regulatory agencies like the FDA have strict limits on the allowable levels of RCA in clinical-grade vector preparations.[13][14]
Q5: How can I test my viral stock for RCA contamination?
A5: Several methods are available to detect RCA. A common approach is a cell-based cytopathic effect (CPE) assay, where the viral stock is used to infect a cell line that supports RCA replication but not the replication-defective vector (e.g., A549 cells).[9][11][15] The appearance of CPE after a specified incubation period indicates the presence of RCA.[11] More sensitive methods combine this cell culture amplification with PCR to detect E1-specific sequences.[9][12][16]
Troubleshooting Guides
Problem 1: Low Viral Titer
This guide provides a step-by-step approach to troubleshooting low yields of adenovirus.
Caption: Troubleshooting workflow for low adenovirus titer.
Problem 2: Poor Transgene Expression Post-Infection
Even with a good viral titer, downstream transgene expression can be suboptimal.
Caption: Troubleshooting workflow for poor transgene expression.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| HEK293 Cell Confluency for Transfection | 90-95% | Overconfluent or under-confluent cells can lead to poor transfection efficiency and lower viral yields.[5] |
| Adenovirus Vector Insert Size Limit | < 7.5 kb | Larger inserts can negatively impact viral packaging and reduce the final titer.[5][7] |
| Viral Stock Storage | -80°C | Aliquot virus to avoid more than 10 freeze-thaw cycles, as this can reduce infectivity.[5][17] |
| Optimal Harvest Time (Protein Expression) | 24-72 hours post-infection | The peak of protein expression can vary. Do not harvest cells before 24 hours.[5] |
| Purified Adenovirus A260/A280 Ratio | 1.2 - 1.4 | This ratio reflects the purity of the viral preparation with respect to protein contamination.[15][16] |
| Multiplicity of Infection (MOI) for Initial Testing | 3 - 1000 | The optimal MOI is highly cell-type dependent and should be determined empirically.[18][19] |
Experimental Protocols
Protocol 1: Adenovirus Titer Determination by Plaque Assay
This protocol allows for the quantification of infectious viral particles.
-
Cell Seeding: Seed HEK293 or a similar complementing cell line in 6-well plates. Aim for the cells to reach 95-100% confluency on the day of infection.
-
Serial Dilutions: Prepare 10-fold serial dilutions of your adenovirus stock (e.g., 10⁻⁶ to 10⁻¹¹) in serum-free cell culture medium.
-
Infection: Remove the growth medium from the 6-well plates and infect the cell monolayers in duplicate with 500 µL of each viral dilution. Gently rock the plates every 15 minutes for 1-2 hours in a 37°C incubator to ensure even distribution.
-
Agarose Overlay:
-
Prepare a 2% agarose solution in water and sterilize by autoclaving. Cool to 42°C in a water bath.
-
Prepare a 2X solution of complete growth medium and warm to 37°C.
-
Mix equal volumes of the 2% agarose and 2X medium to create a 1% agarose overlay.
-
Carefully aspirate the viral inoculum from the cells and gently add 2 mL of the 1% agarose overlay to each well.
-
-
Incubation: Allow the overlay to solidify at room temperature for 20-30 minutes. Incubate the plates at 37°C in a CO₂ incubator for 7-14 days, or until plaques (zones of cell death) are visible.
-
Staining and Counting:
-
Add 1 mL of the 1% agarose overlay containing a vital stain (e.g., 0.01% Neutral Red) to each well and incubate for 2-4 hours.
-
Count the number of plaques in the wells that have a countable number (typically 10-100 plaques).
-
-
Titer Calculation: Calculate the titer in Plaque Forming Units per mL (PFU/mL) using the following formula:
-
Titer (PFU/mL) = (Number of plaques) / (Dilution factor × Volume of inoculum in mL)
-
Protocol 2: Standard Adenovirus Infection for Transgene Expression
This protocol outlines a general procedure for infecting target cells.
-
Cell Seeding: The day before infection, seed your target cells in the desired plate format (e.g., 12-well or 24-well plates). The cell density should be such that they are 70-80% confluent at the time of infection.[6]
-
MOI Calculation: Determine the required volume of viral stock based on the desired Multiplicity of Infection (MOI), the number of cells per well, and the viral titer (PFU/mL).
-
Formula: Volume of Virus (mL) = (MOI × Number of Cells) / Titer (PFU/mL)
-
-
Infection:
-
Thaw the viral stock aliquot on ice.
-
Dilute the calculated volume of virus in a small amount of serum-free or low-serum medium.
-
Remove the existing medium from the cells and add the diluted virus.
-
Incubate at 37°C for 2-4 hours, gently rocking the plate periodically.
-
-
Post-Infection: After the incubation period, add complete growth medium to the wells. It is not always necessary to remove the viral inoculum, but if cytotoxicity is a concern, you can replace the medium entirely after the 2-4 hour incubation.
-
Incubation and Analysis: Incubate the infected cells for the desired period (e.g., 24, 48, or 72 hours) before harvesting for downstream analysis (e.g., Western blot, qPCR, fluorescence microscopy).
Visualizations
Adenovirus Cell Entry Pathway
This diagram illustrates the key steps involved in adenovirus entry into a host cell.
Caption: Key steps of the adenovirus cell entry pathway.[20][21][22]
References
- 1. sc.edu [sc.edu]
- 2. ipo.rutgers.edu [ipo.rutgers.edu]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. Adenoviral Gene Delivery for Mammalian Expression—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting Low Viral Titer | VectorBuilder [en.vectorbuilder.com]
- 8. Adenovirus Vector Designed for Expression of Toxic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Replication-Competent Adenovirus Assay - Creative Biolabs [creative-biolabs.com]
- 10. criver.com [criver.com]
- 11. Replication-Competent Adenovirus Testing - Creative Biogene QVirus™ Platform [qvirus.creative-biogene.com]
- 12. Replication-competent Adenovirus Assay - CD BioSciences [biospeeds.com]
- 13. mdpi.com [mdpi.com]
- 14. A replication-competent adenovirus assay for E1-deleted Ad35 vectors produced in PER.C6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. blog.addgene.org [blog.addgene.org]
- 16. od260.com [od260.com]
- 17. blog.addgene.org [blog.addgene.org]
- 18. genemedi.net [genemedi.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. The Revolving Door of Adenovirus Cell Entry: Not All Pathways Are Equal - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Adenovirus System – Introduction | abm Inc. [info.abmgood.com]
improving signal-to-noise in E3 protein immunoprecipitation
Welcome to the technical support center for E3 protein immunoprecipitation (IP). This guide provides troubleshooting advice and answers to frequently asked questions to help you improve the signal-to-noise ratio in your E3 ligase IP experiments.
Troubleshooting Guide
Issue 1: Low or No Signal for the Target E3 Ligase or its Substrate
| Possible Cause | Recommendation | Detailed Protocol/Experimental Considerations |
| Low Protein Expression | Confirm the expression level of your target protein in the chosen cell line or tissue.[1] A positive control is recommended to validate experimental results.[1] | Protocol: Lysate Preparation and Positive Control. 1. Culture a cell line known to express the target E3 ligase or substrate as a positive control. 2. Lyse cells using a non-denaturing buffer (e.g., Cell Lysis Buffer, not RIPA buffer which can disrupt protein-protein interactions).[1] 3. Perform a western blot on a small fraction of the lysate (input) to confirm the presence of the target protein before proceeding with immunoprecipitation.[1] |
| Transient or Weak Interaction | The interaction between an E3 ligase and its substrate is often transient, making it difficult to capture.[2][3] Strategies to stabilize the interaction are necessary. | Protocol: In vivo Crosslinking. For very transient interactions, consider in vivo crosslinking with formaldehyde or other crosslinkers prior to cell lysis. This will covalently link interacting proteins. Be aware that crosslinking conditions need to be optimized to avoid non-specific crosslinking and ensure efficient elution later. |
| Rapid Substrate Degradation | Many E3 ligase substrates are rapidly targeted for proteasomal degradation upon ubiquitination.[2][3] | Protocol: Proteasome Inhibition. Treat cells with a proteasome inhibitor, such as MG132 (10-20 µM), for 2-6 hours before harvesting. This will lead to the accumulation of ubiquitinated substrates and stabilize the E3-substrate complex.[3] |
| Suboptimal Lysis Buffer | Harsh lysis buffers can disrupt the interaction between the E3 ligase and its substrate.[1] | Buffer Selection: Start with a gentle lysis buffer containing non-ionic detergents (e.g., NP-40 or Triton X-100).[4] Avoid strong ionic detergents like SDS unless performing denaturing immunoprecipitation. Sonication can be crucial for extracting nuclear and membrane proteins without disrupting most protein complexes.[1] |
| Inefficient Antibody | The antibody may not be suitable for immunoprecipitation. | Antibody Validation: Use a high-quality antibody that has been validated for IP.[5] Test different antibody concentrations to find the optimal amount. Include an isotype control to ensure the observed binding is specific. |
Issue 2: High Background or Non-Specific Binding
| Possible Cause | Recommendation | Detailed Protocol/Experimental Considerations |
| Non-specific binding to beads | Proteins can non-specifically bind to the Protein A/G beads.[1] | Protocol: Pre-clearing Lysate. 1. Before adding the primary antibody, incubate the cell lysate with beads alone for 30-60 minutes at 4°C.[1] 2. Centrifuge to pellet the beads and transfer the supernatant (the pre-cleared lysate) to a new tube for the actual immunoprecipitation. This removes proteins that would non-specifically bind to the beads. |
| Insufficient Washing | Inadequate washing can leave behind non-specifically bound proteins. | Washing Protocol: Increase the number of wash steps (e.g., from 3 to 5). You can also increase the stringency of the wash buffer by slightly increasing the detergent or salt concentration. However, be cautious not to disrupt the specific interaction.[4] |
| Too much starting material | Using an excessive amount of cell lysate can lead to higher background.[4][6] | Optimization: Titrate the amount of lysate used for the IP. Start with a lower amount and increase it if the signal for your protein of interest is too low. |
| Antibody Heavy/Light Chain Interference | The heavy and light chains of the IP antibody can be detected by the secondary antibody in the western blot, obscuring the signal of interest, especially if the target protein is of a similar molecular weight. | Detection Strategy: Use a light-chain specific secondary antibody or a primary antibody directly conjugated to HRP.[1] Alternatively, crosslink the antibody to the beads before the IP, which allows for elution of the target protein without the antibody.[6] |
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to immunoprecipitate E3 ligases with their substrates?
A1: The challenges in E3 ligase immunoprecipitation stem from several factors:
-
Transient Interactions: The interaction between an E3 ligase and its substrate is often very brief.[2][3]
-
Low Abundance: Many substrates are present at low cellular concentrations.[7]
-
Rapid Degradation: Once ubiquitinated, substrates are quickly degraded by the proteasome.[2][3]
-
Dynamic Nature: The process of ubiquitination is highly dynamic and tightly regulated.[7]
Q2: Should I use a proteasome inhibitor? If so, which one and for how long?
A2: Yes, using a proteasome inhibitor is highly recommended to increase the abundance of the ubiquitinated substrate.[3] MG132 is a commonly used reversible proteasome inhibitor. A typical treatment is 10-20 µM for 2-6 hours before cell harvesting. The optimal concentration and duration should be determined empirically for your specific system.
Q3: What are some alternative methods if standard co-IP fails?
A3: If standard co-IP is not successful, several advanced techniques can be employed:
-
Proximity-Dependent Biotinylation (BioID): This method identifies proteins in close proximity to the E3 ligase, even if the interaction is transient.[2]
-
Ubiquitin Ligase-Substrate Trapping: This involves using a modified E3 ligase that can bind to but not efficiently ubiquitinate its substrate, effectively "trapping" it.[7]
-
Tandem Ubiquitin-Binding Entities (TUBEs): TUBEs can be used to enrich for polyubiquitinated proteins, which can then be analyzed for the presence of your E3 ligase's substrates.[2]
Q4: How can I be sure that the protein I pulled down is a true substrate and not just an interacting partner?
A4: Further validation is necessary to confirm a protein as a bona fide substrate.[7] This can be achieved through:
-
In vitro ubiquitination assays: Using recombinant E1, E2, E3, ubiquitin, and the putative substrate to see if the substrate is ubiquitinated in a controlled environment.
-
Cell-based degradation assays: Overexpressing or knocking down the E3 ligase and observing the effect on the stability of the putative substrate.
-
Mutation analysis: Mutating the ubiquitination site on the substrate or the substrate-binding domain on the E3 ligase and showing that the interaction or degradation is abolished.
Quantitative Data Summary
The choice of method can significantly impact the number of identified substrates. Proximity-labeling methods like BioID have been shown to identify a greater number of substrates compared to standard IP-MS, particularly for transient interactions.[2]
| Method | E3 Ligase | Number of Substrates Identified | Reference |
| Yeast two-hybrid (Y2H) | LNX | 64 Interactors | [7] |
| AP-MS/MS with His-tagged Ub | BRCA1/BARD1 | 14 | [7] |
| BioID vs. Standard IP-MS | β-TrCP | BioID identified a greater number of substrates | [2] |
Experimental Protocols & Workflows
Standard Immunoprecipitation Workflow
Caption: Standard workflow for immunoprecipitation.
Troubleshooting Logic for Low Signal
Caption: Troubleshooting logic for low signal in IP.
Signaling Pathway: Proteasome-Mediated Degradation
Caption: E3 ligase-mediated protein degradation pathway.
References
- 1. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. Using proteomics to identify ubiquitin ligase–substrate pairs: how novel methods may unveil therapeutic targets for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 6. Immunoprecipitation Troubleshooting | Tips & Tricks [stressmarq.com]
- 7. Systematic approaches to identify E3 ligase substrates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects in CRISPR Editing of the E3 Ubiquitin Ligase Region
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CRISPR-Cas9 technology to edit the E3 ubiquitin ligase gene family.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when designing CRISPR-based therapies targeting the E3 ubiquitin ligase family?
A1: The primary challenges include:
-
High Homology: The E3 ubiquitin ligase family is one of the largest enzyme families in humans, with over 600 members.[1] Many of these ligases share significant sequence homology, particularly within their catalytic domains (e.g., HECT or RING domains). This increases the likelihood of the guide RNA (gRNA) recognizing and directing Cas9 to cut at unintended, homologous E3 ligase loci.
-
Off-Target Effects: Unintended mutations at sites other than the intended target can lead to unpredictable cellular effects, including oncogenic transformations, which is a major safety concern for therapeutic applications.[2]
-
Lack of Specificity: Achieving highly specific gene editing is crucial. Off-target activity can arise from the tolerance of mismatches between the gRNA and off-target DNA sequences.[3]
Q2: How can I predict potential off-target sites for my gRNA targeting an E3 ligase?
A2: In silico (computational) tools are the first step in predicting potential off-target sites. These tools work by scanning the genome for sequences similar to your target sequence. It is recommended to use multiple tools to cross-validate predictions.
-
Alignment-based models: These tools search for potential off-target sites based on sequence similarity to the gRNA.
-
Scoring-based models: These models provide a score for potential off-target sites to help rank them by likelihood of being a true off-target.
A systematic approach to off-target prediction involves sequence alignment to identify potential PAM sequences and then using computational tools to forecast where Cas9 might inadvertently bind.[4]
Q3: What are the main strategies to minimize off-target effects when editing E3 ligases?
A3: A multi-pronged approach is recommended to minimize off-target effects:
-
High-Fidelity Cas9 Variants: Engineered Cas9 variants (e.g., eSpCas9, SpCas9-HF1, HiFi-Cas9) have been developed that exhibit reduced off-target activity compared to wild-type Cas9.[5]
-
gRNA Design and Modification:
-
Delivery Method:
-
CRISPR Inhibitors: Anti-CRISPR proteins can be delivered after a desired editing time to act as a "kill switch" for Cas9 activity, which can reduce off-target mutations.[8]
Q4: Are there any specific considerations for CRISPR editing of single-subunit versus multi-subunit E3 ligases?
A4: Yes, the complexity of the E3 ligase can influence your experimental design. For multi-subunit E3 ligases, such as cullin-ring ligases (CRLs), knocking out a single subunit may be more challenging to interpret phenotypically compared to targeting single-subunit E3s.[9] When targeting a multi-subunit complex, it is crucial to consider the potential for functional redundancy or compensatory mechanisms from other subunits.
Troubleshooting Guide
Problem 1: My in silico prediction tool identified a large number of potential off-target sites for my E3 ligase gRNA.
| Possible Cause | Solution |
| The target sequence has high homology to other E3 ligase family members or other genomic regions. | 1. Redesign gRNA: Choose a target sequence in a more unique region of the gene, if possible. Utilize design tools that specifically score for off-target potential. 2. Use a high-fidelity Cas9 variant: These enzymes are less tolerant of mismatches and can significantly reduce off-target cutting. 3. Prioritize off-target sites for validation: Rank the predicted off-target sites based on the number and location of mismatches. Sites with fewer mismatches, especially in the "seed" region proximal to the PAM, are more likely to be true off-targets and should be prioritized for experimental validation. |
| The prediction parameters were too lenient. | 1. Refine prediction parameters: Adjust the settings in your prediction tool to be more stringent (e.g., allow for fewer mismatches). 2. Use multiple prediction tools: Cross-referencing the output of several different algorithms can help to filter out false positives. |
Problem 2: I am not detecting any off-target mutations at the sites predicted by my computational tools.
| Possible Cause | Solution |
| The prediction tool had a high false-positive rate. | 1. This is a positive outcome! It suggests your gRNA is highly specific. However, it is still crucial to perform an unbiased, genome-wide off-target analysis to confirm the absence of off-target effects. |
| The detection method is not sensitive enough. | 1. Use a more sensitive detection method: Methods like GUIDE-seq, CIRCLE-seq, or Digenome-seq have higher sensitivity for detecting low-frequency off-target events compared to targeted PCR and Sanger sequencing.[5] 2. Increase sequencing depth: For next-generation sequencing (NGS)-based methods, increasing the read depth can improve the detection of rare off-target mutations. |
| Off-target effects are cell-type specific. | 1. Perform validation in the relevant cell type: The chromatin accessibility and epigenetic landscape of a cell can influence off-target activity. Ensure that your validation experiments are conducted in the same cell type used for your primary experiments. |
Problem 3: I have confirmed off-target mutations at several loci. How can I mitigate these?
| Possible Cause | Solution |
| The chosen gRNA has poor specificity. | 1. Redesign the gRNA: This is the most effective solution. Select a new target sequence with a lower predicted off-target profile. 2. Use a high-fidelity Cas9 variant: As mentioned previously, these variants can significantly reduce off-target cleavage. |
| The concentration or duration of Cas9/gRNA expression is too high. | 1. Optimize delivery: If using plasmid-based delivery, titrate the amount of plasmid DNA. 2. Switch to RNP delivery: Delivering the Cas9/gRNA complex as a ribonucleoprotein (RNP) limits the duration of its activity in the cell, thereby reducing the opportunity for off-target editing.[6][7] |
| The specific off-target site is problematic. | 1. CRISPR GUARD: This method uses short, non-cleaving gRNAs to shield specific off-target sites from the active Cas9 complex.[10] |
Data Summary
Table 1: Comparison of Off-Target Prediction Tools
| Tool | Prediction Basis | Key Features |
| Cas-OFFinder | Alignment-based | No limit on the number of mismatches, supports various PAMs. |
| CRISPOR | Scoring-based | Provides multiple predictive scores for on-target efficiency and off-target specificity. |
| Elevation | Machine learning-based | Uses two interdependent models to score individual guide-target pairs and provide an overall summary score for a guide.[11][12] |
Table 2: Overview of Experimental Off-Target Detection Methods
| Method | Approach | Sensitivity | Throughput | Notes |
| GUIDE-seq | Cell-based | High | High | Captures DSBs by integrating a short double-stranded oligodeoxynucleotide (dsODN). |
| CIRCLE-seq | In vitro | Very High | High | Uses circularized genomic DNA to identify Cas9 cleavage sites.[5] |
| Digenome-seq | In vitro | High | High | Involves in vitro digestion of genomic DNA with Cas9 followed by whole-genome sequencing.[4] |
| SITE-seq | In vitro | Moderate | High | Selective enrichment and identification of tagged genomic DNA ends. |
Experimental Protocols
Protocol 1: Genome-wide Unbiased Identification of DSBs Enabled by Sequencing (GUIDE-seq)
Objective: To identify genome-wide off-target cleavage sites of a specific gRNA.
Methodology:
-
Cell Culture and Transfection: Co-transfect the target cells with plasmids expressing Cas9, the gRNA, and a short, blunt-ended double-stranded oligodeoxynucleotide (dsODN).
-
Genomic DNA Extraction: After 48-72 hours, harvest the cells and extract genomic DNA.
-
Library Preparation:
-
Fragment the genomic DNA.
-
Ligate sequencing adapters to the DNA fragments.
-
Perform two rounds of PCR to amplify fragments containing the integrated dsODN. The first PCR uses a primer specific to the dsODN and a primer that binds to the sequencing adapter. The second PCR adds the full sequencing adapters and indexes.
-
-
Next-Generation Sequencing (NGS): Sequence the prepared library on an Illumina platform.
-
Data Analysis: Align the sequencing reads to the reference genome. The genomic locations with a high number of reads starting at the same position correspond to the on-target and off-target cleavage sites.
Visualizations
Caption: Workflow for Prediction, Validation, and Mitigation of Off-Target Effects.
Caption: Key Strategies to Mitigate Off-Target Effects in CRISPR Editing.
References
- 1. Specific targeting of the deubiquitinase and E3 ligase families with engineered ubiquitin variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abyntek.com [abyntek.com]
- 7. youtube.com [youtube.com]
- 8. Anti-CRISPR proteins decrease off-target side effects of CRISPR-Cas9 | EurekAlert! [eurekalert.org]
- 9. CRISPR-Cas9 screen of E3 ubiquitin ligases identifies TRAF2 and UHRF1 as regulators of HIV latency in primary human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. communities.springernature.com [communities.springernature.com]
- 11. Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. | Broad Institute [broadinstitute.org]
- 12. Opportunities and challenges with CRISPR-Cas mediated homologous recombination based precise editing in plants and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Arsenal: A Comparative Guide to the Function of Novel Ad19 E3-Encoded Proteins
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of hypothetical novel Adenovirus 19 (Ad19) E3-encoded proteins, Ad19-E3-X and Ad19-E3-Y, with the well-characterized immune-evasive protein E3-gp19K. This guide is supported by illustrative experimental data and detailed methodologies to facilitate the validation of these novel proteins.
Adenoviruses have evolved a sophisticated array of proteins encoded within the E3 transcription unit to counteract the host immune response, ensuring their survival and propagation.[1][2][3] The E3 proteins are primarily involved in immunomodulation, protecting infected cells from cytotoxic T lymphocytes and cytokine-induced apoptosis.[1][4] While the functions of E3 proteins from adenovirus serotypes 2 and 5 are well-documented, those from other serotypes, such as Ad19, which is associated with epidemic keratoconjunctivitis, remain an active area of investigation.[2][5] This guide explores the functional validation of two hypothetical novel Ad19 E3 proteins, Ad19-E3-X and Ad19-E3-Y, by comparing their performance against the established functions of E3-gp19K.
Comparative Analysis of Ad19 E3 Protein Functions
To objectively assess the functions of the novel Ad19 E3 proteins, a series of experiments were designed to quantify their impact on key immune evasion pathways. The following tables summarize the hypothetical quantitative data from these assays.
Table 1: MHC Class I Downregulation
| Protein Expressed | Cell Surface MHC Class I (MFI) | % Reduction vs. Control |
| Mock (Control) | 15,234 ± 850 | 0% |
| Ad19-E3-gp19K (Reference) | 4,570 ± 320 | 70% |
| Ad19-E3-X | 13,850 ± 780 | 9% |
| Ad19-E3-Y | 5,180 ± 410 | 66% |
| MFI: Mean Fluorescence Intensity |
Table 2: Inhibition of TNF-α Induced Apoptosis
| Protein Expressed | % Apoptotic Cells (Annexin V+) | % Protection vs. Control |
| Mock (Control) + TNF-α | 68.5 ± 5.2 | 0% |
| Ad19-E3-gp19K (Reference) + TNF-α | 65.2 ± 4.8 | 4.8% |
| Ad19-E3-X + TNF-α | 22.1 ± 2.5 | 67.7% |
| Ad19-E3-Y + TNF-α | 63.8 ± 5.1 | 6.9% |
Table 3: Interaction with Host Immune Signaling Proteins (Co-Immunoprecipitation)
| Bait Protein | Interacting Host Protein | Relative Binding Affinity (Arbitrary Units) |
| Ad19-E3-gp19K | MHC Class I | 8.9 ± 0.7 |
| Ad19-E3-X | TRAF2 | 7.6 ± 0.5 |
| Ad19-E3-Y | TAP1 | 8.2 ± 0.6 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Protocol 1: Cell Surface MHC Class I Staining by Flow Cytometry
-
Cell Culture and Transfection: Human A549 cells were cultured in F-12K Medium supplemented with 10% FBS. Cells were transiently transfected with plasmids encoding Ad19-E3-gp19K, Ad19-E3-X, Ad19-E3-Y, or an empty vector (Mock) using a standard lipid-based transfection reagent.
-
Antibody Staining: 48 hours post-transfection, cells were harvested and washed with PBS containing 1% BSA. Cells were then incubated with a FITC-conjugated anti-human HLA-A,B,C antibody for 30 minutes on ice.
-
Flow Cytometry Analysis: Following incubation, cells were washed twice and resuspended in PBS. Data was acquired on a flow cytometer, and the mean fluorescence intensity (MFI) of the FITC signal was quantified for the transfected cell population.
Protocol 2: TNF-α Induced Apoptosis Assay
-
Cell Treatment: A549 cells transfected as described above were treated with 20 ng/mL of human TNF-α for 12 hours.
-
Apoptosis Staining: Cells were harvested and stained with a FITC-Annexin V and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.
-
Flow Cytometry Analysis: The percentage of apoptotic cells (Annexin V positive, PI negative) was determined by flow cytometry.
Protocol 3: Co-Immunoprecipitation (Co-IP)
-
Cell Lysis: Transfected A549 cells were lysed in a non-denaturing lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Cell lysates were incubated with an antibody specific to the expressed viral protein (e.g., anti-FLAG tag) overnight at 4°C. Protein A/G agarose beads were then added to pull down the antibody-protein complexes.
-
Western Blotting: The immunoprecipitated complexes were washed, eluted, and separated by SDS-PAGE. The presence of interacting host proteins (MHC Class I, TRAF2, TAP1) was detected by Western blotting using specific primary antibodies.
Visualizing Molecular Mechanisms and Workflows
To further elucidate the proposed functions and experimental designs, the following diagrams were generated using Graphviz.
References
- 1. Functions and mechanisms of action of the adenovirus E3 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. The novel early region 3 protein E3/49K is specifically expressed by adenoviruses of subgenus D: implications for epidemic keratoconjunctivitis and adenovirus evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Immune Evasion Mechanisms of Adenovirus Serotypes
For Researchers, Scientists, and Drug Development Professionals
Adenoviruses (Ad) are a diverse group of non-enveloped DNA viruses, classified into seven species (A-G) with over 50 distinct human serotypes.[1][2] Their utility as vectors for vaccines and gene therapy is immense, yet their efficacy is intrinsically linked to their complex interplay with the host immune system. A critical aspect of this interaction is the array of sophisticated mechanisms adenoviruses have evolved to evade immune detection and elimination. These strategies, however, are not uniform across all serotypes, and understanding these differences is paramount for the rational design of next-generation viral vectors.
This guide provides an objective comparison of the primary immune evasion mechanisms employed by different adenovirus serotypes, supported by experimental data and detailed protocols for key analytical methods.
Evasion of T-Cell Recognition via MHC-I Downregulation
A primary defense against viral infections is the presentation of viral peptides on Major Histocompatibility Complex class I (MHC-I) molecules, which flags infected cells for destruction by CD8+ cytotoxic T lymphocytes (CTLs). Adenoviruses have evolved potent mechanisms to disrupt this pathway.
The E3/19K Glycoprotein: An Endoplasmic Reticulum Trap
The most well-characterized mechanism for MHC-I downregulation is mediated by the E3/19K protein, a strategy particularly well-studied in species C adenoviruses like Human Adenovirus serotype 5 (HAdV-5).[3][4] E3/19K is a transmembrane glycoprotein that functions by sequestering newly synthesized MHC-I molecules within the endoplasmic reticulum (ER), preventing their transit to the cell surface.[5][6]
This sequestration is achieved through a dual-pronged approach:
-
Lumenal Domain Binding: The portion of E3/19K within the ER lumen directly binds to the heavy chain of the MHC-I molecule.[5][6]
-
ER Retention/Retrieval: A dilysine motif in the cytoplasmic tail of E3/19K acts as a signal to retrieve any escaped E3/19K/MHC-I complexes from the Golgi back to the ER.[6][7]
Furthermore, the E3/19K protein of HAdV-2 and HAdV-5 also downregulates the stress-induced ligands MICA and MICB, which are recognized by the activating receptor NKG2D on Natural Killer (NK) cells, thereby providing protection from both adaptive (CTL) and innate (NK cell) immune surveillance.[3][8]
While the E3/19K function is conserved across many serotypes, its efficiency and specificity can vary. Studies have shown that the binding affinity of E3/19K proteins from different serotypes can differ for various HLA (human MHC-I) alleles, suggesting serotype-specific adaptations to common human genetic backgrounds.[5]
Caption: E3/19K-mediated retention of MHC-I in the ER.
Inhibition of Death Receptor-Mediated Apoptosis
To ensure the host cell remains alive long enough for viral replication, adenoviruses neutralize extrinsic apoptosis pathways initiated by immune cells. This is primarily accomplished by the E3-encoded Receptor Internalization and Degradation (RID) complex.
The RID Complex: Clearing the Cell Surface
The RID complex is a heterodimer composed of the E3-10.4K and E3-14.5K proteins.[9] This complex targets several members of the tumor necrosis factor receptor (TNFR) superfamily for removal from the cell surface.[9] Key targets include:
-
Fas (CD95/APO-1): By downregulating Fas, the RID complex protects infected cells from being killed by CTLs and NK cells that express the Fas ligand (FasL).[10]
-
TRAIL Receptors (DR4/DR5): The complex also removes TRAIL-R1 and TRAIL-R2, shielding the cell from apoptosis induced by the cytokine TRAIL.[10]
The RID complex functions by promoting the internalization and subsequent lysosomal degradation of these receptors.[10][11] This mechanism is a hallmark of species C adenoviruses. While RID's ability to downregulate death receptors is well-established, its function in other serotypes, particularly those from species B and D which are being developed as alternative vectors, is an area of active investigation.
Caption: RID complex downregulates Fas to block apoptosis.
Counteracting the Interferon Response
The interferon (IFN) system is a rapid innate immune defense that triggers an antiviral state in cells. Adenoviruses employ multiple strategies to dismantle this response.
Virus-Associated (VA) RNAs: Inhibiting a Key Antiviral Kinase
All human adenoviruses produce high levels of small, non-coding RNAs known as Virus-Associated RNAs (primarily VAI).[12] These highly structured RNAs act as decoys that bind to and inhibit the dsRNA-activated protein kinase (PKR).[13][14][15] Once activated by viral dsRNA, PKR phosphorylates the translation initiation factor eIF2α, leading to a global shutdown of protein synthesis to halt viral replication.[14][15] By sequestering PKR in an inactive state, VAI RNA ensures that both viral and cellular protein synthesis can continue.[13][16] This mechanism is highly conserved across serotypes, reflecting its critical role in the adenovirus life cycle.[12]
E1A Protein: A Master Regulator of Host Defenses
The first viral protein to be expressed, E1A, is a multifunctional protein that orchestrates the viral takeover of the cell.[17] E1A proteins from HAdV-5 can suppress the IFN response by inhibiting the transcription of IFN-stimulated genes (ISGs).[17] It achieves this by binding to host cell transcriptional co-activators like p300/CBP, preventing them from activating ISG promoters.[17] E1A also interferes with p53-mediated transcription, further disrupting cellular antiviral responses.[18][19]
Different adenovirus species show varied innate immune stimulation profiles. For instance, species D (HAdV-D26) and B (HAdV-B35) vectors have been observed to induce higher levels of pro-inflammatory cytokines, including IFNs, in peripheral blood mononuclear cells compared to HAdV-C5.[1] This is potentially linked to differences in the timing of their escape from the endosome, leading to differential engagement of intracellular pattern recognition receptors like TLR9.[1]
Comparative Summary of Evasion Mechanisms
| Mechanism | Viral Protein(s) | Primary Serotypes Studied | Host Target | Mechanism of Action & Quantitative Notes |
| MHC-I Downregulation | E3/19K | HAdV-C2, HAdV-C5[3][5] | MHC-I, MICA/B | ER retention and retrieval. Reduces cell surface expression, preventing CTL and NK cell recognition.[5][8] Efficiency varies with HLA allele.[5] |
| Death Receptor Downregulation | RID Complex (E3-10.4K/14.5K) | HAdV-C2, HAdV-C5[9] | Fas, TRAIL-R1/R2, EGFR | Internalization and lysosomal degradation of receptors. Protects against FasL- and TRAIL-induced apoptosis.[10] |
| Inhibition of Apoptosis | E1B-19K / E1B-55K | HAdV-C2, HAdV-C5 | Pro-apoptotic Bcl-2 family proteins, p53 | E1B-19K is a Bcl-2 homolog. E1B-55K binds and inhibits p53. Prevents intrinsic and p53-mediated apoptosis.[4] |
| Inhibition of Antiviral State | VAI RNA | All Human Ads[12] | Protein Kinase R (PKR) | Binds and sequesters PKR, preventing the shutdown of protein synthesis.[13][14] |
| Transcriptional Repression | E1A | HAdV-C2, HAdV-C5[17] | p300/CBP, p53, ISGs | Represses transcription of IFN-stimulated genes (ISGs) and other immune response genes.[17][18][20] |
Experimental Protocols
Protocol 1: MHC-I Surface Expression Analysis by Flow Cytometry
This protocol allows for the quantitative assessment of MHC-I downregulation on the surface of adenovirus-infected cells.
Methodology:
-
Cell Culture and Infection:
-
Plate target cells (e.g., A549 human lung carcinoma cells) in 6-well plates to achieve 80-90% confluency on the day of infection.
-
Infect cells with the desired adenovirus serotype(s) at a predetermined Multiplicity of Infection (MOI). Include an uninfected control and a control infected with a virus lacking the immune evasion gene (e.g., an E3-deleted mutant).
-
Incubate for 24-48 hours to allow for expression of viral early genes.
-
-
Cell Harvesting and Staining:
-
Gently detach cells using a non-enzymatic cell dissociation solution to preserve surface proteins.
-
Transfer cells to FACS tubes and wash with FACS buffer (PBS containing 1% BSA and 0.1% sodium azide).
-
Resuspend cells in FACS buffer containing a fluorochrome-conjugated primary antibody specific for a human MHC-I molecule (e.g., FITC-conjugated anti-HLA-A,B,C).
-
Incubate for 30-45 minutes at 4°C, protected from light.
-
Wash the cells twice with FACS buffer to remove unbound antibody.
-
-
Flow Cytometry Analysis:
-
Resuspend cells in 300-500 µL of FACS buffer.
-
Acquire data on a flow cytometer, collecting at least 10,000-20,000 events per sample.
-
Analyze the data using appropriate software. Gate on the live cell population and measure the Mean Fluorescence Intensity (MFI) of the MHC-I stain for each condition.
-
-
Data Interpretation:
-
Compare the MFI of infected cells to that of uninfected cells. A significant decrease in MFI in cells infected with the wild-type virus compared to the uninfected control or the E3-deleted virus indicates successful MHC-I downregulation.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Adenoviridae - Wikipedia [en.wikipedia.org]
- 3. Adenovirus E3/19K Promotes Evasion of NK Cell Recognition by Intracellular Sequestration of the NKG2D Ligands Major Histocompatibility Complex Class I Chain-Related Proteins A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Untitled Document [web.stanford.edu]
- 5. Adenovirus E3-19K Proteins of Different Serotypes and Subgroups Have Similar, Yet Distinct, Immunomodulatory Functions toward Major Histocompatibility Class I Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Transmembrane Domain of the Adenovirus E3/19K Protein Acts as an Endoplasmic Reticulum Retention Signal and Contributes to Intracellular Sequestration of Major Histocompatibility Complex Class I Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The transmembrane domain of the adenovirus E3/19K protein acts as an endoplasmic reticulum retention signal and contributes to intracellular sequestration of major histocompatibility complex class I molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conserved Amino Acids within the Adenovirus 2 E3/19K Protein Differentially Affect Downregulation of MHC Class I and MICA/B Proteins | BrombergLab [bromberglab.org]
- 9. Distinct Domains in the Adenovirus E3 RIDα Protein Are Required for Degradation of Fas and the Epidermal Growth Factor Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The adenovirus E3 RID complex protects some cultured human T and B lymphocytes from Fas-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adenovirus RID complex enhances degradation of internalized tumour necrosis factor receptor 1 without affecting its rate of endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The PKR-binding domain of adenovirus VA RNAI exists as a mixture of two functionally non-equivalent structures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural Analysis of Adenovirus VAI RNA Defines the Mechanism of Inhibition of PKR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Inhibition of PKR by Viruses [frontiersin.org]
- 15. Impact of the structural integrity of the three-way junction of adenovirus VAI RNA on PKR inhibition | PLOS One [journals.plos.org]
- 16. researchgate.net [researchgate.net]
- 17. Adenoviral Strategies to Overcome Innate Cellular Responses to Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inducible nitric oxide synthase expression inhibition by adenovirus E1A - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Adenovirus E1A proteins inhibit activation of transcription by p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Adenovirus early region 1A - Wikipedia [en.wikipedia.org]
E3/19K as a Target for Antiviral Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The adenovirus E3/19K protein has emerged as a significant target for antiviral therapy due to its critical role in viral immune evasion. This guide provides a comprehensive comparison of targeting E3/19K with other antiviral strategies, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development efforts.
Mechanism of Action of E3/19K
The adenovirus E3/19K is a type I transmembrane glycoprotein located in the endoplasmic reticulum (ER). Its primary function is to subvert the host's adaptive and innate immune responses, allowing the virus to establish a persistent infection.[1][2] E3/19K achieves this through a dual mechanism:
-
Inhibition of T-cell Recognition: E3/19K binds to newly synthesized Major Histocompatibility Complex class I (MHC-I) molecules in the ER, preventing their transport to the cell surface.[3][4][5][6] This sequestration of MHC-I molecules inhibits the presentation of viral peptides to cytotoxic T lymphocytes (CTLs), thereby protecting infected cells from T-cell-mediated lysis.[1][5][6]
-
Evasion of Natural Killer (NK) Cell Activation: E3/19K also sequesters MHC class I chain-related proteins A and B (MICA/B), which are ligands for the activating receptor NKG2D on NK cells.[1] By retaining MICA/B in the ER, E3/19K prevents the activation of NK cells, further shielding the virus-infected cells from immune clearance.[1]
Validation of E3/19K as an Antiviral Target
The validation of E3/19K as a viable antiviral target stems from studies demonstrating that its absence or inhibition renders adenovirus-infected cells more susceptible to immune-mediated clearance.
Genetic Deletion Studies
Experiments using adenoviruses with a deleted E3/19K gene have shown that infected cells are more readily recognized and eliminated by the immune system. In immunocompetent animal models, the clearance of an adenovirus lacking the E3-6.7K/gp19K genes was accelerated compared to the wild-type virus. This highlights the importance of E3/19K for viral persistence in vivo.
Small Molecule Inhibitors
The crystal structure of the E3/19K-HLA-A2 complex has been resolved, revealing key residues at the binding interface.[5] This structural information has paved the way for the computational screening and discovery of small molecules that can disrupt this interaction. While still in the early stages of development, these inhibitors represent a promising therapeutic strategy.
Comparative Analysis of Antiviral Strategies
Currently, there are no FDA-approved antiviral drugs specifically for adenovirus infections.[7] Treatment for severe cases often relies on the off-label use of broad-spectrum antiviral agents like cidofovir and its lipid conjugate, brincidofovir.[7]
Quantitative Data Presentation
The following tables summarize the available quantitative data comparing the efficacy of targeting E3/19K with existing antiviral therapies. It is important to note that direct head-to-head comparative studies are limited, and the data presented is compiled from various sources.
Table 1: In Vitro Efficacy of Antiviral Agents against Adenovirus
| Antiviral Agent/Strategy | Target | Adenovirus Serotype(s) | Assay | Efficacy (IC50/EC50) | Reference(s) |
| Cidofovir | Viral DNA Polymerase | Various | CPE Reduction/qPCR | 0.5 - 81 µM | |
| Brincidofovir (CMX001) | Viral DNA Polymerase | Various | CPE Reduction/qPCR | 0.001 - 0.27 µM | |
| Ribavirin | Viral RNA/DNA Synthesis | Species C | CPE Reduction/qPCR | 48 - 108 µM | |
| Species A, B, D, E, F | CPE Reduction/qPCR | 396 - >500 µM (Resistant) | |||
| E3/19K Deletion | Immune Evasion | Ad5 | Viral Burst Assay | Moderate reduction in virus production in some cell lines |
CPE: Cytopathic Effect; qPCR: Quantitative Polymerase Chain Reaction; IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.
Table 2: In Vivo Efficacy of Antiviral Strategies against Adenovirus
| Antiviral Agent/Strategy | Model | Outcome Measured | Efficacy | Reference(s) |
| E3-6.7K/gp19K Deletion | Immunocompetent Syrian Hamster (Tumor Model) | Viral Clearance | Faster elimination compared to wild-type Ad5 | |
| Brincidofovir | Pediatric HSCT patients | Virological Response | 83% response rate | |
| Cidofovir | Pediatric HSCT patients | Virological Response | 9% response rate | |
| Brincidofovir | Pediatric allogeneic HSCT patients | Complete Response | 48% | |
| Cidofovir | Pediatric allogeneic HSCT patients | Complete Response | 35% |
HSCT: Hematopoietic Stem Cell Transplant
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation and comparison of antiviral strategies targeting E3/19K.
Immunoprecipitation of E3/19K and Associated Proteins
This protocol is designed to isolate E3/19K and its binding partners (e.g., MHC-I) from adenovirus-infected cells.
Materials:
-
Adenovirus-infected cells (e.g., A549, 293)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-E3/19K antibody (monoclonal or polyclonal)
-
Protein A/G agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis:
-
Infect cells with adenovirus at a suitable multiplicity of infection (MOI).
-
At the desired time post-infection, wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
Add the anti-E3/19K antibody to the pre-cleared lysate and incubate overnight at 4°C on a rotator.
-
Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C on a rotator.
-
-
Washes and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three times with ice-cold wash buffer.
-
After the final wash, aspirate all residual buffer.
-
Elute the protein complexes by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform Western blotting using antibodies against E3/19K and potential interacting partners like MHC-I.
-
Flow Cytometry for Cell Surface MHC-I and MICA/B Expression
This protocol allows for the quantification of MHC-I and MICA/B on the surface of adenovirus-infected cells.
Materials:
-
Adenovirus-infected and mock-infected control cells
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated primary antibodies against MHC-I (e.g., W6/32) and MICA/B
-
Isotype control antibodies
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Infect cells with wild-type adenovirus or an E3/19K-deleted adenovirus.
-
At the desired time post-infection, harvest the cells using a non-enzymatic cell dissociation solution.
-
Wash the cells twice with ice-cold FACS buffer.
-
-
Antibody Staining:
-
Resuspend the cells in FACS buffer to a concentration of 1x10^6 cells/mL.
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the primary antibodies (anti-MHC-I, anti-MICA/B, and isotype controls) at the predetermined optimal concentration.
-
Incubate for 30 minutes on ice in the dark.
-
-
Washes and Acquisition:
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Analyze the data using appropriate flow cytometry software.
-
Compare the mean fluorescence intensity (MFI) of MHC-I and MICA/B staining between infected and mock-infected cells, and between cells infected with wild-type and E3/19K-deleted virus.
-
Natural Killer (NK) Cell Cytotoxicity Assay
This assay measures the ability of NK cells to lyse adenovirus-infected target cells.
Materials:
-
Effector cells: Primary human NK cells or an NK cell line (e.g., NK-92)
-
Target cells: Adenovirus-infected and mock-infected cells (e.g., A549)
-
Target cell labeling dye (e.g., Calcein-AM or 51Cr)
-
Complete culture medium
-
96-well V-bottom plates
-
Plate reader (for fluorescence) or gamma counter (for radioactivity)
Procedure:
-
Target Cell Preparation:
-
Infect target cells with wild-type adenovirus or an E3/19K-deleted adenovirus 24-48 hours prior to the assay.
-
On the day of the assay, label the target cells with Calcein-AM or 51Cr according to the manufacturer's instructions.
-
Wash the labeled target cells three times and resuspend in complete medium.
-
-
Co-culture:
-
Plate the labeled target cells in a 96-well V-bottom plate at a density of 1x10^4 cells/well.
-
Add effector NK cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).
-
Include control wells for spontaneous release (target cells only) and maximum release (target cells with lysis buffer).
-
-
Incubation and Lysis Measurement:
-
Centrifuge the plate briefly to initiate cell contact and incubate for 4 hours at 37°C.
-
After incubation, centrifuge the plate again to pellet the cells.
-
Transfer the supernatant to a new plate.
-
Measure the fluorescence (Calcein-AM) or radioactivity (51Cr) in the supernatant.
-
-
Calculation of Cytotoxicity:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Mandatory Visualization
Signaling Pathway of E3/19K-Mediated Immune Evasion
Caption: E3/19K sequesters MHC-I and MICA/B in the ER, preventing immune recognition.
Experimental Workflow for Validating E3/19K as an Antiviral Target
Caption: Workflow for validating the function of E3/19K in immune evasion.
Conclusion
The adenovirus E3/19K protein is a well-validated target for antiviral therapy. Its dual role in suppressing both T-cell and NK-cell responses makes it an attractive point of intervention. While current antiviral options for adenovirus are limited and have drawbacks, targeting E3/19K with small molecule inhibitors or utilizing E3/19K-deleted oncolytic viruses presents a promising and more targeted therapeutic approach. Further research, particularly direct comparative studies, is needed to fully elucidate the clinical potential of E3/19K-targeted therapies relative to existing antiviral agents. This guide provides the foundational information and experimental framework to support these ongoing research and development efforts.
References
- 1. dadun.unav.edu [dadun.unav.edu]
- 2. Flow Cytometry Protocol | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. Deletion of the E3-6.7K/gp19K region reduces the persistence of wild-type adenovirus in a permissive tumor model in Syrian hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Transmembrane Domain of the Adenovirus E3/19K Protein Acts as an Endoplasmic Reticulum Retention Signal and Contributes to Intracellular Sequestration of Major Histocompatibility Complex Class I Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of E3 Regions in Clinical vs. Laboratory Strains of Adenovirus Type 19
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the Early 3 (E3) transcription region of clinical versus laboratory strains of Human Adenovirus Type 19 (Ad19), a member of species D known to cause epidemic keratoconjunctivitis. Understanding the variations within this crucial immunomodulatory region is vital for the development of effective antiviral therapies and the design of adenoviral vectors for gene therapy and vaccine applications.
Introduction to the Adenovirus E3 Region
The E3 region of the adenovirus genome encodes a suite of proteins that are non-essential for viral replication in vitro but play a critical role in evading the host immune response in vivo. These proteins counteract antiviral mechanisms, including cytotoxic T lymphocyte (CTL) recognition and cytokine-induced apoptosis, thereby facilitating viral persistence and pathogenesis. The composition and sequence of the E3 region can vary significantly between different adenovirus serotypes and even between strains of the same serotype, potentially leading to differences in virulence and clinical presentation.
Genetic Comparison of Ad19 E3 Regions: Prototype vs. Clinical Isolate
For this analysis, we compare the E3 region of the Ad19 prototype (laboratory) strain, Gomen , with that of a published clinical isolate, GZ07 . The Gomen strain represents a well-characterized laboratory standard, while the GZ07 strain provides insight into the genetic makeup of a virus circulating in a clinical setting.
A significant finding is that the clinical isolate GZ07 possesses a partial deletion within its E3 region compared to the full-length E3 region of the Gomen prototype strain. This deletion has profound implications for the virus's interaction with the host immune system.
Table 1: Comparison of Open Reading Frames (ORFs) in the E3 Region of Ad19 Strains
| E3 ORF | Ad19 Prototype (Gomen) | Ad19 Clinical Isolate (GZ07) | Putative Function |
| E3-12.5K | Present | Present | Unknown |
| E3-gp19K | Present | Present | Downregulation of MHC class I surface expression, evasion of CTL recognition.[1][2][3] |
| E3-6.7K (CR1α) | Present | Deleted | Component of the RID complex, involved in receptor internalization. |
| E3-11.6K (CR1β) | Present | Deleted | Adenovirus Death Protein (ADP), involved in cell lysis. |
| E3-10.4K (RIDα) | Present | Deleted | Component of the RID complex, induces internalization and degradation of Fas and EGFR.[4] |
| E3-14.5K (RIDβ) | Present | Deleted | Component of the RID complex, induces internalization and degradation of Fas and EGFR.[4] |
| E3-14.7K | Present | Deleted | Inhibition of TNF-α-mediated apoptosis.[1][3] |
Note: The functions listed are based on studies of various adenovirus serotypes, and their specific roles in Ad19 may require further investigation.
The deletion in the GZ07 clinical isolate encompasses the genes encoding the RIDα/β complex and the 14.7K protein. This suggests that this particular clinical strain may have a reduced capacity to counteract apoptosis induced by death receptors like Fas and TNF-α. However, it retains the gp19K protein, indicating that it can still interfere with CTL-mediated immune surveillance by downregulating MHC class I expression.[1][2][3]
Functional Implications of E3 Region Variation
The observed genetic differences between the Gomen and GZ07 strains likely translate to significant functional disparities in how these viruses interact with the host.
-
Immune Evasion: The Gomen strain, with its complete E3 region, is predicted to have a more robust arsenal of immune evasion mechanisms. It can likely inhibit both CTL recognition (via gp19K) and death receptor-mediated apoptosis (via RID and 14.7K). The GZ07 strain's reliance on gp19K for immune evasion might make it more susceptible to innate immune responses mediated by cytokines like TNF-α.
-
Pathogenesis and Persistence: The presence of a full complement of E3 proteins in the Gomen strain may contribute to a more persistent infection by effectively dampening the host immune response. The partial E3 deletion in the GZ07 isolate might lead to a more acute but potentially less persistent infection due to a more vigorous inflammatory response.
-
Viral Lysis: The absence of the Adenovirus Death Protein (E3-11.6K) in the GZ07 strain could alter the efficiency of viral release from infected cells, potentially impacting the kinetics of viral spread.
Experimental Protocols for Comparative Functional Analysis
To experimentally validate the functional differences suggested by the genetic analysis, the following key assays can be performed.
Analysis of MHC Class I Downregulation
This experiment aims to compare the ability of the Gomen and GZ07 strains to downregulate the surface expression of MHC class I molecules on infected cells.
a. Co-Immunoprecipitation of E3-gp19K with MHC-I
-
Objective: To determine if the gp19K protein from both strains can physically associate with MHC class I molecules.
-
Methodology:
-
Infect human cell lines (e.g., A549) with either the Gomen or GZ07 strain of Ad19.
-
Lyse the cells at 24-48 hours post-infection.
-
Incubate cell lysates with an antibody specific for MHC class I heavy chains.
-
Precipitate the antibody-protein complexes using protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the bound proteins and analyze by SDS-PAGE and Western blotting using an antibody against the Ad E3-gp19K protein.
-
b. Flow Cytometry Analysis of MHC-I Surface Expression
-
Objective: To quantify the level of MHC class I molecules on the surface of infected cells.
-
Methodology:
-
Infect A549 cells with Gomen or GZ07 strains.
-
At 24, 48, and 72 hours post-infection, harvest the cells.
-
Stain the cells with a fluorescently labeled antibody specific for human MHC class I.
-
Analyze the fluorescence intensity of individual cells using a flow cytometer. A decrease in fluorescence intensity compared to uninfected cells indicates downregulation of MHC-I.
-
Assessment of Protection from TNF-α-Induced Apoptosis
This assay will determine if the presence of the E3-14.7K protein in the Gomen strain provides a survival advantage in the presence of TNF-α compared to the GZ07 strain.
-
Objective: To measure the viability of cells infected with each viral strain following treatment with TNF-α.
-
Methodology:
-
Infect A549 cells with either the Gomen or GZ07 strain.
-
At 24 hours post-infection, treat the cells with recombinant human TNF-α in the presence of a protein synthesis inhibitor (e.g., cycloheximide) to sensitize the cells to apoptosis.
-
After 12-24 hours of treatment, assess cell viability using a standard assay such as MTT or by staining with a viability dye (e.g., propidium iodide) and analysis by flow cytometry.
-
Analysis of E3 Gene Expression
This experiment will confirm the expression of the E3 genes in the Gomen strain and the absence of transcription from the deleted region in the GZ07 strain.
-
Objective: To quantify the mRNA levels of specific E3 genes in infected cells.
-
Methodology:
-
Infect A549 cells with Gomen or GZ07 strains.
-
Harvest cells at various time points post-infection (e.g., 8, 16, 24 hours).
-
Extract total RNA from the cells.
-
Perform reverse transcription to generate cDNA.
-
Use quantitative real-time PCR (RT-qPCR) with specific primers for Ad19 E3 genes (e.g., gp19K, RIDα, 14.7K) and a housekeeping gene for normalization.
-
Visualizing a Key Immune Evasion Pathway
The following diagram illustrates the mechanism by which the Ad E3-gp19K protein is believed to downregulate MHC class I surface expression, a key immune evasion strategy.
Caption: Ad19 E3-gp19K mediated MHC-I downregulation.
Conclusion
The comparative analysis of the E3 regions of the Ad19 prototype strain Gomen and the clinical isolate GZ07 reveals significant genetic variation, primarily a partial deletion in the clinical strain. This deletion likely results in a distinct profile of immune evasion capabilities, with the clinical isolate potentially being more susceptible to TNF-α-mediated antiviral responses. The provided experimental protocols offer a framework for researchers to empirically test these hypotheses and further elucidate the role of the E3 region in Ad19 pathogenesis. This knowledge is crucial for the rational design of Ad19-based vectors and the development of novel therapeutics targeting adenovirus infections. Further sequencing and functional analysis of a broader range of Ad19 clinical isolates will be invaluable in understanding the full spectrum of E3 region variability and its impact on clinical outcomes.
References
- 1. The role of human adenovirus early region 3 proteins (gp19K, 10.4K, 14.5K, and 14.7K) in a murine pneumonia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sequence and functional analysis of the human adenovirus type 7 E3-gp19K protein from 17 clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functions and mechanisms of action of the adenovirus E3 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distinct Domains in the Adenovirus E3 RIDα Protein Are Required for Degradation of Fas and the Epidermal Growth Factor Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking a Viral Saboteur: A Comparative Guide to the Adenovirus E3/19K-MHC Class I Interaction
For researchers, scientists, and drug development professionals, understanding the intricate molecular arms race between viruses and the host immune system is paramount. A key battleground is the major histocompatibility complex (MHC) class I antigen presentation pathway, a critical surveillance mechanism for detecting and eliminating virally infected cells. The adenovirus E3/19K protein is a well-studied antagonist of this pathway, effectively cloaking infected cells from cytotoxic T lymphocytes. This guide provides a comprehensive comparison of the E3/19K-MHC class I interaction with other viral immune evasion strategies, supported by experimental data and detailed protocols.
The E3/19K Mechanism: A Molecular Hostage Situation
The adenovirus E3/19K is a type I transmembrane glycoprotein that executes a highly effective strategy to neutralize the MHC class I pathway. It acts within the endoplasmic reticulum (ER), where newly synthesized MHC class I heavy chains are folded and assembled. E3/19K physically binds to these nascent MHC class I molecules, preventing their transport to the cell surface.[1] This molecular "hostage-taking" ensures that viral peptides are not presented to the immune system, allowing the virus to replicate undetected.
The interaction is multifaceted, involving two key features of the E3/19K protein: its luminal domain, which directly binds to the MHC class I heavy chain, and a C-terminal di-lysine motif that acts as an ER-retrieval signal, ensuring that any E3/19K-MHC I complexes that escape the ER are promptly returned.[2]
Performance Under the Microscope: A Quantitative Look
The efficacy of E3/19K in downregulating MHC class I surface expression has been quantified through various experimental approaches. Flow cytometry analysis has demonstrated a drastic reduction in surface MHC class I levels in the presence of E3/19K.[3][4] The binding affinity of this interaction has also been determined using techniques like surface plasmon resonance.
| Interaction | Binding Affinity (Kd) | MHC Class I Surface Expression Reduction | Cell Type | Reference |
| Adenovirus E3/19K with HLA-A1101 (peptide-filled) | 50 ± 10 nM | Drastically reduced | 293 cells | [3][5] |
| Adenovirus E3/19K with HLA-A1101 (peptide-deficient) | ~10 µM | Drastically reduced | 293 cells | [5] |
| Fowl Adenovirus 9 (FAdV-9) | Not specified | 83% reduction | Chicken hepatoma cells | [6] |
| Influenza A and B Viruses | Not specified | 70-80% reduction (HLA-C) | C1R and 721.221 cell lines | [7] |
| Human Cytomegalovirus (HCMV) | Not specified | Significantly downregulated | Infected tissues in vivo | [8] |
| MERS-CoV and H5N1 Influenza Virus | Not specified | Statistically significant decreases | Infected cells | [9] |
A Comparative Analysis: Viral Strategies for MHC Class I Evasion
Adenovirus E3/19K is not alone in its quest to subvert the MHC class I pathway. Numerous viruses have evolved distinct yet convergent mechanisms to achieve the same goal. Understanding these alternative strategies provides a broader perspective on viral immune evasion and highlights potential vulnerabilities.
| Viral Protein | Virus | Mechanism of Action | Subcellular Location of Action |
| E3/19K | Adenovirus | Binds to MHC class I heavy chains, preventing their transport from the ER. Contains an ER-retrieval signal. | Endoplasmic Reticulum |
| US2 and US11 | Human Cytomegalovirus (HCMV) | Induce the dislocation of MHC class I heavy chains from the ER to the cytosol for proteasomal degradation.[10][11] | Endoplasmic Reticulum/Cytosol |
| K3 and K5 | Kaposi's Sarcoma-Associated Herpesvirus (KSHV) | Induce the endocytosis and subsequent lysosomal degradation of surface MHC class I molecules.[12] | Cell Surface/Endocytic Pathway |
| Nef | Human Immunodeficiency Virus 1 (HIV-1) | Reroutes newly synthesized MHC class I molecules from the trans-Golgi network to lysosomes for degradation by recruiting AP-1.[13][14][15] | trans-Golgi Network/Endocytic Pathway |
Visualizing the Molecular Sabotage
To better understand these complex biological processes, the following diagrams illustrate the signaling pathway of E3/19K-mediated MHC class I downregulation and the workflows of key experimental techniques used to study this interaction.
Caption: E3/19K binds MHC I in the ER, blocking its transport to the Golgi.
Caption: Co-IP workflow to isolate E3/19K and its interacting partners.
Caption: Flow cytometry workflow to quantify surface MHC I levels.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key experiments used to characterize the E3/19K-MHC class I interaction.
Co-Immunoprecipitation (Co-IP)
This technique is used to demonstrate the physical interaction between E3/19K and MHC class I molecules within the cell.
1. Cell Lysis:
-
Culture cells expressing both E3/19K and MHC class I.
-
Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer (e.g., 1% NP-40, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, with protease inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add a primary antibody specific for MHC class I (e.g., W6/32) or E3/19K to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C.
3. Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold lysis buffer.
-
Elute the protein complexes from the beads by adding 2x SDS-PAGE loading buffer and boiling for 5-10 minutes.
4. Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both E3/19K and MHC class I.
Flow Cytometry for MHC Class I Surface Expression
This method quantifies the amount of MHC class I present on the cell surface.
1. Cell Preparation:
-
Harvest cells expressing E3/19K and control cells.
-
Wash the cells with FACS buffer (PBS with 1% BSA and 0.1% sodium azide).
-
Resuspend the cells to a concentration of 1x10^6 cells/mL in FACS buffer.
2. Antibody Staining:
-
Add a fluorescently labeled primary antibody specific for an extracellular epitope of MHC class I (e.g., FITC-conjugated W6/32).
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibody.
3. Data Acquisition and Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire data on a flow cytometer, collecting fluorescence data from a sufficient number of cells (e.g., 10,000).
-
Analyze the data using appropriate software to determine the mean fluorescence intensity (MFI), which is proportional to the level of surface MHC class I expression.
Pulse-Chase Analysis of MHC Class I Transport
This technique follows the synthesis and intracellular transport of MHC class I molecules over time.
1. Cell Starvation and Pulse Labeling:
-
Culture cells in methionine/cysteine-free medium for 30-60 minutes to deplete intracellular stores of these amino acids.
-
"Pulse" the cells by adding medium containing 35S-methionine/cysteine for a short period (e.g., 15-20 minutes) to label newly synthesized proteins.[3]
2. Chase:
-
Remove the radioactive medium and add "chase" medium containing an excess of unlabeled methionine and cysteine.
-
Incubate the cells for various time points (e.g., 0, 30, 60, 120 minutes).
3. Cell Lysis and Immunoprecipitation:
-
At each time point, lyse the cells as described in the Co-IP protocol.
-
Immunoprecipitate MHC class I molecules from the lysates.
4. Endoglycosidase H (Endo H) Digestion and Analysis:
-
Treat a portion of the immunoprecipitated samples with Endo H. This enzyme cleaves high-mannose N-linked glycans present on proteins in the ER but not the complex glycans added in the Golgi.
-
Analyze the samples by SDS-PAGE and autoradiography. Proteins that have moved to the Golgi will become Endo H-resistant.
By providing a detailed comparison, quantitative data, and robust experimental protocols, this guide serves as a valuable resource for researchers investigating viral immune evasion and developing novel therapeutic strategies to counteract these sophisticated viral mechanisms. The continued study of the E3/19K-MHC class I interaction and its counterparts in other viruses will undoubtedly unveil further intricacies of the host-pathogen relationship.
References
- 1. E3/19K from adenovirus 2 is an immunosubversive protein that binds to a structural motif regulating the intracellular transport of major histocompatibility complex class I proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The transmembrane domain of the adenovirus E3/19K protein acts as an endoplasmic reticulum retention signal and contributes to intracellular sequestration of major histocompatibility complex class I molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Transmembrane Domain of the Adenovirus E3/19K Protein Acts as an Endoplasmic Reticulum Retention Signal and Contributes to Intracellular Sequestration of Major Histocompatibility Complex Class I Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenovirus E3/19K Promotes Evasion of NK Cell Recognition by Intracellular Sequestration of the NKG2D Ligands Major Histocompatibility Complex Class I Chain-Related Proteins A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Endoplasmic Reticulum Lumenal Domain of the Adenovirus Type 2 E3-19K Protein Binds to Peptide-Filled and Peptide-Deficient HLA-A*1101 Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Downregulation of MHC Class I Expression by Influenza A and B Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. The HCMV Gene Products US11 and US2 Differ in Their Ability to Attack Allelic Forms of Murine Major Histocompatibility Complex (MHC) Class I Heavy Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human Cytomegalovirus Gene Products US2 and US11 Differ in Their Ability To Attack Major Histocompatibility Class I Heavy Chains in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MHC-I pathway disruption by viruses: insights into immune evasion and vaccine design for animals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HIV-1 Nef disrupts MHC-I trafficking by recruiting AP-1 to the MHC-I cytoplasmic tail - PMC [pmc.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
- 15. HIV-1 Nef Targets MHC-I and CD4 for Degradation Via a Final Common β-COP–Dependent Pathway in T Cells | PLOS Pathogens [journals.plos.org]
A Comparative Guide to Adenoviral Vector Backbones for Researchers
For researchers, scientists, and drug development professionals, selecting the optimal viral vector is a critical decision that profoundly impacts the success of gene therapy and vaccine development projects. Adenoviral (Ad) vectors are a popular choice due to their high transduction efficiency in a wide range of dividing and non-dividing cells, large packaging capacity, and the ability to be produced at high titers. [1][2][3] However, the evolution of adenoviral vector technology has led to the development of different "generations" of vector backbones, each with distinct characteristics influencing their efficacy and safety profiles. This guide provides an objective comparison of these backbones, supported by experimental data, to aid in the selection of the most appropriate vector for your research needs.
Generations of Adenoviral Vectors: An Overview
The development of adenoviral vectors has been driven by the need to improve safety and efficacy, primarily by reducing the host immune response and increasing the duration of transgene expression. This has led to the creation of vectors with progressively larger deletions of the viral genome.
First-Generation Adenoviral Vectors (FG-Ad) are characterized by the deletion of the E1 region, rendering them replication-incompetent. Some versions also have a deletion in the E3 region to increase cloning capacity and further reduce immunogenicity.[4][5] While effective for transient gene expression, the leaky expression of remaining viral genes can trigger a host immune response, limiting the duration of transgene expression and potentially causing toxicity.[6][7]
Helper-Dependent Adenoviral Vectors (HD-Ad) , also known as "gutless" or third-generation vectors, represent a significant advancement. These vectors have all viral coding sequences deleted, retaining only the inverted terminal repeats (ITRs) and the packaging signal (ψ) required for replication and packaging.[8][9][10] This design minimizes the host immune response against viral proteins, leading to improved safety, prolonged transgene expression, and a larger packaging capacity.[4][11][12][13]
Visualizing the Adenoviral Vector Genome
The fundamental differences between the vector backbones lie in the extent of the adenoviral genome that is retained.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. genemedi.net [genemedi.net]
- 4. Comparison of Replication-Competent, First Generation, and Helper-Dependent Adenoviral Vaccines | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Adenoviral Vector Immunity: Its Implications and circumvention strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gutless Adenovirus Vector | VectorBuilder [en.vectorbuilder.com]
- 10. bmbreports.org [bmbreports.org]
- 11. ahajournals.org [ahajournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Helper virus-free gutless adenovirus (HF-GLAd): a new platform for gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Gatekeeper of Viral Tenacity: Validating the Role of Adenovirus E3 in Persistence and Latency
For researchers, scientists, and drug development professionals, understanding the mechanisms of viral persistence is paramount. In the case of Adenovirus (Ad), the E3 transcription region has long been implicated as a key player in evading host immunity, thereby facilitating long-term persistence and the establishment of latency. This guide provides a comparative analysis of adenovirus strains with and without a functional E3 region, supported by experimental data, to validate its critical role.
E3's Impact on Adenovirus Persistence: A Quantitative Comparison
Experimental evidence robustly demonstrates that the absence of a functional E3 region significantly curtails adenovirus persistence in immunocompetent hosts. Deletion of key E3 genes, particularly those involved in downregulating Major Histocompatibility Complex class I (MHC-I) molecules, leads to more rapid viral clearance.
A pivotal study investigating the role of the E3-6.7K/gp19K genes in a permissive tumor model in Syrian hamsters provides clear quantitative evidence. The E3-gp19K protein is a well-characterized immunosuppressive protein that prevents the presentation of viral antigens on the surface of infected cells by retaining MHC-I molecules in the endoplasmic reticulum.[4] The study compared the persistence of wild-type Adenovirus 5 (Ad5) with a mutant version (Ad-WTLuc) where the E3-6.7K/gp19K locus was replaced with a luciferase reporter gene.[4]
Table 1: In Vivo Persistence of Wild-Type vs. E3-6.7K/gp19K Deleted Adenovirus in HaP-T1 Tumors [4]
| Time Post-Injection | Wild-Type Ad5 (Normalized Luciferase Expression) | Ad-WTLuc (E3-6.7K/gp19K deleted) (Normalized Luciferase Expression) |
| Day 1 | 100% | 100% |
| Day 3 | 85% | 50% |
| Day 7 | 60% | 15% |
| Day 14 | 40% | <5% |
The data unequivocally shows that the adenovirus lacking the E3-6.7K/gp19K genes was cleared at a significantly faster rate in immunocompetent hamsters.[4] In contrast, when the same experiment was conducted in severely immunocompromised mice (NOD-scid IL2Rgamma(null)), no significant difference in persistence was observed between the two viral strains, underscoring the immune-mediated nature of the clearance of the E3-deleted virus.[4]
Establishing and Quantifying Adenovirus Latency
Adenoviruses are known to establish latent infections, particularly in lymphoid tissues such as tonsils, where they can persist for long periods without causing active disease.[5] The E3 region is thought to be crucial for maintaining this latent state by protecting infected cells from immune surveillance.
Studies modeling adenovirus latency in human lymphocyte cell lines have provided insights into the dynamics of viral persistence in these key reservoirs. In these models, lymphocytes are infected with adenovirus, and the viral genome copy number is monitored over an extended period.
Table 2: Long-term Persistence of Adenovirus in BJAB Lymphocyte Cell Line [5]
| Days Post-Infection | Viral DNA Copies per Cell |
| 10 | ~1000 |
| 23 | ~100 |
| 50 | ~10 |
| 76 | ~1 |
| 130 | <1 |
While this particular study did not directly compare wild-type and E3-deleted viruses in the same latency model, the long-term maintenance of the viral genome, albeit at decreasing levels, highlights the ability of adenovirus to persist in lymphocytes.[5] The functions of E3 proteins in preventing apoptosis are critical in these non-lytic, persistent infections.[6]
Experimental Protocols
To enable researchers to validate and build upon these findings, detailed methodologies for key experiments are provided below.
In Vivo Adenovirus Persistence Assay
This protocol is adapted from studies assessing adenovirus persistence in animal models.[4][7]
-
Animal Model: Utilize immunocompetent animal models, such as Syrian hamsters or C57BL/6 mice, to accurately assess the impact of the immune system on viral clearance.
-
Virus Strains:
-
Wild-type adenovirus (e.g., Ad5).
-
E3-deleted adenovirus mutant (e.g., Ad-WTLuc with a reporter gene like luciferase in place of the deleted E3 genes).
-
-
Infection: Inoculate animals with a defined dose of either wild-type or E3-deleted adenovirus via the desired route (e.g., intratumoral, intravenous).
-
Monitoring Persistence:
-
For viruses expressing a reporter gene like luciferase, perform in vivo bioluminescence imaging at regular intervals (e.g., days 1, 3, 7, 14, 21, 28) to quantify viral presence.[7]
-
Alternatively, harvest tissues at specified time points and quantify viral genomes using quantitative PCR (qPCR).
-
-
Data Analysis: Normalize the reporter gene expression or viral genome copy number to an internal control and compare the persistence of the wild-type and E3-deleted viruses over time.
In Vitro Adenovirus Latency and Reactivation Assay
This protocol is based on methods for studying adenovirus latency in lymphocytes.[5][8]
-
Cell Lines: Use human lymphocyte cell lines (e.g., BJAB, Ramos) known to support persistent adenovirus infection.[5]
-
Infection: Infect the lymphocyte cell lines with wild-type adenovirus or an E3-deleted mutant at a high multiplicity of infection (MOI).
-
Long-Term Culture: Maintain the infected cell cultures for an extended period (e.g., >100 days), passaging the cells as needed.
-
Quantification of Latent Virus: At regular intervals, harvest a subset of cells and quantify the number of viral genomes per cell using qPCR to determine the level of persistence.
-
Reactivation: To assess the potential for reactivation from latency, treat the long-term infected cultures with stimulating agents (e.g., histone deacetylase inhibitors, phorbol esters).[8]
-
Detection of Reactivated Virus: Following stimulation, monitor for evidence of viral replication, such as an increase in viral DNA copy number (qPCR), expression of late viral proteins (immunofluorescence or Western blot), or the production of infectious virus particles (plaque assay).[8]
Visualizing the Mechanisms of E3-Mediated Immune Evasion
The adenovirus E3 region employs a multi-pronged strategy to thwart the host immune response. The following diagrams, generated using the DOT language for Graphviz, illustrate two of the most critical pathways.
Caption: E3-gp19K mediated downregulation of MHC Class I presentation.
Caption: Inhibition of Fas-mediated apoptosis by the E3-RID complex.
Conclusion
The experimental data presented in this guide provides a clear validation of the indispensable role of the adenovirus E3 region in promoting viral persistence and enabling the establishment of latency. By effectively disarming the host's immune defenses, the E3 proteins ensure the long-term survival of the virus within the host. For researchers in virology and professionals in drug development, targeting the functions of the E3 region presents a promising avenue for the development of novel antiviral therapies and for the design of safer and more effective adenoviral vectors for gene therapy and vaccination. The provided experimental frameworks offer a solid foundation for further investigations into the intricate interplay between adenovirus and the host immune system.
References
- 1. Adenovirus E3-19K Proteins of Different Serotypes and Subgroups Have Similar, Yet Distinct, Immunomodulatory Functions toward Major Histocompatibility Class I Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenoviral vectors persist in vivo and maintain activated CD8+ T cells: implications for their use as vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The transmembrane domain of the adenovirus E3/19K protein acts as an endoplasmic reticulum retention signal and contributes to intracellular sequestration of major histocompatibility complex class I molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deletion of the E3-6.7K/gp19K region reduces the persistence of wild-type adenovirus in a permissive tumor model in Syrian hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modeling Adenovirus Latency in Human Lymphocyte Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The adenovirus E3 RID complex protects some cultured human T and B lymphocytes from Fas-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. journals.asm.org [journals.asm.org]
Unveiling the Viral Counter-Offensive: A Comparative Look at Cellular Proteomics Following Infection with Wild-Type vs. E3-Deleted Adenovirus 19
A deep dive into the cellular changes orchestrated by the adenovirus E3 region reveals a sophisticated viral strategy to evade the host's immune surveillance. This guide compares the theoretical proteomic landscapes of cells infected with wild-type Adenovirus 19 (Ad19) against those infected with an E3-deleted counterpart, providing researchers with a framework for understanding the critical role of the E3 proteins in the viral lifecycle and pathogenesis.
The Adenovirus E3 Region: A Master Manipulator of Host Defenses
The E3 region of adenoviruses encodes a suite of proteins that act in concert to counteract both innate and adaptive immune responses.[1] Key functions attributed to E3 proteins include the downregulation of cell surface receptors crucial for immune recognition, inhibition of apoptosis, and modulation of inflammatory signaling. For instance, the E3/19K protein is known to sequester Major Histocompatibility Complex class I (MHC-I) molecules in the endoplasmic reticulum, thereby preventing the presentation of viral antigens to cytotoxic T lymphocytes.[1] Other E3 proteins, such as the RID complex (E3-10.4K/14.5K), target various cell surface receptors for degradation, including Fas and TNF-related apoptosis-inducing ligand (TRAIL) receptors, protecting the infected cell from premature death.[1]
A comparative proteomic analysis would likely reveal a significant upregulation of proteins involved in antigen presentation, apoptosis, and inflammatory responses in cells infected with the E3-deleted Ad19 compared to the wild-type virus.
Hypothetical Comparative Proteomic Data
The following table summarizes the anticipated changes in protein abundance between cells infected with wild-type Ad19 and an E3-deleted Ad19 mutant, based on the known functions of the E3 region from other adenovirus serotypes.
| Protein Category | Protein Examples | Expected Change in E3-Deleted vs. Wild-Type | Rationale |
| Antigen Presentation | MHC class I, TAP1, Tapasin | Upregulation | The absence of E3/19K would prevent the retention of MHC-I in the ER, leading to increased surface expression. |
| Apoptosis | Caspase-3, Caspase-8, Fas, TRAIL-R1/R2 | Upregulation / Increased Activation | The lack of RID complex and other anti-apoptotic E3 proteins would render the cell more susceptible to apoptosis. |
| Inflammatory Signaling | STAT1, IRF3, NF-κB pathway components | Upregulation / Increased Activation | E3 proteins are known to dampen inflammatory signaling; their absence would lead to a more robust antiviral response. |
| Viral Proteins | Adenovirus structural and non-structural proteins | Potential Downregulation | A more effective host immune response in the absence of E3 could lead to reduced viral replication and protein synthesis. |
Visualizing the Impact of the E3 Region
The following diagrams illustrate the proposed experimental workflow for a comparative proteomic study and the known signaling pathways targeted by the adenovirus E3 proteins.
Figure 1. A generalized workflow for the comparative proteomic analysis of cells infected with wild-type versus E3-deleted Ad19.
Figure 2. A diagram illustrating the key mechanisms of immune evasion mediated by the adenovirus E3 proteins.
Experimental Protocols
While a specific protocol for Ad19 is not available, a standard comparative proteomics experiment would involve the following key steps:
1. Cell Culture and Viral Infection:
-
Human A549 cells, a lung carcinoma cell line permissive to adenovirus infection, would be cultured under standard conditions.[3]
-
Cells would be infected with either wild-type Ad19 or an E3-deleted Ad19 mutant at a defined multiplicity of infection (MOI).
-
Mock-infected cells would serve as a negative control.
-
Infections would proceed for a predetermined time course (e.g., 24, 48, 72 hours) to capture different stages of the viral life cycle.
2. Protein Extraction and Digestion:
-
At each time point, cells would be harvested and lysed to extract total cellular proteins.
-
Protein concentration would be determined using a standard assay (e.g., BCA assay).
-
Proteins would be reduced, alkylated, and digested into peptides using an enzyme such as trypsin.
3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
The resulting peptide mixtures would be analyzed by high-resolution mass spectrometry, often coupled with liquid chromatography for peptide separation.[4][5][6]
-
Data-dependent acquisition would be used to select peptide ions for fragmentation and sequencing.
4. Data Analysis and Quantification:
-
The raw mass spectrometry data would be processed using software such as MaxQuant or Proteome Discoverer.
-
Peptide sequences would be identified by searching against a database containing human and adenovirus proteins.
-
Label-free quantification or isotopic labeling methods (e.g., SILAC, TMT) would be used to determine the relative abundance of proteins between the different experimental conditions.[7][8][9][10]
-
Statistical analysis would be performed to identify proteins that are significantly differentially expressed between cells infected with wild-type and E3-deleted Ad19.
5. Bioinformatic Analysis:
-
Pathway analysis and gene ontology enrichment analysis would be performed to identify the biological processes and signaling pathways that are most significantly affected by the E3 deletion.
This guide provides a comprehensive overview for researchers interested in the comparative proteomics of cells infected with wild-type versus E3-deleted Ad19. By understanding the known functions of the E3 region and employing established proteomic methodologies, valuable insights can be gained into the intricate interplay between adenovirus and the host cell, paving the way for the development of novel antiviral strategies and improved viral vector design.
References
- 1. Adenovirus E3/19K Promotes Evasion of NK Cell Recognition by Intracellular Sequestration of the NKG2D Ligands Major Histocompatibility Complex Class I Chain-Related Proteins A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. E3-13.7 Integral Membrane Proteins Encoded by Human Adenoviruses Alter Epidermal Growth Factor Receptor Trafficking by Interacting Directly with Receptors in Early Endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Top-down mass spectrometry analysis of capsid proteins of recombinant adeno-associated virus using multiple ion activations and proton transfer charge reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. Mass Spectrometry Imaging: Revolutionizing Molecular Insights in Infectious Diseases Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Time-resolved proteomics of adenovirus infected cells | PLOS One [journals.plos.org]
- 8. Comparison of protein expression during wild-type, and E1B-55k-deletion, adenovirus infection using quantitative time-course proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of protein expression during wild-type, and E1B-55k-deletion, adenovirus infection using quantitative time-course proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Label-free Quantitative Proteomics Strategy to Identify E3 Ubiquitin Ligase Substrates Targeted to Proteasome Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Validating E3 Ligase Function in Primary Human Cell Cultures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The study of E3 ubiquitin ligases, key regulators of protein degradation and signaling, is crucial for understanding disease pathogenesis and developing novel therapeutics. Validating the function of these enzymes in primary human cell cultures provides a more physiologically relevant system compared to immortalized cell lines. This guide offers an objective comparison of common experimental approaches for validating E3 ligase function in primary human cells, complete with supporting data, detailed protocols, and visual workflows to aid in experimental design and execution.
Comparison of Key Methodologies
Choosing the appropriate assay to validate E3 ligase function depends on the specific research question, available resources, and the primary cell type being studied. Below is a comparative summary of commonly employed techniques.
| Methodology | Principle | Advantages | Limitations | Primary Cell Suitability |
| Immunoprecipitation (IP) & Western Blot (WB) | Detection of ubiquitinated substrate following IP of the E3 ligase or the substrate. | Relatively low cost, well-established technique. | Can be challenging to detect endogenous ubiquitination, potential for high background. | High |
| Proximity Ligation Assay (PLA) | In situ detection of close proximity between an E3 ligase and its substrate. | High sensitivity and specificity, provides spatial information within the cell. | Requires specific primary antibodies, can be technically challenging to optimize. | High |
| In-Cell Ubiquitination Assays (e.g., Flow Cytometry-based) | Quantifies the degradation of a fluorescently-tagged substrate. | High-throughput potential, allows for live-cell analysis. | Requires genetic modification of cells, may not be suitable for all primary cell types. | Moderate to High (depends on transfection efficiency) |
| Tandem Ubiquitin Binding Entities (TUBEs) Pulldown | Enrichment of polyubiquitinated proteins for subsequent identification by mass spectrometry or WB. | Allows for the isolation of the "ubiquitome". | Does not directly measure the activity of a specific E3 ligase. | High |
Experimental Protocols
Immunoprecipitation and Western Blot for Substrate Ubiquitination
This protocol details the detection of ubiquitination of a target protein by a specific E3 ligase in primary human cells.[1][2][3]
Materials:
-
Primary human cells
-
Cell lysis buffer (RIPA or similar) containing protease and deubiquitinase inhibitors (e.g., NEM, PR-619)
-
Primary antibodies against the E3 ligase and the substrate protein
-
Antibody against ubiquitin
-
Protein A/G magnetic beads
-
SDS-PAGE gels and Western blot reagents
Procedure:
-
Cell Lysis:
-
Harvest primary cells and wash with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody against the E3 ligase or substrate overnight at 4°C.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blot:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the ubiquitin antibody to detect the ubiquitinated substrate. The presence of a high-molecular-weight smear or distinct bands corresponding to the ubiquitinated substrate confirms the E3 ligase activity.
-
Proximity Ligation Assay (PLA) for E3 Ligase-Substrate Interaction
This protocol allows for the in situ visualization of the interaction between an E3 ligase and its substrate in primary human cells.[4][5][6][7]
Materials:
-
Primary human cells cultured on coverslips
-
4% Paraformaldehyde (PFA) for fixation
-
Primary antibodies against the E3 ligase and substrate protein raised in different species
-
PLA probes (secondary antibodies conjugated to oligonucleotides)
-
Ligation and amplification reagents
-
Fluorescence microscope
Procedure:
-
Cell Fixation and Permeabilization:
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with Triton X-100 or saponin.
-
-
Antibody Incubation:
-
Block non-specific binding sites with a blocking solution.
-
Incubate the cells with a pair of primary antibodies targeting the E3 ligase and the substrate overnight at 4°C.
-
-
PLA Probe Ligation and Amplification:
-
Wash the cells and incubate with PLA probes.
-
Add the ligation solution to join the two PLA probes if they are in close proximity.
-
Add the amplification solution containing fluorescently labeled oligonucleotides for rolling circle amplification.
-
-
Imaging:
-
Mount the coverslips and visualize the PLA signals as distinct fluorescent spots using a fluorescence microscope. Each spot represents an interaction event.
-
Mandatory Visualizations
Here are diagrams illustrating key concepts and workflows for validating E3 ligase function.
Caption: The E3 Ubiquitin Ligase Cascade.
Caption: IP-Western Blot Workflow.
Caption: Proximity Ligation Assay Workflow.
Challenges and Considerations for Primary Human Cell Cultures
Working with primary human cells presents unique challenges compared to immortalized cell lines.
-
Limited Proliferation: Primary cells have a finite lifespan and may not proliferate extensively, making it difficult to obtain large quantities of material.
-
Transfection Inefficiency: Many primary cell types are notoriously difficult to transfect with plasmids encoding tagged proteins, which is a prerequisite for some in-cell assays.
-
Donor Variability: Significant biological variability can exist between donors, potentially impacting experimental reproducibility.
-
Cell Viability: Primary cells can be more sensitive to experimental manipulations, requiring careful optimization of protocols to maintain cell health.
To mitigate these challenges, it is crucial to optimize protocols for the specific primary cell type, use appropriate controls, and, when possible, source cells from multiple donors to ensure the generalizability of the findings.
References
- 1. Detection protein ubiquitination level using immunoprecipitation and western blot methods [protocols.io]
- 2. scbt.com [scbt.com]
- 3. IP-WB Protocol: Immunoprecipitation & Western Blot Guide - Creative Proteomics [creative-proteomics.com]
- 4. Proximity Ligation Assay (PLA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. espace.inrs.ca [espace.inrs.ca]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Unidentified Substance: A3N19 Disposal Procedures Cannot Be Provided Without Accurate Identification
Providing safe and accurate disposal procedures for the substance designated "A3N19" is not possible at this time due to a lack of clear and consistent identification of the chemical. An initial search for "this compound" has yielded conflicting and insufficient data, making it impossible to determine its specific chemical properties and associated hazards. Without a definitive Safety Data Sheet (SDS) for this substance, outlining proper handling and disposal protocols would be dangerously speculative and could pose a significant risk to researchers, scientists, and drug development professionals.
One source indicates a molecular formula of C31H31N9O2S and a CAS number of 2249755-49-3 for a substance labeled "this compound". However, other safety data sheets retrieved reference different materials, such as Aqua Ammonia and LuciPac® A3, which are unrelated to this chemical formula. This discrepancy underscores the ambiguity surrounding the identity of "this compound".
It is imperative to obtain a specific and accurate Safety Data Sheet (SDS) from the manufacturer or supplier of "this compound" before any handling or disposal is attempted. An SDS is a critical document that provides comprehensive information about a substance's physical and chemical properties, health hazards, and emergency procedures.
General Principles for Handling Unidentified Chemicals
In the absence of specific information for "this compound," professionals should adhere to established safety protocols for handling unknown substances in a laboratory setting. These general guidelines are not a substitute for a substance-specific SDS but represent the minimum safety precautions that should be taken.
| Action | Rationale |
| Assume Hazard | Treat any unknown chemical as hazardous until its properties are definitively identified. |
| Isolate the Substance | Store the container in a secure, well-ventilated area away from incompatible materials. |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when there is any potential for exposure. |
| Consult a Professional | Contact your institution's Environmental Health and Safety (EHS) department for guidance on identifying and managing the unknown substance. |
| Do Not Dispose | Do not attempt to dispose of an unidentified chemical through standard waste streams. Improper disposal can lead to hazardous reactions and environmental contamination. |
Logical Workflow for Unidentified Substance Management
The following diagram outlines the necessary steps to be taken when encountering an unidentified substance like "this compound".
Caption: Logical workflow for the safe management of an unidentified chemical substance.
Researchers, scientists, and drug development professionals are strongly urged to prioritize the definitive identification of "this compound" by obtaining a valid Safety Data Sheet. This is the only way to ensure the safety of laboratory personnel and the proper, compliant disposal of the substance.
Essential Safety and Handling Protocol for A3N19
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of A3N19, a potent non-nucleoside reverse transcriptase inhibitor. Given the bioactive nature of this compound, adherence to these procedures is paramount to ensure personnel safety and prevent environmental contamination.
Risk Assessment and Hazard Identification
This compound is a potent, biologically active molecule designed to inhibit HIV-1 reverse transcriptase.[1][2] While specific toxicology data for this compound is not publicly available, its pharmacological activity necessitates handling it as a potent compound with potential health risks upon exposure. All handling procedures should be based on a thorough risk assessment that considers the quantity of the compound being handled and the specific experimental procedures involved.
Personal Protective Equipment (PPE)
The primary goal of PPE is to minimize exposure through inhalation, dermal contact, and ingestion. The following table outlines the recommended PPE for handling this compound.
| Operation | Engineering Controls | Hand Protection | Eye Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Dry Powder) | Certified Chemical Fume Hood or Vented Balance Enclosure | Double Nitrile Gloves | Chemical Safety Goggles and Face Shield | Disposable Lab Coat or Coverall | N95 or higher-rated respirator |
| Solution Preparation | Certified Chemical Fume Hood | Double Nitrile Gloves | Chemical Safety Goggles | Disposable Lab Coat | As determined by risk assessment |
| In-vitro/In-vivo Experiments | Biosafety Cabinet (if applicable) or Fume Hood | Nitrile Gloves | Safety Glasses | Lab Coat | As determined by risk assessment |
Operational Plan for Handling this compound
A systematic workflow is essential for the safe handling of this compound from receipt to disposal.
Experimental Workflow for Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
